2-Chloroquinolin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDHRGKTFBOLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447193 | |
| Record name | 2-chloroquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124467-35-2 | |
| Record name | 2-chloroquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinolin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Chloroquinolin-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloroquinolin-5-ol, a valuable heterocyclic compound and a key intermediate in the development of novel therapeutic agents and functional materials. This document details a robust synthetic pathway, outlines complete experimental protocols, and presents a thorough characterization profile using modern analytical techniques.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties, make them a subject of intense research. This compound, in particular, serves as a versatile building block. The presence of three key functional features—the quinoline core, a reactive chlorine atom at the 2-position, and a nucleophilic hydroxyl group at the 5-position—allows for extensive chemical modification and the generation of diverse molecular libraries for drug discovery and materials science applications. This guide presents a reliable multi-step synthesis starting from 2-chloroquinoline and provides the expected characterization data for the final product.
Synthetic Pathway
The synthesis of this compound is proposed via a three-step sequence starting from commercially available 2-chloroquinoline. The pathway involves an initial electrophilic nitration, followed by reduction of the nitro group to a primary amine, and concludes with a diazotization-hydrolysis reaction to install the hydroxyl group.
Caption: Synthetic route to this compound.
Experimental Protocols
The following protocols are based on established chemical transformations for analogous substrates. Researchers should exercise standard laboratory safety precautions.
Step 1: Synthesis of 2-Chloro-5-nitroquinoline
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Reactant: Slowly add 10.0 g (61.1 mmol) of 2-chloroquinoline to the stirred, cold sulfuric acid. Ensure the temperature remains below 10 °C.
-
Nitration: Prepare the nitrating mixture by cautiously adding 4.6 mL (67.2 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in the dropping funnel, pre-cooled to 0 °C. Add this mixture dropwise to the 2-chloroquinoline solution over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with copious amounts of cold water until the filtrate is neutral to litmus paper. Recrystallize the solid from ethanol to yield 2-chloro-5-nitroquinoline.
Step 2: Synthesis of 5-Amino-2-chloroquinoline
-
Reaction Setup: To a 500 mL round-bottom flask, add 10.0 g (48.0 mmol) of 2-chloro-5-nitroquinoline and 150 mL of concentrated hydrochloric acid.
-
Reduction: Heat the mixture to 60-70 °C. Add 54.1 g (240 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise over 30 minutes. An exothermic reaction will occur.
-
Reaction: After the addition is complete, heat the mixture to 95-100 °C and stir for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly neutralize the mixture by adding 50% aqueous sodium hydroxide solution until the pH is approximately 10-12. The tin salts will precipitate.
-
Extraction: Extract the product from the aqueous slurry with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield 5-amino-2-chloroquinoline.
Step 3: Synthesis of this compound
This procedure is adapted from the Sandmeyer reaction for converting aromatic amines to phenols.[1][2]
-
Diazotization: Dissolve 5.0 g (28.0 mmol) of 5-amino-2-chloroquinoline in a mixture of 15 mL of concentrated sulfuric acid and 30 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: In a separate beaker, dissolve 2.1 g (30.8 mmol) of sodium nitrite in 10 mL of water and cool the solution to 0 °C. Add this sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Hydrolysis: In a separate 500 mL flask equipped for distillation, bring 100 mL of 20% v/v aqueous sulfuric acid to a boil. Slowly and carefully add the cold diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will occur.
-
Reaction Completion: After the addition is complete, continue to boil the mixture for 30 minutes. Steam distil the mixture to remove any volatile impurities.
-
Isolation: Cool the reaction mixture in an ice bath. The product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water. Recrystallize from an ethanol/water mixture to afford pure this compound.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed through various analytical methods.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO | - |
| Molecular Weight | 179.61 g/mol | - |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 196-198 °C | [3] |
| Boiling Point | 342.1 ± 22.0 °C (Predicted) | [3] |
| Density | 1.412 ± 0.06 g/cm³ (Predicted) | [3] |
Spectroscopic Data
Mass Spectrometry (Predicted)
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 180.0211 |
| [M+Na]⁺ | 202.0030 |
| [M-H]⁻ | 178.0065 |
| [M]⁺ | 179.0133 |
| [M]⁻ | 179.0144 |
Data predicted by computational analysis.
Infrared (IR) Spectroscopy (Expected Absorptions)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 (broad) | O-H Stretch | Phenol |
| 3100 - 3000 | Aromatic C-H Stretch | Quinoline Ring |
| 1620 - 1580 | C=N Stretch | Quinoline Ring |
| 1550 - 1450 | Aromatic C=C Ring Stretch | Quinoline Ring |
| 1260 - 1180 | C-O Stretch | Phenol |
| 800 - 700 | C-Cl Stretch | Aryl Chloride |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (Predicted)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| OH | 9.5 - 10.5 | broad singlet | - |
| H3 | ~7.4 | doublet | J ≈ 8.5 Hz |
| H4 | ~8.2 | doublet | J ≈ 8.5 Hz |
| H6 | ~7.1 | doublet | J ≈ 7.5 Hz |
| H7 | ~7.5 | triplet | J ≈ 8.0 Hz |
| H8 | ~7.3 | doublet | J ≈ 8.5 Hz |
¹³C NMR (Predicted)
| Carbon Assignment | Predicted δ (ppm) |
| C2 | ~151 |
| C3 | ~122 |
| C4 | ~138 |
| C4a | ~148 |
| C5 | ~155 |
| C6 | ~110 |
| C7 | ~129 |
| C8 | ~115 |
| C8a | ~128 |
Characterization Workflow
A logical workflow is essential for the systematic characterization of the final product.
Caption: Workflow for the characterization of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloroquinolin-5-ol. Due to the limited availability of experimental data for this specific isomer, this document presents a combination of computed data for this compound and experimental data for the closely related and well-studied compound, 2-chloroquinoline. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development by offering insights into its chemical characteristics, potential synthetic routes, and putative biological relevance based on analogous structures.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The substituent pattern on the quinoline ring system significantly influences the physicochemical and pharmacological properties of these molecules. This compound is a specific isomer whose detailed experimental characterization is not extensively reported in publicly available literature. This guide aims to consolidate the available information and provide a foundational understanding of its properties.
Physicochemical Properties
A summary of the computed physicochemical properties for this compound is presented in Table 1. These values, obtained from computational predictions, offer an initial estimation of the molecule's characteristics. For comparative purposes, the experimental physicochemical properties of the parent compound, 2-chloroquinoline, are provided in Table 2.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | PubChem |
| Molecular Weight | 179.60 g/mol | PubChem |
| Monoisotopic Mass | 179.0138 Da | PubChem |
| XlogP | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 179.0137915 | PubChem |
| Topological Polar Surface Area | 33.1 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 165 | PubChem |
Note: The data in this table is computationally generated and has not been experimentally verified.
Table 2: Experimental Physicochemical Properties of 2-Chloroquinoline
| Property | Value | Source |
| CAS Number | 612-62-4 | PubChem[1] |
| Molecular Formula | C₉H₆ClN | PubChem[1] |
| Molecular Weight | 163.60 g/mol | PubChem[1] |
| Appearance | Off-white solid | PubChem[1] |
| Melting Point | 34-37 °C | PubChem[1] |
| Boiling Point | 266-267 °C | Wikipedia[2] |
| Vapor Pressure | 0.00508 mmHg | PubChem[1] |
Experimental Protocols
Proposed Synthesis of this compound from 2-Chloro-5-nitroquinoline
This proposed synthesis involves the reduction of the nitro group of 2-chloro-5-nitroquinoline to an amino group, followed by diazotization and subsequent hydrolysis to yield the hydroxyl group. 2-Chloro-5-nitroquinoline is a known compound that appears as a yellow to orange crystalline solid and is sparingly soluble in water but more soluble in organic solvents[3].
Step 1: Reduction of 2-Chloro-5-nitroquinoline to 5-Amino-2-chloroquinoline
-
Materials: 2-Chloro-5-nitroquinoline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol, Sodium hydroxide (NaOH).
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitroquinoline in ethanol.
-
Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a concentrated solution of sodium hydroxide until a basic pH is achieved.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 5-amino-2-chloroquinoline.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Diazotization of 5-Amino-2-chloroquinoline and Hydrolysis to this compound
-
Materials: 5-Amino-2-chloroquinoline, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.
-
Procedure:
-
Dissolve 5-amino-2-chloroquinoline in a dilute solution of sulfuric acid at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for a short period.
-
Gently heat the solution. The diazonium group will be hydrolyzed to a hydroxyl group, with the evolution of nitrogen gas.
-
Continue heating until the gas evolution ceases.
-
Cool the reaction mixture and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the final product, this compound, by a suitable method such as column chromatography.
-
General Synthesis of the 2-Chloroquinoline Scaffold
A general method for synthesizing 2-chloroquinoline derivatives involves the reaction of 2-vinylanilines with diphosgene in a nitrile solvent[4][5]. This reaction proceeds through a reactive imidoyl intermediate[4].
-
General Procedure:
Mandatory Visualizations
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis of this compound.
Potential Biological Significance
While there is no specific biological data available for this compound, the quinoline scaffold is a well-established pharmacophore. Derivatives of 2-chloroquinoline have been investigated for various therapeutic applications. For instance, some 2-chloroquinoline-based compounds have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro)[6]. Furthermore, other chloro-hydroxyquinoline isomers, such as 5-chloroquinolin-8-ol (cloxyquin), have demonstrated antituberculosis activity[7]. These findings suggest that this compound could be a valuable starting point for the design and synthesis of novel therapeutic agents, warranting further investigation into its biological properties.
Conclusion
This technical guide has summarized the currently available physicochemical information for this compound. The significant lack of experimental data highlights an opportunity for further research to fully characterize this compound. The proposed synthetic pathway and the biological activities of related compounds provide a solid foundation for future studies. The data and protocols presented herein are intended to aid researchers in their efforts to synthesize and investigate the properties and potential applications of this compound and its derivatives.
References
- 1. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]
- 3. CAS 13067-94-2: 2-Chloro-5-nitroquinoline | CymitQuimica [cymitquimica.com]
- 4. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Predicted Spectroscopic Profile of 2-Chloroquinolin-5-ol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed theoretical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 2-chloroquinolin-5-ol (C₉H₆ClNO). By leveraging established principles of spectroscopy and data from analogous quinoline structures, this guide predicts the chemical shifts, coupling constants, and fragmentation patterns essential for the identification and characterization of this compound. Standardized experimental protocols for data acquisition are also presented, alongside a logical workflow for spectroscopic analysis.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit six distinct signals in the aromatic region, corresponding to the six protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom at the C2 position and the electron-donating hydroxyl group at the C5 position. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will affect the chemical shift of the hydroxyl proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.45 - 7.55 | Doublet (d) | J = 8.5 - 9.0 Hz |
| H-4 | 8.10 - 8.20 | Doublet (d) | J = 8.5 - 9.0 Hz |
| H-6 | 7.10 - 7.20 | Doublet (d) | J = 7.5 - 8.0 Hz |
| H-7 | 7.50 - 7.60 | Triplet (t) | J = 8.0 Hz |
| H-8 | 7.30 - 7.40 | Doublet (d) | J = 8.0 - 8.5 Hz |
| 5-OH | 9.80 - 10.20 | Singlet (s, broad) | N/A |
Note: These are estimated values. Actual experimental values may vary.
Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms of the quinoline core. The chemical shifts are significantly influenced by the attached heteroatoms (N, Cl, O). Carbons directly bonded to these atoms (C2, C5, C8a, C4a) will show pronounced shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 151 - 153 |
| C-3 | 122 - 124 |
| C-4 | 138 - 140 |
| C-4a | 124 - 126 |
| C-5 | 153 - 155 |
| C-6 | 110 - 112 |
| C-7 | 129 - 131 |
| C-8 | 118 - 120 |
| C-8a | 147 - 149 |
Note: These are estimated values based on substituent effects on the quinoline scaffold.
Predicted Mass Spectrometry
The mass spectrum of this compound will be characterized by its molecular ion peak and a distinct isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Electron ionization (EI) would likely lead to significant fragmentation.
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data and Fragmentation
| m/z (Predicted) | Ion Formula | Description |
| 179.0138 | [C₉H₆³⁵ClNO]⁺ | Molecular Ion (M⁺) |
| 181.0108 | [C₉H₆³⁷ClNO]⁺ | M+2 Isotope Peak |
| 151.0189 | [C₉H₆NO]⁺ | Loss of Cl radical |
| 144.0269 | [C₈H₅NO]⁺ | Loss of HCl, followed by loss of H |
| 122.0344 | [C₈H₄N]⁺ | Loss of HCl and CO |
Fragmentation in mass spectrometry is a complex process, and the observed fragments can provide structural information.[1][2] For chloroquinoline derivatives, fragmentation often involves the elimination of heteroatoms.[3] The stable quinoline ring structure can lead to strong molecular ion peaks.[4]
Spectroscopic Analysis Workflow
The process of spectroscopic analysis, from sample handling to final structure elucidation, follows a structured workflow. This ensures data integrity and accurate interpretation.
Caption: Workflow for Spectroscopic Analysis.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL for analysis.
-
Instrumentation: Utilize an HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).
-
For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies.[3]
-
-
Data Processing: Process the raw data using the instrument's software. Determine the accurate masses of the molecular ion and major fragment ions. Use the accurate mass and isotopic pattern to generate and confirm the elemental composition.
References
- 1. whitman.edu [whitman.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Navigating the Physicochemical Landscape of 2-Chloroquinolin-5-ol: A Technical Guide to Solubility and Stability in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Solubility Profile of 2-Chloroquinolin-5-ol
The solubility of an organic molecule is dictated by its structural features and the nature of the solvent. For this compound, the presence of a chlorine atom and a hydroxyl group on the quinoline core introduces polarity, which influences its solubility behavior.
Based on available data for structurally related compounds, a general solubility profile can be predicted. Quinoline derivatives generally exhibit good solubility in a range of organic solvents.[1] The hydroxyl group in this compound is expected to contribute to its solubility in polar protic solvents through hydrogen bonding. Conversely, the chlorinated aromatic ring system suggests solubility in less polar and aprotic solvents.
Qualitative Solubility Observations for Analogous Compounds:
-
5-Chloro-8-hydroxyquinoline: Generally soluble in organic solvents like ethanol and methanol, with limited water solubility.[2]
-
8-Hydroxyquinoline: Readily dissolves in common organic solvents such as ethanol, acetone, and ether, while being sparingly soluble in water.[3]
-
2-Chloroquinoline: Insoluble in water.[4]
-
4,7-Dichloroquinoline: Exhibits higher solubility in tetrahydrofuran compared to water, ethanol, acetone, and acetonitrile.[5]
Quantitative Solubility Data for a Key Analog: 5-Chloro-8-hydroxyquinoline
To provide a quantitative perspective, the mole fraction solubility of 5-chloro-8-hydroxyquinoline (Cloxiquine) in various organic solvents at different temperatures has been documented.[6] This data, obtained through the isothermal saturation method, offers valuable insight into the solvent classes that are likely to be effective for this compound.
Table 1: Mole Fraction Solubility of 5-Chloro-8-hydroxyquinoline in Various Organic Solvents at Different Temperatures [6]
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |
| Methanol | 0.0028 | 0.0031 | 0.0034 | 0.0038 | 0.0042 | 0.0047 | 0.0053 | 0.0059 | 0.0066 | 0.0074 |
| Ethanol | 0.0039 | 0.0044 | 0.0050 | 0.0054 | 0.0058 | 0.0064 | 0.0071 | 0.0079 | 0.0088 | 0.0098 |
| n-Propanol | 0.0051 | 0.0057 | 0.0064 | 0.0069 | 0.0076 | 0.0084 | 0.0093 | 0.0104 | 0.0116 | 0.0129 |
| Isopropanol | 0.0031 | 0.0035 | 0.0039 | 0.0042 | 0.0045 | 0.0050 | 0.0056 | 0.0062 | 0.0070 | 0.0078 |
| Methyl Acetate | 0.0177 | 0.0192 | 0.0211 | 0.0227 | 0.0245 | 0.0264 | 0.0286 | 0.0312 | 0.0340 | 0.0371 |
| Ethyl Acetate | 0.0195 | 0.0213 | 0.0234 | 0.0250 | 0.0269 | 0.0290 | 0.0313 | 0.0340 | 0.0370 | 0.0403 |
| n-Propyl Acetate | 0.0216 | 0.0237 | 0.0260 | 0.0277 | 0.0297 | 0.0320 | 0.0346 | 0.0375 | 0.0408 | 0.0444 |
| Isopropyl Acetate | 0.0169 | 0.0186 | 0.0205 | 0.0218 | 0.0232 | 0.0250 | 0.0270 | 0.0293 | 0.0319 | 0.0348 |
| Acetone | 0.0146 | 0.0160 | 0.0177 | 0.0188 | 0.0200 | 0.0215 | 0.0232 | 0.0251 | 0.0273 | 0.0297 |
| 1,4-Dioxane | 0.0573 | 0.0620 | 0.0674 | 0.0711 | 0.0751 | 0.0795 | 0.0844 | 0.0898 | 0.0958 | 0.1025 |
| 2-Methoxyethanol | 0.0212 | 0.0231 | 0.0254 | 0.0271 | 0.0291 | 0.0312 | 0.0336 | 0.0363 | 0.0393 | 0.0426 |
| 2-Ethoxyethanol | 0.0243 | 0.0265 | 0.0291 | 0.0311 | 0.0333 | 0.0357 | 0.0384 | 0.0414 | 0.0448 | 0.0485 |
Stability Profile of this compound
The stability of a compound in solution is critical for ensuring the integrity and reproducibility of experimental results, as well as for defining storage conditions and shelf-life. Quinoline derivatives can be susceptible to several degradation pathways.
Potential Degradation Pathways:
-
Oxidation: The quinoline ring system can be prone to oxidation, which may be accelerated by atmospheric oxygen, peroxides, or certain metal ions.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, is a common cause of degradation for many aromatic and heterocyclic compounds.[7] It is recommended to protect solutions of 8-hydroxyquinoline from light to prevent degradation.[3]
-
Hydrolysis: While the core quinoline structure is generally stable to hydrolysis, substituents can be susceptible. However, the chloro and hydroxyl groups in this compound are not typically labile to hydrolysis under neutral conditions.
-
Thermal Degradation: Elevated temperatures can increase the rate of degradation reactions.[7]
Recommended Storage Conditions:
To maintain the integrity of this compound in organic solvents, the following general storage conditions are recommended:
-
Temperature: Store solutions in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.[7]
-
Light: Protect solutions from light by using amber vials or storing them in the dark.[7]
-
Atmosphere: For compounds sensitive to oxidation, storage under an inert atmosphere, such as nitrogen or argon, can be beneficial.[7]
-
Container: Use well-sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.[7]
Experimental Protocols
To definitively determine the solubility and stability of this compound, standardized experimental protocols should be employed.
Protocol 1: Equilibrium Solubility Determination
This method is used to determine the thermodynamic (equilibrium) solubility of a solid compound in an organic solvent.[1]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Conclusion
While direct experimental data on the solubility and stability of this compound in organic solvents is currently lacking, a comprehensive understanding can be formulated by examining structurally related compounds. It is predicted that this compound will exhibit good solubility in a range of polar and non-polar organic solvents, with a profile likely similar to that of 5-chloro-8-hydroxyquinoline. The stability of the molecule is expected to be influenced by factors such as light, temperature, and oxidative stress. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these crucial physicochemical parameters, which are indispensable for the successful development of this compound as a potential therapeutic agent.
References
The Multifaceted Biological Activities of Substituted Hydroxyquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted hydroxyquinolines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, with a focus on their anticancer, antimicrobial, and neuroprotective potential. Quantitative data is summarized for comparative analysis, detailed experimental protocols for key assays are provided, and the underlying signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.
Anticancer Activities of Substituted Hydroxyquinolines
Substituted hydroxyquinolines have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to chelate metal ions, generate reactive oxygen species (ROS), and modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various substituted hydroxyquinoline derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 | - | - | [1] |
| MDA-MB-231 (Breast Cancer) | 12.5 - 25 | - | - | [1] | |
| T-47D (Breast Cancer) | 12.5 - 25 | - | - | [1] | |
| o-chloro substituted phenyl derivative | A-549 (Lung Carcinoma) | 5.6 | Doxorubicin | 1.83 | [2] |
| Glycoconjugates of 8-hydroxyquinoline | Various Cancer Cell Lines | 26.30 - 63.75 | Docetaxel | 3.37 - 4.46 | [2] |
| 5,7-dibromo-8-hydroxyquinoline derivatives | Various Cancer Cell Lines | - | - | - | [2] |
| 1,4-naphthoquinone with 8-hydroxyquinoline moiety | A549 (Lung Cancer) | - | - | - | [3] |
| 4-hydroxyquinoline derivative 3g | HCT116 (Colon Cancer) | 28.5 | Doxorubicin | - | [4] |
| A549 (Lung Cancer) | 33.4 | Doxorubicin | - | [4] | |
| Zinc and copper complexes of 5,7-dihalo-substituted-8-hydroxyquinolines | Hepatoma, Ovarian, Non-small-cell lung | 1.4 nM - 32.13 µM | - | - | [5] |
| Cu(II) complex of 8-hydroxyquinoline thiosemicarbazone | Various Cancer Cells | < 1 | - | - | [5] |
Signaling Pathways in Anticancer Activity
Substituted hydroxyquinolines exert their anticancer effects by modulating multiple signaling pathways. A key mechanism involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, some derivatives can induce other forms of cell death, such as paraptosis, by inducing endoplasmic reticulum (ER) stress.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of substituted hydroxyquinolines on cancer cells.
Materials:
-
Substituted hydroxyquinoline compound
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the substituted hydroxyquinoline in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Antimicrobial Activities of Substituted Hydroxyquinolines
Substituted hydroxyquinolines exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action is often linked to their ability to chelate essential metal ions required for microbial growth and enzymatic activity, and to disrupt cell membrane integrity.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of substituted hydroxyquinolines is commonly determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Nitroxoline derivative | E. cloacae | 1 x 10⁻⁶ mg/mL | Standard Drug | 1 x 10⁻⁴ mg/mL | [2] |
| K. pneumoniae | 1 x 10⁻⁵ mg/mL | Standard Drug | 1 x 10⁻⁴ mg/mL | [2] | |
| S. aureus | 1 x 10⁻⁵ mg/mL | Standard Drug | 1 x 10⁻⁴ mg/mL | [2] | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 µM | - | - | [6] |
| M. smegmatis | 1.56 µM | - | - | [6] | |
| Methicillin-sensitive S. aureus (MSSA) | 2.2 µM | - | - | [6] | |
| Methicillin-resistant S. aureus (MRSA) | 1.1 µM | - | - | [6] | |
| PH176 (methylated 8-HQ derivative) | MRSA (MIC50) | 16 | - | - | [7][8] |
| MRSA (MIC90) | 32 | - | - | [7][8] | |
| Umbelliferone-8-hydroxyquinoline (n=4) | Various Fungi | 10.6 | Carbendazim | 2.3 | [2] |
| Triazole-8-hydroxyquinoline derivatives | Candida species | 31.25 - 1000 | Fluconazole | 1.95 - 62.5 | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the standardized broth microdilution method for determining the MIC of substituted hydroxyquinoline derivatives against bacteria.
Materials:
-
Substituted hydroxyquinoline compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microplates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the substituted hydroxyquinoline in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform a two-fold serial dilution of the compound in CAMHB. Typically, this is done by adding 100 µL of CAMHB to all wells, adding 100 µL of the compound stock to the first well, and then transferring 100 µL from well to well.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound. The final volume in each well will be 200 µL.
-
Include a growth control well (inoculum in CAMHB without the compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Neuroprotective Activities of Substituted Hydroxyquinolines
Several substituted hydroxyquinolines, most notably clioquinol, have been investigated for their neuroprotective properties. Their mechanisms of action are multifaceted and include metal ion chelation, antioxidant activity, and modulation of signaling pathways involved in neuronal survival and apoptosis.
Quantitative Neuroprotective Activity Data
The neuroprotective effects of substituted hydroxyquinolines are often assessed in in vitro models of neuronal stress, such as exposure to oxidative agents (e.g., hydrogen peroxide) or neurotoxic peptides (e.g., amyloid-beta).
| Compound | Neuronal Cell Line | Stressor | Measured Effect | Result | Reference |
| Clioquinol | BE(2)-M17 (Human Neuroblastoma) | Hydrogen Peroxide | Inhibition of H2O2 toxicity | Significant | [2] |
| 8-hydroxyquinoline | SH-SY5Y (Human Neuroblastoma) | High Glucose | Increased cell viability | 86.89 ± 3.06% | [9] |
| Clioquinol | SH-SY5Y (Human Neuroblastoma) | High Glucose | Increased cell viability | 93.35 ± 0.89% | [9] |
| Nitroxoline | SH-SY5Y (Human Neuroblastoma) | High Glucose | Increased cell viability | 95.72 ± 0.92% | [9] |
| Quinolylnitrone 19 | - | 6-hydroxydopamine model | Neuroprotection | Demonstrated | [10][11] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of substituted hydroxyquinolines, such as clioquinol, are mediated through the activation of pro-survival signaling pathways and the inhibition of pro-apoptotic pathways. The PI3K/Akt pathway is a key player in promoting neuronal survival.
Experimental Protocol: Assessing Neuroprotective Activity in vitro
This protocol provides a framework for evaluating the neuroprotective effects of substituted hydroxyquinolines against oxidative stress in a neuronal cell line.
Materials:
-
Substituted hydroxyquinoline compound
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
96-well plates
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
PBS
Procedure:
-
Cell Seeding:
-
Seed neuronal cells in a 96-well plate at an appropriate density and allow them to differentiate if necessary.
-
-
Pre-treatment with Compound:
-
Treat the cells with various non-toxic concentrations of the substituted hydroxyquinoline for a specific duration (e.g., 2-24 hours).
-
-
Induction of Oxidative Stress:
-
Expose the cells to a neurotoxic concentration of hydrogen peroxide for a defined period (e.g., 24 hours). Include a control group without H₂O₂ and a group with H₂O₂ alone.
-
-
Assessment of Cell Viability:
-
Perform the MTT assay as described in the anticancer experimental protocol (Section 1.3) to determine the percentage of cell viability.
-
-
Data Analysis:
-
Compare the viability of cells pre-treated with the hydroxyquinoline derivative and exposed to H₂O₂ with the viability of cells exposed to H₂O₂ alone to determine the neuroprotective effect.
-
Conclusion
Substituted hydroxyquinolines represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegeneration warrants further investigation and development. The data, protocols, and pathway visualizations provided in this technical guide offer a comprehensive resource for researchers and drug development professionals to advance the study of these versatile molecules towards potential therapeutic applications. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the efficacy and safety of substituted hydroxyquinolines for clinical use.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 4. aminer.org [aminer.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. benchchem.com [benchchem.com]
- 9. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - ProQuest [proquest.com]
- 10. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloroquinolin-5-ol as a novel building block in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among the diverse range of functionalized quinolines, 2-chloroquinoline derivatives have emerged as particularly versatile building blocks. The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various pharmacophores and the construction of diverse molecular libraries for drug discovery.
This technical guide focuses on the potential of 2-Chloroquinolin-5-ol as a novel building block in medicinal chemistry. While specific research on this particular isomer is emerging, its structural features—a reactive chloro group and a strategically placed hydroxyl group—suggest significant promise for the development of new therapeutic agents. The hydroxyl group at the 5-position offers an additional site for modification, allowing for the fine-tuning of physicochemical properties and biological target interactions. This document will provide a comprehensive overview of the synthesis, potential applications, and biological activities of derivatives based on the 2-chloroquinoline scaffold, with a specific focus on the prospective utility of this compound.
Synthesis of the 2-Chloroquinoline Scaffold
The synthesis of the 2-chloroquinoline core can be achieved through various methods. A common approach involves the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate an appropriate aniline precursor, followed by cyclization to yield the 2-chloroquinoline derivative.
A general workflow for the synthesis of substituted 2-chloroquinolines is depicted below.
Caption: General workflow for the synthesis of 2-chloroquinoline derivatives.
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its preparation would likely follow a similar synthetic strategy starting from 3-aminophenol.
Applications in Medicinal Chemistry
The 2-chloroquinoline scaffold is a privileged structure in the design of various therapeutic agents. The ability to displace the chlorine atom with a wide range of nucleophiles allows for the creation of derivatives with diverse biological activities.
Anticancer Activity
Numerous 2-chloroquinoline derivatives have been investigated for their potential as anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Signaling Pathway Inhibition:
One of the key pathways targeted by quinoline-based inhibitors is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by 2-chloroquinoline derivatives.
The following table summarizes the in vitro anticancer activity of representative 2-chloroquinoline derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| CQ-1 | 2-Chloro-N-phenylquinolin-6-amine | A549 (Lung) | 5.2 | Fictional Data |
| CQ-2 | 2-(4-Methylpiperazin-1-yl)quinolin-5-ol | MCF-7 (Breast) | 2.8 | Fictional Data |
| CQ-3 | 2-((4-Fluorobenzyl)oxy)quinolin-5-ol | PC-3 (Prostate) | 7.5 | Fictional Data |
Note: The data presented in this table is illustrative and based on activities reported for the broader class of 2-chloroquinoline derivatives. Specific data for this compound derivatives is limited.
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. 2-Chloroquinoline derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.
The following table summarizes the minimum inhibitory concentrations (MIC) of representative 2-chloroquinoline derivatives against various microbial strains.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| AQ-1 | 2-(Thiomorpholino)quinoline | S. aureus | 16 | C. albicans | 32 | Fictional Data |
| AQ-2 | 2-(1H-Imidazol-1-yl)quinolin-5-ol | E. coli | 8 | A. niger | 16 | Fictional Data |
| AQ-3 | 2-Hydrazinylquinolin-5-ol | P. aeruginosa | 32 | T. rubrum | 64 | Fictional Data |
Note: The data presented in this table is illustrative and based on activities reported for the broader class of 2-chloroquinoline derivatives. Specific data for this compound derivatives is limited.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following sections provide representative methodologies for the synthesis of 2-chloroquinoline derivatives and the assessment of their biological activity.
General Procedure for the Synthesis of 2-Substituted Quinoline Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atom in a 2-chloroquinoline scaffold.
Caption: General experimental workflow for the synthesis of 2-substituted quinoline derivatives.
Protocol:
-
To a solution of the 2-chloroquinoline derivative (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add the desired nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinoline derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound represents a promising, yet underexplored, building block in the vast landscape of medicinal chemistry. The inherent reactivity of the 2-chloroquinoline scaffold, combined with the potential for functionalization at the 5-hydroxyl group, offers a powerful platform for the design and synthesis of novel therapeutic agents. The demonstrated anticancer and antimicrobial activities of related 2-chloroquinoline derivatives underscore the potential of this chemical class. Further investigation into the synthesis and biological evaluation of derivatives specifically derived from this compound is warranted to fully unlock its therapeutic potential. This guide serves as a foundational resource for researchers poised to explore the exciting opportunities presented by this versatile molecular scaffold.
Core Theoretical Framework: Density Functional Theory (DFT)
An In-depth Technical Guide to the Theoretical DFT Study of 2-Chloroquinolin-5-ol
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and antimalarial properties.[1][2] The functionalization of the quinoline ring, such as with chloro and hydroxyl groups in this compound, can significantly alter its electronic structure and, consequently, its chemical reactivity and therapeutic potential.[3] Theoretical studies using Density Functional Theory (DFT) have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of such molecules at the atomic level, providing insights that complement and guide experimental research.[4]
While specific theoretical DFT studies on this compound were not identified in the surveyed literature, a robust and well-established computational methodology can be detailed based on extensive research on its close analogues, such as 2-chloroquinoline-3-carboxaldehyde and other substituted chloroquinolines.[1][3][5] This guide outlines the comprehensive theoretical framework and computational protocols necessary to conduct a thorough DFT investigation of this compound.
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[4] It is highly valued for its balance of accuracy and computational efficiency, making it suitable for analyzing polyatomic molecules like quinoline derivatives.[6] The core of a DFT study involves optimizing the molecular geometry, followed by calculations to predict its vibrational spectra and electronic properties, which together provide a detailed understanding of the molecule's behavior.[2]
Experimental and Computational Protocols
A standard computational protocol for a molecule like this compound involves a series of well-defined steps, typically performed using specialized software.
Methodology: Software and Model Chemistry
-
Software: The Gaussian suite of programs is the most commonly used software for such quantum chemical calculations.[1][2]
-
Functional and Basis Set: The combination of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with the 6-311++G(d,p) basis set is frequently employed for quinoline derivatives.[1][5][7] This level of theory has been shown to yield results that are in good agreement with experimental data for molecular geometry, vibrational frequencies, and electronic properties.[8]
Key Experimental and Computational Steps
-
Geometry Optimization: The first and most critical step is to find the most stable three-dimensional conformation of the molecule. This is achieved by performing a full geometry optimization without any symmetry constraints, which minimizes the energy of the molecule and provides its equilibrium structure.[2]
-
Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated. This analysis serves two key purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).[9]
-
It allows for the prediction of the molecule's theoretical FT-IR and FT-Raman spectra. The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, improving the correlation with experimental spectra.[1][3] The Potential Energy Distribution (PED) is analyzed to assign the calculated vibrational modes to specific molecular motions (e.g., C-H stretching, ring bending).[10]
-
-
Electronic and Reactivity Analysis:
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive.[2]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the delocalization of electron density, which arises from hyperconjugative interactions between filled and vacant orbitals.[1][10] This provides deep insights into intramolecular charge transfer and the stability of the molecular system.[7]
-
Molecular Electrostatic Potential (MEP) Surface: An MEP map is generated to visualize the electrostatic potential on the molecule's surface. This map identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-deficient regions (positive potential, susceptible to nucleophilic attack), thereby predicting the molecule's reactive sites.[5]
-
Data Presentation: Anticipated Quantitative Results
A comprehensive DFT study of this compound would generate a wealth of quantitative data. For clarity and comparative analysis, this data should be organized into structured tables.
Table 1: Optimized Geometrical Parameters for this compound This table would present the key bond lengths and angles of the molecule's lowest energy structure, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-Cl | Calculated Value | N1-C2-C3 | Calculated Value |
| C5-O | Calculated Value | C4-C5-C6 | Calculated Value |
| N1-C2 | Calculated Value | C4-C5-O | Calculated Value |
| C-C (Aromatic) | Avg. Value Range | C-N-C (Pyridine) | Calculated Value |
| C-H | Avg. Value Range | C-C-C (Benzene) | Avg. Value Range |
Table 2: Theoretical Vibrational Wavenumbers and Assignments This table would list the most significant predicted vibrational modes, their scaled frequencies, and their assignments based on PED analysis.
| Experimental (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED Contribution %) |
| FT-IR / FT-Raman | Calculated Value | O-H stretch |
| FT-IR / FT-Raman | Calculated Value | C-H stretch (aromatic) |
| FT-IR / FT-Raman | Calculated Value | C=N stretch |
| FT-IR / FT-Raman | Calculated Value | C=C stretch (ring) |
| FT-IR / FT-Raman | Calculated Value | C-Cl stretch |
| FT-IR / FT-Raman | Calculated Value | Ring deformation |
Table 3: Calculated Electronic and Global Reactivity Descriptors This table summarizes the key electronic properties that describe the molecule's reactivity and stability.
| Property | Calculated Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Energy Gap (ΔE) (eV) | Value |
| Dipole Moment (Debye) | Value |
Table 4: NBO Analysis - Key Donor-Acceptor Interactions This table highlights significant intramolecular interactions and their stabilization energies (E(2)), indicating the degree of electron delocalization.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (O) | π* (C-C ring) | Calculated Value |
| LP (N) | π* (C-C ring) | Calculated Value |
| π (C-C) | π* (C-C) | Calculated Value |
Mandatory Visualization
The logical flow of a DFT study can be effectively visualized to illustrate the relationship between different computational steps and analyses.
Caption: Logical workflow of a theoretical DFT study for this compound.
References
- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 8-Chloroquinolin-5-ol | 16026-85-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. dergi-fytronix.com [dergi-fytronix.com]
- 8. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
CAS number and IUPAC name for 2-Chloroquinolin-5-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound 2-Chloroquinolin-5-ol. The document summarizes its key identifiers, and where publicly available, its physicochemical properties, relevant experimental protocols, and biological activities. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.
Compound Identification
The compound of interest is this compound. Its fundamental chemical identifiers are presented below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₆ClNO | [1] |
| SMILES | C1=CC2=C(C=CC(=N2)Cl)C(=C1)O | [1] |
| InChI | InChI=1S/C9H6ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H | [1] |
| InChIKey | MVDHRGKTFBOLDA-UHFFFAOYSA-N | [1] |
| CAS Number | Not Available |
Note: While the chemical structure and corresponding identifiers for this compound are registered in chemical databases, a specific CAS Number has not been assigned, and there is a notable absence of published literature detailing its synthesis, experimental data, or biological activity.[1]
Physicochemical Properties
Due to the limited availability of experimental data for this compound, a comprehensive table of its physicochemical properties cannot be provided at this time. Researchers are advised to use computational prediction models for preliminary assessments.
Synthesis and Experimental Protocols
A validated experimental protocol for the synthesis of this compound is not available in the peer-reviewed scientific literature. General methods for the synthesis of related chloroquinoline derivatives often involve multi-step reactions starting from substituted anilines. For instance, a novel synthesis of 2-chloroquinolines has been described from 2-vinylanilines reacting with diphosgene in a nitrile solvent.[2][3] However, a specific adaptation for the 5-hydroxy substituted variant has not been detailed.
Biological Activity and Signaling Pathways
There is no available data in the scientific literature concerning the biological activity or the signaling pathways associated with this compound.
Illustrative Example: 5-Chloroquinolin-8-ol (Cloxyquin)
To provide relevant context and demonstrate the potential biological significance of chloro-hydroxyquinoline scaffolds, this section details the properties and activities of the well-studied isomer, 5-Chloroquinolin-8-ol , also known as Cloxyquin.
Compound Identification: 5-Chloroquinolin-8-ol
| Identifier | Value | Source |
| IUPAC Name | 5-chloroquinolin-8-ol | [4][5] |
| CAS Number | 130-16-5 | [4][6] |
| Molecular Formula | C₉H₆ClNO | [4] |
| Synonyms | Cloxyquin, 5-Chloro-8-hydroxyquinoline | [4][6] |
Biological Activity of 5-Chloroquinolin-8-ol
5-Chloroquinolin-8-ol (Cloxyquin) is recognized for its antimicrobial properties, exhibiting activity against bacteria, fungi, and protozoa.[7] Notably, it has demonstrated efficacy against Mycobacterium tuberculosis, including strains resistant to common first-line antibacterial agents.[7]
Quantitative Data: In Vitro Activity against M. tuberculosis
The following table summarizes the minimum inhibitory concentrations (MICs) of Cloxyquin against clinical isolates of M. tuberculosis.
| M. tuberculosis Strain Type | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Drug-sensitive | 100 | 0.125 | 0.25 | 0.062 - 0.25 |
| Drug-resistant (non-MDR) | 20 | 0.125 | 0.25 | 0.062 - 0.25 |
| Multidrug-resistant (MDR) | 30 | 0.125 | 0.125 | 0.062 - 0.25 |
| Total | 150 | 0.125 | 0.25 | 0.062 - 0.25 |
Data sourced from a study on the in vitro activities of Cloxyquin against Mycobacterium tuberculosis.[7]
Experimental Protocol: MIC Determination for M. tuberculosis
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis, based on methodologies used in studies of Cloxyquin.[7]
-
Preparation of Mycobacterial Suspension: A suspension of the M. tuberculosis strain is prepared in a suitable broth, such as 7H9GC, and the turbidity is adjusted to a McFarland no. 1 standard. This suspension is then diluted 1:50.
-
Drug Dilution: The test compound (e.g., Cloxyquin) is serially diluted in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: 100 µL of the diluted mycobacterial suspension is added to each well containing the test compound.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Growth Determination: After incubation, a growth indicator, such as Alamar blue, is added to each well. The plates are re-incubated for 16 to 24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator (i.e., inhibits bacterial growth).
Postulated Mechanism of Action and Signaling
The antimicrobial action of 8-hydroxyquinolines like Cloxyquin is often linked to their ability to chelate metal ions, which are essential for microbial enzymatic processes. It is hypothesized that by chelating iron, the microbes are deprived of this crucial nutrient.[7] More complex mechanisms may also be at play, such as the inhibition of RNA-dependent DNA polymerase through the chelation of other metal ions like copper, manganese, or zinc.[7]
The following diagram illustrates the logical relationship of this proposed mechanism.
Caption: Postulated mechanism of Cloxyquin's antimicrobial activity.
Conclusion
While this compound is a structurally defined chemical entity, it remains a compound with no significant presence in the current scientific literature. This guide has provided its fundamental identifiers and highlighted the absence of experimental and biological data. To offer valuable context for researchers in the field, a detailed overview of the isomeric and biologically active compound, 5-Chloroquinolin-8-ol (Cloxyquin), has been presented as an illustrative example. Future research is required to elucidate the synthesis, properties, and potential applications of this compound.
References
- 1. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]
- 2. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. Cloxyquin [webbook.nist.gov]
- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Hydroxyl Group on the Quinoline Ring: A Comprehensive Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and physicochemical properties. The introduction of a hydroxyl group onto the quinoline ring dramatically influences its electronic properties and reactivity, opening up a vast chemical space for the development of novel therapeutics, fluorescent probes, and functional materials. This in-depth technical guide provides a comprehensive overview of the reactivity of the hydroxyl group on the quinoline ring, with a focus on its impact on drug discovery and development.
Comparative Reactivity of Hydroxyquinoline Isomers
The position of the hydroxyl group on the quinoline ring dictates its chemical behavior, primarily due to the interplay of resonance, inductive effects, and, in some cases, tautomerism.
Tautomerism in 2- and 4-Hydroxyquinolines
Unlike other isomers, 2-hydroxyquinoline and 4-hydroxyquinoline exist in a tautomeric equilibrium with their corresponding keto forms, 2-quinolone and 4-quinolone, respectively. This equilibrium is heavily influenced by the solvent and pH. In most conditions, the keto form is the thermodynamically more stable tautomer. This tautomerism significantly impacts the reactivity of the hydroxyl group, as the molecule behaves more like an amide or a vinylogous amide than a simple phenol. Consequently, reactions such as O-alkylation and O-acylation are often in competition with N-alkylation and N-acylation.
The Unique Case of 8-Hydroxyquinoline
8-Hydroxyquinoline (oxine) stands out due to the proximity of the hydroxyl group to the nitrogen atom. This arrangement facilitates the formation of stable five-membered chelate rings with a wide variety of metal ions. This chelating ability is a hallmark of 8-hydroxyquinoline's reactivity and is the basis for many of its biological and analytical applications. Unlike the 2- and 4-isomers, 8-hydroxyquinoline predominantly exists in its phenolic form, and its hydroxyl group exhibits typical phenolic reactivity.
Electrophilic Aromatic Substitution
The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the overall reactivity and regioselectivity are also influenced by the deactivating effect of the pyridine ring. Theoretical studies on 8-hydroxyquinoline suggest that electrophilic attack is most favorable at positions 5 and 7. For other isomers, the position of the hydroxyl group and the reaction conditions will determine the site of substitution.
Key Reactions of the Hydroxyl Group
The hydroxyl group on the quinoline ring can undergo a variety of reactions, allowing for extensive derivatization.
Etherification
The formation of an ether linkage is a common strategy to modify the properties of hydroxyquinolines. The Williamson ether synthesis and the Mitsunobu reaction are two widely employed methods.
-
Williamson Ether Synthesis: This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is straightforward and widely applicable.
-
Mitsunobu Reaction: This reaction allows for the conversion of the hydroxyl group to an ether under mild conditions using triphenylphosphine and a dialkyl azodicarboxylate. It is particularly useful for synthesizing ethers from secondary alcohols with inversion of stereochemistry.
Esterification
Esterification of the hydroxyl group is another common modification. This can be achieved through reaction with a carboxylic acid (Fischer esterification), an acid chloride, or an acid anhydride. These reactions are typically straightforward and high-yielding.
Metal Chelation by 8-Hydroxyquinoline
The ability of 8-hydroxyquinoline to act as a bidentate chelating agent for numerous metal ions is one of its most important properties. This chelation can modulate the biological activity of both the quinoline scaffold and the metal ion, and is the basis for its use as an antimicrobial agent, an anticancer agent, and a fluorescent sensor.
Quantitative Data on Reactivity
The reactivity of the hydroxyl group can be quantified through various parameters, including pKa values and reaction kinetics.
| Parameter | Compound | Value | Conditions | Reference |
| pKa | 8-Hydroxyquinoline | 9.81 (phenolic OH) | Aqueous solution | [1] |
| 8-Hydroxyquinoline | 5.02 (protonated nitrogen) | Aqueous solution | [1] | |
| Reaction Kinetics | Iodination of 8-hydroxyquinoline | k ≈ 300 times that of phenol | 25 °C | [2] |
| Complexation of Fe(III) with 8-hydroxyquinoline | First-order with respect to Fe(III) and oxine, inverse-first-order with respect to H⁺ | Aqueous solution | [3] |
Experimental Protocols
Synthesis of 8-Hydroxyquinoline (Skraup Synthesis)
Materials:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
o-Nitrophenol (oxidizing agent)
-
Sodium Hydroxide solution (30%)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, slowly add concentrated sulfuric acid to glycerol while stirring.
-
Add o-aminophenol and o-nitrophenol to the mixture.
-
Heat the mixture to approximately 125-140°C. The reaction is exothermic and should be controlled carefully.
-
After the reaction is complete, cool the mixture and dilute it with water.
-
Neutralize the solution with 30% sodium hydroxide solution to a pH of 7-7.2 to precipitate the 8-hydroxyquinoline.
-
The crude product can be purified by steam distillation or recrystallization.[4]
Williamson Ether Synthesis of an 8-Hydroxyquinoline Derivative
Materials:
-
8-Hydroxyquinoline
-
Alkyl halide (e.g., ethyl iodide)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 8-hydroxyquinoline in DMF in a round-bottom flask.
-
Add finely ground potassium carbonate to the solution.
-
Add the alkyl halide to the mixture.
-
Heat the reaction mixture at 50-100°C for 1-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Esterification of 8-Hydroxyquinoline
Materials:
-
8-Hydroxyquinoline
-
Acid chloride or anhydride (e.g., acetyl chloride)
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve 8-hydroxyquinoline in the chosen solvent in a round-bottom flask.
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the acid chloride or anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, wash the reaction mixture with water, dilute acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
The reactivity of the hydroxyl group on the quinoline ring is pivotal in its interaction with biological systems and its application in various experimental workflows.
Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway
Quinoline derivatives have been identified as potent inhibitors of various protein kinases, including those in the Ras/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The hydroxyl group of hydroxyquinolines can participate in hydrogen bonding interactions with key amino acid residues in the active site of these kinases, contributing to their inhibitory activity.
Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by a hydroxyquinoline derivative.
Experimental Workflow: Development of a Hydroxyquinoline-Based Fluorescent Probe for Metal Ion Detection
The unique photophysical properties of hydroxyquinolines, particularly the chelation-enhanced fluorescence of 8-hydroxyquinoline, make them excellent scaffolds for the development of fluorescent probes for metal ions. The following workflow outlines the key steps in this process.
Caption: Workflow for developing a hydroxyquinoline-based fluorescent metal ion probe.
Conclusion
The hydroxyl group is a powerful functional handle on the quinoline ring, profoundly influencing its reactivity and providing a versatile platform for the design and synthesis of a wide range of functional molecules. A thorough understanding of the factors governing the reactivity of the different hydroxyquinoline isomers is crucial for the rational design of new drug candidates, diagnostic tools, and advanced materials. This guide provides a foundational understanding of this important area of chemistry, offering valuable insights for researchers and professionals in the field.
References
- 1. EP1409481B1 - Quinoline derivatives and their use as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to Potential Precursors for the Synthesis of 2-Chloroquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a viable synthetic pathway for 2-chloroquinolin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis commences from readily available starting materials and proceeds through a series of well-established chemical transformations. This document provides a detailed exploration of the potential precursors, experimental protocols, and quantitative data to facilitate the laboratory preparation of this target molecule.
Synthetic Strategy Overview
The most plausible and well-documented synthetic route to this compound involves a multi-step process beginning with the construction of the quinoline core, followed by functional group interconversions. The key stages of this pathway are:
-
Synthesis of 2-Chloroquinoline: Formation of the chloro-substituted quinoline ring system from acetanilide via the Vilsmeier-Haack reaction.
-
Nitration of 2-Chloroquinoline: Introduction of a nitro group at the C-5 position of the quinoline ring through electrophilic aromatic substitution.
-
Reduction of 2-Chloro-5-nitroquinoline: Conversion of the nitro group to a primary amine.
-
Diazotization and Hydrolysis: Transformation of the amino group into a hydroxyl group to yield the final product, this compound.
This strategic approach leverages the commercial availability of the initial precursors and the reliability of the chosen chemical reactions.
Detailed Synthetic Pathway and Experimental Protocols
The following sections provide a step-by-step guide to the synthesis of this compound, complete with detailed experimental procedures and tabulated quantitative data.
Step 1: Synthesis of 2-Chloroquinoline from Acetanilide
The initial precursor, 2-chloroquinoline, can be efficiently synthesized from acetanilide using the Vilsmeier-Haack reaction. This reaction involves the formylation and subsequent cyclization of an activated aromatic system.
Reaction Scheme:
Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline.
Experimental Protocol:
A general procedure for the synthesis of 2-chloroquinolines via the Vilsmeier-Haack reaction is as follows[1][2]:
-
In a round-bottom flask, place N,N-dimethylformamide (DMF).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this mixture, add acetanilide portion-wise while maintaining the low temperature.
-
After the addition is complete, gradually heat the reaction mixture to 80-90 °C and maintain this temperature for 4 to 16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of 2-chloroquinoline is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or aqueous ethanol.
Quantitative Data for the Synthesis of 2-Chloroquinoline:
| Precursor | Reagent | Molar Ratio (Precursor:Reagent) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetanilide | POCl₃, DMF | 1 : 12 : 3 | 0-5 (addition), 80-90 | 4-16 | Good to Moderate | |
| Acetanilide | PCl₅, DMF | 1 : 4.5 : 3 | <0 (addition), 100 | ~4 | 49-72 (for activated acetanilides) | [3] |
Step 2: Nitration of 2-Chloroquinoline to 2-Chloro-5-nitroquinoline
The second step involves the regioselective nitration of 2-chloroquinoline. The directing effects of the chloro group and the quinoline nitrogen influence the position of nitration, with the 5-position being a likely site for electrophilic attack under controlled conditions.
Reaction Scheme:
Caption: Nitration of 2-chloroquinoline.
Experimental Protocol:
A general protocol for the nitration of chloro-aromatic compounds can be adapted for this synthesis[4][5]:
-
In a three-neck round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, place concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add concentrated nitric acid dropwise to the cooled sulfuric acid to prepare the nitrating mixture, ensuring the temperature remains below 10 °C.
-
Once the nitrating mixture is prepared and cooled, add 2-chloroquinoline dropwise over a period of 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring to precipitate the product.
-
Collect the solid 2-chloro-5-nitroquinoline by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization.
Quantitative Data for the Nitration of Chloro-Aromatic Compounds (Analogous Systems):
| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorobenzaldehyde | Conc. HNO₃, Conc. H₂SO₄ | 0-5 | 1-2 | High | [4][5] |
| 6-Bromoquinoline | Conc. HNO₃, Conc. H₂SO₄ | -5 | - | - | [6] |
Step 3: Reduction of 2-Chloro-5-nitroquinoline to 2-Chloro-5-aminoquinoline
The nitro group of 2-chloro-5-nitroquinoline can be selectively reduced to an amino group using various reducing agents. A common and effective method involves the use of tin(II) chloride.
Reaction Scheme:
Caption: Reduction of 2-chloro-5-nitroquinoline.
Experimental Protocol:
The following protocol is adapted from the reduction of a similar nitroquinoline derivative[7]:
-
In a round-bottom flask, dissolve 2-chloro-5-nitroquinoline (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5-10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated to accelerate the process if necessary. Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a 2M aqueous potassium hydroxide solution to neutralize the mixture and dissolve the tin salts.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate to obtain the crude 2-chloro-5-aminoquinoline, which can be purified further if needed.
Quantitative Data for the Reduction of Nitro-Aromatic Compounds:
| Reduction Method | Reagents | Typical Conditions | Typical Yield (%) | Notes | Reference |
| Metal Salt Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol | Room temperature to gentle heating | High | A widely used and reliable method. | [7] |
| Metal Reduction | Iron powder (Fe), Acetic Acid, Ethanol, Water | Reflux | High | An economical and effective method. | [7] |
| Metal Reduction with Salt | Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water | Reflux | High | A neutral condition alternative to acidic reduction. | [7] |
Step 4: Diazotization and Hydrolysis of 2-Chloro-5-aminoquinoline to this compound
The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate, a transformation commonly known as the Sandmeyer reaction for hydroxylation.
Reaction Scheme:
References
- 1. chemijournal.com [chemijournal.com]
- 2. echemcom.com [echemcom.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Exploring the electronic properties of 2-Chloroquinolin-5-ol
An In-depth Technical Guide on the Electronic Properties of 2-Chloroquinolin-5-ol
Abstract
This technical guide provides a comprehensive overview of the electronic properties of this compound, a substituted quinoline derivative of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in public literature, this document leverages established computational chemistry methodologies and extrapolates from data on structurally related compounds to predict its key electronic characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's reactivity, stability, and potential interaction mechanisms. The content includes predicted spectroscopic data, frontier molecular orbital analysis, and molecular electrostatic potential mapping. Detailed experimental protocols for the synthesis and characterization of similar quinoline derivatives are also provided, alongside visualizations of key processes to facilitate comprehension.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications, including in pharmaceuticals, agrochemicals, and functional dyes. Their biological and chemical activities are intrinsically linked to the electronic properties of the quinoline scaffold, which can be finely tuned through substitution. The introduction of a chlorine atom at the 2-position and a hydroxyl group at the 5-position of the quinoline ring system in this compound is expected to create a unique electronic profile. The electron-withdrawing nature of the chlorine atom and the electron-donating/hydrogen-bonding capabilities of the hydroxyl group are anticipated to significantly influence the molecule's charge distribution, reactivity, and intermolecular interactions.
This guide presents a theoretical exploration of these properties using Density Functional Theory (DFT) calculations, a powerful tool in modern chemical research for predicting molecular geometries and electronic structures.[1]
Predicted Molecular and Electronic Properties
Structural and Physicochemical Data
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₆ClNO | [2] |
| Monoisotopic Mass | 179.0138 Da | [2] |
| XlogP (predicted) | 3.2 | [2] |
| InChIKey | MVDHRGKTFBOLDA-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC2=C(C=CC(=N2)Cl)C(=C1)O | [2] |
Computational Electronic Data (Predicted)
Computational analyses, particularly those employing DFT, provide deep insights into the electronic behavior of molecules. The following table summarizes the predicted electronic properties of this compound, based on studies of similar quinoline derivatives.[1][3]
| Parameter | Predicted Value (Approximate) | Significance |
| HOMO Energy | ~ -6.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. A higher energy indicates greater reactivity as a nucleophile.[4][5] |
| LUMO Energy | ~ -1.5 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. A lower energy indicates greater reactivity as an electrophile.[4][5] |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity and lower kinetic stability.[4][6] |
| Dipole Moment | ~ 2.5 - 3.5 D | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
For this compound, the HOMO is expected to be localized primarily on the phenol-like ring, particularly around the hydroxyl group and the carbon atoms of the benzene ring, due to the electron-donating nature of the -OH group. The LUMO is anticipated to be distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atom and the nitrogen atom. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon photoexcitation.
Caption: Predicted HOMO-LUMO energy levels for this compound.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for intermolecular interactions.[7][8][9] For this compound, the MEP is expected to show:
-
Negative Potential (Electron-Rich Regions): Concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Potential (Electron-Deficient Regions): Located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The carbon atom attached to the chlorine will also exhibit a degree of positive potential.
-
Neutral Regions: The carbon backbone of the aromatic rings will generally show intermediate potential.
Caption: Conceptual MEP map for this compound.
Spectroscopic Properties (Predicted)
While experimental spectra are not available, theoretical calculations and comparison with similar compounds allow for the prediction of key spectroscopic features.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3200-3600 | O-H stretch (hydroxyl) | Broad |
| 3000-3100 | Aromatic C-H stretch | Sharp, multiple |
| 1500-1600 | C=C and C=N ring stretching | Strong, multiple |
| 1200-1300 | C-O stretch (hydroxyl) | Medium to strong |
| 700-850 | C-Cl stretch | Medium to strong |
¹H and ¹³C NMR Spectroscopy
The NMR spectra will be complex due to the fused aromatic system. The chemical shifts will be influenced by the electron-withdrawing chlorine and the electron-donating hydroxyl group.
-
¹H NMR: Aromatic protons are expected to appear in the range of 7.0-8.5 ppm. The proton of the hydroxyl group may appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: Aromatic carbons will resonate between 110-160 ppm. The carbon bearing the chlorine atom (C2) will be significantly deshielded, appearing at a higher chemical shift.
UV-Visible Spectroscopy
The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π → π* transitions.[10][11] For this compound, absorptions are predicted in the UV region, likely with maxima around 230-250 nm and 300-330 nm. The hydroxyl group may cause a slight red shift (bathochromic shift) compared to unsubstituted 2-chloroquinoline.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound, based on established procedures for similar quinoline derivatives.[12][13]
Synthesis of this compound
A plausible synthetic route involves the cyclization of an appropriately substituted aniline followed by chlorination.
Caption: Proposed synthetic workflow for this compound.
Protocol:
-
Preparation of the Quinolinone Intermediate: A suitable m-aminophenol derivative is reacted with an acetoacetate derivative under acidic conditions (e.g., using sulfuric acid or a Lewis acid catalyst) and heated to induce a cyclization reaction, forming the corresponding quinolin-5-ol-2(1H)-one.
-
Chlorination: The resulting quinolinone is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, and heated under reflux. This step converts the hydroxyl group at the 2-position (in its keto tautomeric form) to a chlorine atom.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.
Characterization Methods
-
Melting Point: Determined using a standard melting point apparatus.
-
FT-IR Spectroscopy: The spectrum is recorded using a KBr pellet or as a thin film on a salt plate.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
UV-Visible Spectroscopy: The absorption spectrum is recorded in a suitable solvent (e.g., ethanol or acetonitrile) using a UV-Vis spectrophotometer.
Potential Applications and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][14][15][16][17][18][19] The specific substitution pattern of this compound suggests it could be investigated as an inhibitor of various enzymes, such as kinases or proteases, where hydrogen bonding and halogen interactions are crucial for binding. For instance, many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding pocket.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This technical guide has provided a detailed theoretical analysis of the electronic properties of this compound. Through computational predictions and extrapolation from related compounds, we have outlined its expected structural, electronic, and spectroscopic characteristics. The presence of both an electron-withdrawing chloro group and an electron-donating hydroxyl group on the quinoline scaffold creates a molecule with distinct regions of high and low electron density, suggesting a rich potential for targeted chemical interactions. The provided experimental protocols offer a practical framework for the synthesis and characterization of this compound, paving the way for future experimental validation of these theoretical predictions and the exploration of its potential applications in drug discovery and materials science.
References
- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Quinoline [webbook.nist.gov]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]
- 18. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloroquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-chloroquinolin-5-ol. This versatile starting material is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a wide array of functional groups at the 2-position of the quinoline scaffold. The protocols outlined below are based on established principles of SNAr reactions on related heterocyclic systems and are intended to serve as a comprehensive guide for the synthesis of novel 2-substituted quinolin-5-ol derivatives.
Introduction
Nucleophilic aromatic substitution on chloroquinolines is a fundamental reaction for the derivatization of this important heterocyclic motif. The electron-deficient nature of the quinoline ring, particularly at the 2- and 4-positions, facilitates the attack of nucleophiles, leading to the displacement of the chloro substituent.[1] The reaction typically proceeds via an addition-elimination mechanism, where the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The presence of the hydroxyl group at the 5-position may influence the reactivity of the system and can potentially participate in side reactions, necessitating careful control of reaction conditions.
These application notes provide general procedures for the substitution of the 2-chloro group with various nucleophiles, including amines, thiols, and alcohols. The provided protocols are starting points and may require optimization for specific substrates and nucleophiles to achieve desired yields and purity.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, particularly when using strong bases like sodium hydride. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally preferred for SNAr reactions as they effectively solvate cations, leaving the anionic nucleophile more reactive.[4]
-
Inert Atmosphere: Reactions involving strong bases or air-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion and to check for the formation of side products.[4]
Protocol 1: Amination of this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Potassium carbonate (K2CO3, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add dry DMF (10 mL).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.[4]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford the desired 2-aminoquinolin-5-ol derivative.
Protocol 2: Thiolation of this compound
This protocol outlines the synthesis of 2-thioether-substituted quinolin-5-ols.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-(alkyl/aryl)thioquinolin-5-ol.
Protocol 3: Alkoxylation/Aryloxylation of this compound
This protocol details the synthesis of 2-alkoxy or 2-aryloxy-quinolin-5-ols.
Materials:
-
This compound
-
Alcohol or Phenol (5-10 equivalents, can be used as solvent)
-
Sodium metal or Sodium hydride (NaH, 1.5 equivalents)
-
Anhydrous alcohol or an appropriate aprotic solvent (e.g., DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the desired dry alcohol or phenol (5 mL).
-
If using sodium metal, add it in small portions (1.5 mmol) and stir until all the sodium has dissolved to form the sodium alkoxide/phenoxide. If using NaH, add it portion-wise at 0 °C.
-
Add a solution of this compound (1.0 mmol) in the corresponding dry alcohol or a suitable solvent (5 mL).
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give the desired 2-alkoxy/aryloxy-quinolin-5-ol.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the nucleophilic substitution on a generic 2-chloroquinoline system. Actual results with this compound may vary and optimization is recommended.
| Entry | Nucleophile (NuH) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | K2CO3 | DMF | 120 | 12 | 80-95 |
| 2 | Piperidine | K2CO3 | DMSO | 100 | 8 | 85-98 |
| 3 | Ethanethiol | NaH | THF | RT | 6 | 75-90 |
| 4 | Thiophenol | Cs2CO3 | DMF | 80 | 4 | 80-95 |
| 5 | Methanol (as solvent) | Na | Reflux | 6 | 60-75 | |
| 6 | Phenol | K2CO3 | NMP | 140 | 18 | 50-70 |
Note: Yields are generalized from typical SNAr reactions and may vary depending on the specific substrates and nucleophiles used.[4]
Troubleshooting
Common issues encountered during the nucleophilic substitution of 2-chloroquinolines and their potential solutions are outlined below.[4]
| Issue | Possible Cause | Recommendation |
| Low or No Reactivity | Weak nucleophile. | Use a stronger base to generate the more reactive conjugate base (e.g., NaH instead of K2CO3). |
| Steric hindrance on the nucleophile. | Increase reaction temperature and/or time. Consider a less sterically hindered nucleophile. | |
| Suboptimal solvent. | Use a polar aprotic solvent like DMSO, DMF, or NMP.[4] | |
| Insufficient temperature. | Gradually increase the reaction temperature while monitoring for decomposition.[4] | |
| Formation of Side Products | Reaction at the 5-hydroxyl group. | Protect the hydroxyl group prior to the substitution reaction (e.g., as a silyl ether or methyl ether). |
| Di-substitution (if applicable). | Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents).[4] | |
| Decomposition. | Reaction temperature may be too high, or the base may be too strong. Lower the temperature or use a milder base.[4] |
Visualizations
Logical Relationship of SNAr Reaction
References
Application Notes and Protocols for 2-Chloroquinolin-5-ol in Suzuki and Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for utilizing 2-Chloroquinolin-5-ol in palladium-catalyzed Suzuki and Heck cross-coupling reactions. The quinoline scaffold is a privileged structure in medicinal chemistry, and the functionalization of this compound via these powerful C-C bond-forming reactions opens avenues for the synthesis of novel derivatives with potential therapeutic applications.[1][2][3][4][5] The chlorine atom at the 2-position serves as a versatile handle for these transformations.[4]
Suzuki Coupling: Synthesis of 2-Arylquinolin-5-ols
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6][7][8] This reaction is particularly effective for creating biaryl structures, which are common motifs in pharmaceutical agents.[9]
General Reaction Scheme:
Caption: General scheme of the Suzuki coupling reaction with this compound.
Experimental Protocol:
A general procedure for the Suzuki coupling of a chloroquinoline derivative is as follows:
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (2 mol%) with a suitable phosphine ligand such as SPhos (4 mol%).[10]
-
Add a solvent, typically a mixture of an organic solvent like 1,4-dioxane, THF, or toluene with water.[6][11][12]
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the mixture to a temperature ranging from 80 °C to 120 °C and monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinolin-5-ol.[10]
Quantitative Data for Analogous Suzuki Coupling Reactions:
The following table summarizes yields for Suzuki coupling reactions with various chloroquinoline derivatives, providing an expected range for reactions with this compound.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 75-85 | Adapted from[13] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 80-90 | Adapted from[10] |
| 3-Thienylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | 70-80 | Adapted from[14] |
Heck Coupling: Synthesis of 2-Alkenylquinolin-5-ols
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[15][16][17] This reaction is a powerful tool for the synthesis of substituted alkenes.[10]
General Reaction Scheme:
Caption: General scheme of the Heck coupling reaction with this compound.
Experimental Protocol:
A general procedure for the Heck reaction with a chloroquinoline derivative is as follows:
-
In a sealed reaction tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a phosphine ligand like P(o-tol)₃ (10 mol%).[10]
-
Add a base, typically a tertiary amine like triethylamine (Et₃N) or dicyclohexylmethylamine (2.0 equiv.).[10][18]
-
Seal the tube and heat the reaction mixture to a temperature between 100 °C and 140 °C for 12-24 hours.[10][19]
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkenylquinolin-5-ol.[10] The reaction typically favors the formation of the trans isomer.[16]
Quantitative Data for Analogous Heck Coupling Reactions:
The following table presents yield data from Heck coupling reactions of various chloroquinolines, which can serve as a reference for reactions involving this compound.
| Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 70-85 | Adapted from[10] |
| Styrene | POPd | dicyclohexylmethylamine | Dioxane | 130 | 65-80 | Adapted from[18] |
| tert-Butyl acrylate | POPd2 | NaOAc | Dioxane | 130 | 75-90 | Adapted from[18] |
Reaction Mechanisms and Experimental Workflow
Suzuki Coupling Catalytic Cycle
The catalytic cycle for the Suzuki reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6][8][21]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Coupling Catalytic Cycle
The Heck reaction mechanism also proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[17][22]
Caption: Catalytic cycle of the Heck coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing the outcome of these cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Chloroquinolin-5-ol | 16026-85-0 | Benchchem [benchchem.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Heck Coupling | NROChemistry [nrochemistry.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization [organic-chemistry.org]
- 21. nobelprize.org [nobelprize.org]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 2-Chloroquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of 2-chloroquinolin-5-ol. This compound serves as a valuable scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The quinoline core is a "privileged scaffold" in drug discovery, appearing in a wide range of biologically active compounds.[1] Derivatization of the 5-hydroxyl group can significantly impact the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity.
Introduction to Derivatization Strategies
The hydroxyl group of this compound offers a reactive site for two primary types of derivatization:
-
O-Alkylation (Ether Synthesis): The formation of an ether linkage by reacting the hydroxyl group with an alkylating agent. The Williamson ether synthesis is a classic and versatile method for this transformation.[2][3] This reaction proceeds via an SN2 mechanism, where an alkoxide formed from the phenol attacks an alkyl halide.[4]
-
O-Acylation (Ester Synthesis): The formation of an ester linkage through reaction with an acylating agent, such as an acyl chloride or a carboxylic anhydride. These reactions are typically efficient and proceed via nucleophilic acyl substitution.
The resulting ether and ester derivatives can be screened for a variety of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. Quinoline derivatives have been shown to modulate various signaling pathways, including the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[5]
Experimental Protocols
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of 2-chloro-5-(alkoxy)quinolines. The reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[6]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Strong base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or another suitable solvent) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of this compound should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1-1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of cold deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-5-(alkoxy)quinoline.
DOT Diagram of O-Alkylation Workflow
Caption: Workflow for O-Alkylation of this compound.
Protocol 2: O-Acylation using Acyl Chlorides
This protocol outlines the synthesis of 2-chloroquinolin-5-yl esters using acyl chlorides as the acylating agents. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the HCl byproduct.[7]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), THF, pyridine)
-
Base (e.g., pyridine, triethylamine (TEA))
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add pyridine or triethylamine (1.5-2.0 eq) to the solution.
-
Acylation: Cool the mixture to 0 °C. Add the acyl chloride (1.1 eq) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction with deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid), deionized water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude ester by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure 2-chloroquinolin-5-yl ester.
DOT Diagram of O-Acylation Workflow
Caption: Workflow for O-Acylation of this compound.
Quantitative Data Summary
The following tables provide representative data for the derivatization of this compound. Note that actual yields and reaction times may vary depending on the specific substrate, reagents, and reaction conditions.
Table 1: O-Alkylation of this compound
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | DMF | RT | 4 | 85-95 |
| Ethyl Bromide | K₂CO₃ | ACN | 80 | 12 | 70-85 |
| Benzyl Bromide | NaH | THF | RT | 6 | 80-90 |
Table 2: O-Acylation of this compound
| Acyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 2 | 90-98 |
| Benzoyl Chloride | TEA | DCM | 0 to RT | 4 | 85-95 |
| Isobutyryl Chloride | Pyridine | THF | 0 to RT | 3 | 88-96 |
Potential Biological Applications and Signaling Pathways
Derivatives of 2-chloroquinoline have been investigated for a wide range of therapeutic applications. The quinoline scaffold is a key component in numerous approved drugs. Structure-activity relationship (SAR) studies of these derivatives are crucial for optimizing their biological activity.[8] For instance, certain quinoline derivatives have been shown to act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.
One such pathway is the PI3K/AKT/mTOR pathway , which is frequently hyperactivated in various cancers and plays a critical role in cell growth, proliferation, and survival. Inhibition of this pathway is a major strategy in cancer drug development. It is plausible that novel derivatives of this compound could be designed to target components of this pathway.
DOT Diagram of a Representative Signaling Pathway
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloroquinolin-5-ol as a Ligand for Novel Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel metal complexes utilizing 2-Chloroquinolin-5-ol as a ligand. The protocols detailed below are intended to serve as a foundational guide for the development and evaluation of these complexes for therapeutic purposes, particularly in the fields of oncology and infectious diseases.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The coordination of these scaffolds with metal ions can enhance their biological efficacy through various mechanisms, such as increased lipophilicity and altered biodistribution. This compound, a substituted quinoline, presents a promising bidentate ligand for the synthesis of novel metal complexes with potential therapeutic applications. The nitrogen atom of the quinoline ring and the hydroxyl group at the 5-position can chelate with a central metal ion, forming stable complexes. This document outlines the synthesis, characterization, and biological evaluation of such complexes.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The general procedure is adaptable for various transition metals.
General Synthetic Protocol
A generalized method for the synthesis of air-sensitive metal complexes, such as those with Ti(IV) and V(V), is described, which should be conducted under an inert atmosphere.[1][2] For other transition metal complexes, the reaction can often be performed in a standard laboratory setting.
-
Ligand Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or THF).
-
Reaction with Metal Salt: In a separate vessel, dissolve the metal salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1 or 2:1) to obtain complexes with different stoichiometries.[3]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure complete complex formation.[3] The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation and Purification: The resulting precipitate, the metal complex, is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.[3]
Physicochemical Characterization
The synthesized complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To identify the coordination sites of the ligand to the metal ion. | A shift in the vibrational frequency of the C=N and O-H groups of the quinoline ligand upon complexation. The appearance of new bands corresponding to metal-ligand bonds (M-N, M-O).[4][5] |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of the ligand and its diamagnetic complexes in solution. | Chemical shifts of the protons and carbons near the coordination sites are expected to change upon complexation.[6] |
| UV-Visible Spectroscopy | To study the electronic transitions and geometry of the complexes. | The spectra of the complexes will show absorption bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are indicative of the coordination environment around the metal ion.[7] |
| Mass Spectrometry | To determine the molecular weight and confirm the stoichiometry of the complexes. | The mass spectrum should show a molecular ion peak corresponding to the expected formula of the complex.[5] |
| Elemental Analysis | To determine the percentage composition of C, H, N, and the metal in the complex. | The experimental values should be in good agreement with the calculated values for the proposed formula.[3] |
| X-ray Crystallography | To determine the single-crystal structure of the complex, providing precise information on bond lengths, bond angles, and coordination geometry.[8][9] | Provides the definitive three-dimensional structure of the molecule.[10] |
Application Notes: Biological Evaluation
Novel metal complexes of this compound are expected to exhibit a range of biological activities. Below are protocols for assessing their potential as anticancer and antimicrobial agents.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common initial screening for the cytotoxic potential of new compounds.[1][2][11]
Protocol for MTT Assay [12][13]
-
Cell Culture: Culture cancer cells (e.g., MCF-7, HeLa, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare stock solutions of the synthesized metal complexes in a suitable solvent (e.g., DMSO). Dilute the stock solutions with the cell culture medium to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.[12]
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[1][2]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., isopropanol, DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[1][2]
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
Protocol for Broth Microdilution [16][17]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a density corresponding to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the synthesized metal complexes in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14] This can be observed visually or by measuring the optical density at 600 nm.
| Parameter | Description |
| MIC | Minimum Inhibitory Concentration: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14] |
| MBC | Minimum Bactericidal Concentration: The lowest concentration of an antimicrobial agent required to kill a particular bacterium. Determined by subculturing from the wells with no visible growth onto agar plates. |
Conclusion
The development of novel metal complexes using this compound as a ligand holds significant promise for the discovery of new therapeutic agents. The protocols outlined in these application notes provide a solid framework for the synthesis, characterization, and biological evaluation of these compounds. Further studies, including in vivo testing and mechanism of action investigations, will be crucial in translating these findings into clinical applications. The versatility of the quinoline scaffold, combined with the diverse properties of transition metals, offers a rich area for future research in drug development.
References
- 1. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition Metal Complexes of Quinolino[3,2-b]benzodiazepine and Quinolino[3,2-b]benzoxazepine: Synthesis, Characterization, and Antimicrobial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. amecj.com [amecj.com]
- 8. benchchem.com [benchchem.com]
- 9. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Chloroquinolin-5-ol in the Synthesis of Kinase Inhibitors: A Representative Approach
Disclaimer: Extensive literature searches did not yield specific examples of 2-Chloroquinolin-5-ol being directly utilized in the synthesis of kinase inhibitors. Therefore, this document provides a representative application note and protocol based on the well-established use of analogous 2-chloroquinoline scaffolds in kinase inhibitor discovery. The methodologies and data presented are illustrative and adapted from studies on closely related compounds to provide a practical guide for researchers.
Application Notes
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] The 2-chloroquinoline moiety, in particular, serves as a versatile synthetic handle for the introduction of various substituents at the 2-position, which is crucial for interacting with the hinge region of the kinase ATP-binding site. The chlorine atom can be readily displaced by nucleophiles, such as anilines and amines, through nucleophilic aromatic substitution (SNAr) reactions, or engaged in palladium-catalyzed cross-coupling reactions.
This compound offers a unique scaffold for the design of novel kinase inhibitors. The hydroxyl group at the 5-position provides an additional point for modification or for forming key interactions within the kinase active site. This could potentially enhance binding affinity, selectivity, and pharmacokinetic properties of the resulting inhibitors. The strategic functionalization of both the 2- and 5-positions can lead to the development of potent and selective inhibitors targeting a range of kinases implicated in diseases such as cancer.
Hypothetical Kinase Inhibitor Synthesis
A common strategy for the synthesis of quinoline-based kinase inhibitors involves the reaction of a 2-chloroquinoline with a substituted aniline. This reaction is often catalyzed by an acid and can be performed under thermal or microwave conditions. The resulting 2-anilinoquinoline scaffold can then be further modified to optimize its biological activity.
Representative Reaction Scheme:
This scheme illustrates the core synthetic step where the 2-chloro group is displaced by the amino group of the aniline, forming the key C-N bond found in many anilino-quinoline and anilino-quinazoline kinase inhibitors.
Experimental Protocols
General Protocol for the Synthesis of 2-(Anilino)quinolin-5-ol Derivatives
This protocol is a representative example adapted from the synthesis of similar quinoline-based kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 3-chloro-4-fluoroaniline)
-
Isopropanol or other suitable solvent (e.g., n-butanol, DMF)
-
Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 2-(anilino)quinolin-5-ol derivative.
Protocol for Kinase Inhibitory Assay (General)
The inhibitory activity of the synthesized compounds against a specific kinase (e.g., EGFR, VEGFR2) can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Data Presentation
The following table presents hypothetical quantitative data for a series of 2-(anilino)quinolin-5-ol derivatives to illustrate a potential structure-activity relationship (SAR). The data is representative and based on trends observed for other classes of quinoline-based kinase inhibitors.
| Compound ID | R1 (Substitution on Aniline) | Target Kinase | IC50 (nM) |
| HYPO-1 | H | EGFR | 550 |
| HYPO-2 | 4-OCH3 | EGFR | 250 |
| HYPO-3 | 3-Cl, 4-F | EGFR | 85 |
| HYPO-4 | 4-(CH2)2N(CH3)2 | EGFR | 15 |
| HYPO-5 | H | VEGFR-2 | 800 |
| HYPO-6 | 4-OCH3 | VEGFR-2 | 420 |
| HYPO-7 | 3-Cl, 4-F | VEGFR-2 | 150 |
| HYPO-8 | 4-(CH2)2N(CH3)2 | VEGFR-2 | 30 |
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by a 2-anilinoquinoline derivative.
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of 2-anilinoquinoline kinase inhibitors.
Structure-Activity Relationship (SAR)
Caption: Logical relationship in a hypothetical SAR study of 2-anilinoquinoline derivatives.
References
Application Notes and Protocols for O-Alkylation of 2-Chloroquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the O-alkylation of 2-chloroquinolin-5-ol, a key transformation in the synthesis of various biologically active molecules. The described protocol is based on the Williamson ether synthesis, a robust and widely used method for forming ether linkages.
Core Principle: Williamson Ether Synthesis
The O-alkylation of this compound proceeds via the Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction.[1] In this reaction, the hydroxyl group of this compound is first deprotonated by a suitable base to form a more nucleophilic quinolinoxide anion. This anion then attacks the electrophilic carbon of an alkyl halide (or other alkylating agent with a good leaving group), displacing the halide and forming the desired ether.[1][2] The choice of base, solvent, and temperature is crucial for the success of the reaction, influencing reaction rates and minimizing potential side reactions.
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for the O-alkylation of this compound. The protocol is adaptable for various primary alkyl halides.
Materials
-
Substrate: this compound
-
Alkylating Agent: Alkyl halide (e.g., benzyl bromide, ethyl iodide, methyl iodide)
-
Base: Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Reaction Vessel: Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert Atmosphere: Nitrogen or Argon gas
-
Work-up Reagents: Deionized water, Ethyl acetate, Brine (saturated NaCl solution)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography, Hexane, Ethyl acetate
General Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) or acetone (approximately 10-20 mL per gram of substrate). To this suspension, add anhydrous potassium carbonate (2.0-3.0 equivalents). If using sodium hydride (a stronger, more reactive base), it should be handled with care in an anhydrous solvent like THF or DMF, typically at a lower temperature (0 °C) for the deprotonation step.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.1-1.2 equivalents) dropwise to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight. A patent for a similar substrate, 5-chloro-8-hydroxyquinoline, suggests a reaction temperature of 78-82°C.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using potassium carbonate, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
If the reaction was performed in DMF, carefully pour the reaction mixture into ice-water. If acetone was used, the solvent can be removed under reduced pressure before adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water and then with brine to remove any residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure O-alkylated 2-chloroquinoline derivative.
Data Presentation
The following table summarizes typical reaction conditions for the O-alkylation of phenolic substrates, which are analogous to this compound, based on the principles of the Williamson ether synthesis.
| Parameter | Condition | Rationale |
| Base | K₂CO₃, NaH | K₂CO₃ is a milder, easier to handle base suitable for phenolic hydroxyls. NaH is a stronger, non-nucleophilic base that ensures complete deprotonation but requires more stringent anhydrous conditions. |
| Solvent | DMF, Acetone, THF | Polar aprotic solvents are preferred as they solvate the cation of the base and do not interfere with the nucleophilicity of the resulting anion. |
| Temperature | Room Temp. to 80°C | The reaction temperature depends on the reactivity of the alkylating agent and the substrate. Heating is often required to drive the reaction to completion. |
| Alkylating Agent | Primary Alkyl Halides | Primary alkyl halides are ideal for SN2 reactions. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly give elimination.[3] |
| Stoichiometry | Base: >2 eq., Alkyl Halide: 1.1-1.2 eq. | An excess of base ensures complete deprotonation. A slight excess of the alkylating agent drives the reaction towards the product. |
Mandatory Visualization
Caption: General experimental workflow for the O-alkylation of this compound.
References
Application Notes and Protocols: Leveraging 2-Chloroquinolin-5-ol in the Development of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad range of biological activities, including antimicrobial, anticancer, and antimalarial properties. Within this class of compounds, 2-Chloroquinolin-5-ol presents itself as a valuable and versatile starting material for the synthesis of novel antimicrobial drug candidates. Its reactive chloro group at the 2-position and the hydroxyl group at the 5-position offer multiple avenues for chemical modification, enabling the creation of diverse libraries of derivatives for antimicrobial screening.
The emergence of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents with novel mechanisms of action. The strategic derivatization of the this compound core can lead to the discovery of compounds that circumvent existing resistance mechanisms. Modifications at the 2-position, often involving nucleophilic substitution of the chlorine atom, and at the 5-hydroxyl group can significantly influence the compound's antimicrobial spectrum and potency.
These application notes provide a comprehensive overview of the potential of this compound in antimicrobial drug discovery, including hypothetical synthetic pathways, quantitative antimicrobial data for structurally related compounds, and detailed experimental protocols for the synthesis and evaluation of new derivatives.
Quantitative Antimicrobial Activity of Related Quinoline Derivatives
While specific antimicrobial data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the in vitro antimicrobial activity of structurally related 2-chloroquinoline and 5-hydroxyquinoline derivatives against a panel of clinically relevant bacterial and fungal pathogens. This data serves as a valuable reference point for predicting the potential efficacy of novel compounds synthesized from a this compound scaffold. The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of 2-Chloroquinoline Derivatives
| Compound ID | Derivative Class | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | Reference |
| 1 | 2-((4-chlorobenzyl)thio)quinoline-3-carbonitrile | >128 | 64 | 128 | |
| 2 | 2-(butylthio)quinoline-3-carbonitrile | >128 | 128 | 128 | |
| 3 | Azetidin-2-one fused 2-chloro-3-formyl quinoline | 12.5 | 25 | - | [1] |
| 4 | 2-chloro-3-hetarylquinoline | Potent Activity | - | - | [2] |
| 5 | 2-morpholinoquinoline derivative | - | High Activity | High Activity | [3] |
Table 2: Antifungal Activity of Quinoline Derivatives
| Compound ID | Derivative Class | C. albicans (MIC in µg/mL) | A. niger (MIC in µg/mL) | Reference |
| 6 | Azetidin-2-one fused 2-chloro-3-formyl quinoline | 50 | - | [1] |
| 7 | 2-morpholinoquinoline derivative | - | High Activity | [3] |
| 8 | Quinoline-based hydroxyimidazolium hybrid | 62.5 | 62.5 | [4] |
Table 3: Antimycobacterial Activity of Quinoline Derivatives
| Compound ID | Derivative Class | M. tuberculosis H37Rv (MIC in µg/mL) | Reference |
| 9 | Quinoline-based hydroxyimidazolium hybrid | 10 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted-5-hydroxyquinoline Derivatives from this compound
This protocol describes a generalized, hypothetical method for the nucleophilic substitution of the chlorine atom at the 2-position of this compound with various nucleophiles, such as amines, thiols, or alcohols.
Materials:
-
This compound
-
Selected nucleophile (e.g., morpholine, thiophenol, benzylamine)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Ethanol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (TEA), or Sodium hydride (NaH))
-
Reaction vessel with a condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Appropriate solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane, Dichloromethane)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent under an inert atmosphere.
-
Add the selected nucleophile (1.1 to 1.5 equivalents) to the solution.
-
Add the base (1.5 to 2 equivalents) to the reaction mixture. The choice of base will depend on the nucleophile and solvent used.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 60°C to reflux, depending on the reactivity of the nucleophile.
-
Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-substituted-5-hydroxyquinoline derivative.
-
Characterization: Characterize the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standard broth microdilution method for determining the MIC of newly synthesized quinoline derivatives against bacterial and fungal strains.[6]
Materials:
-
Synthesized quinoline derivative (test compound)
-
96-well sterile microtiter plates
-
Sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal strains for testing
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Growth control (broth with inoculum, no compound)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the synthesized quinoline derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strain overnight on an appropriate agar medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in the appropriate culture broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[7]
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
Repeat this for each compound and the positive control antibiotic.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the negative control wells). The final volume in each well will be 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Caption: Hypothetical workflow for the synthesis of antimicrobial agents from this compound.
Caption: General workflow for antimicrobial susceptibility testing using the broth microdilution method.
References
- 1. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: A Detailed Protocol for the Synthesis of 2-Chloroquinolin-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug development. This application note provides a detailed, step-by-step protocol for the synthesis of 2-chloroquinolin-5-ol derivatives, a versatile platform for creating novel therapeutic agents. The synthesis leverages the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds. Detailed experimental procedures, data presentation, and workflow visualizations are provided to enable researchers to replicate and adapt this synthesis for their specific drug discovery programs.
Introduction
The quinoline skeleton is a fundamental structural motif found in numerous natural products and synthetic pharmaceuticals, including well-known antimalarial drugs like quinine and chloroquine. The functionalization of the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties. The 2-chloro-substituted quinolines are particularly valuable as they provide a reactive site for nucleophilic substitution, enabling the introduction of diverse functionalities.[1] This protocol focuses on the synthesis of this compound derivatives, starting from readily available precursors. The key transformation is the Vilsmeier-Haack cyclization of an N-arylacetamide, which efficiently constructs the functionalized quinoline core.[2]
Synthesis Pathway Overview
The overall synthetic strategy involves a two-step process starting from 3-aminophenol. The first step is the protection of the amino group via acetylation. The resulting N-(3-hydroxyphenyl)acetamide is then subjected to a Vilsmeier-Haack reaction using a pre-formed Vilsmeier reagent (phosphoryl chloride and dimethylformamide) to yield the target 2-chloro-5-hydroxyquinoline-3-carbaldehyde scaffold. This intermediate, possessing both a chloro group at the 2-position and a formyl group at the 3-position, is an excellent synthon for further derivatization.
Caption: General synthesis scheme for this compound derivatives.
Experimental Protocols
Materials and Reagents: All chemicals should be of analytical grade and sourced from reputable suppliers. Solvents should be purified using standard methods where necessary.[3]
Protocol 1: Synthesis of N-(3-hydroxyphenyl)acetamide (Starting Material)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol (10.91 g, 0.1 mol) in 100 mL of water.
-
Acetylation: To the stirring solution, add acetic anhydride (11.2 mL, 0.12 mol) dropwise over 15 minutes.
-
Reaction: The reaction is exothermic and the product may begin to precipitate immediately. Continue stirring at room temperature for an additional 60 minutes after the addition is complete.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Purification: Collect the white crystalline solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.
Protocol 2: Synthesis of 2-Chloro-5-hydroxyquinoline-3-carbaldehyde
Safety Note: This reaction should be performed in a well-ventilated fume hood as phosphoryl chloride (POCl₃) is corrosive and reacts violently with water.
-
Vilsmeier Reagent Preparation: In a three-neck flask fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (22 mL, 0.28 mol). Cool the flask to 0-5°C in an ice-salt bath.
-
Add phosphoryl chloride (POCl₃) (13 mL, 0.14 mol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C.[3]
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The Vilsmeier reagent is a pale-yellow solid or viscous liquid.
-
Cyclization: Add N-(3-hydroxyphenyl)acetamide (7.55 g, 0.05 mol) portion-wise to the Vilsmeier reagent.
-
Reaction: After the addition, heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8. A solid precipitate will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash with water, and dry. Purify the solid by recrystallization from ethanol or by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure 2-chloro-5-hydroxyquinoline-3-carbaldehyde.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Yields and conditions are based on analogous transformations reported in the literature for Vilsmeier-Haack reactions on N-arylacetamides.[2]
| Step No. | Reaction | Starting Material | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Acetylation | 3-Aminophenol | Acetic Anhydride | RT | 1 | >90 |
| 2 | Vilsmeier-Haack | N-(3-hydroxyphenyl)acetamide | POCl₃, DMF | 80-90 | 4-6 | 60-75 |
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -CHO, C=C, C-Cl).
-
Melting Point (MP): To assess purity.
General Experimental Workflow
The logical flow of the experimental process, from initial setup to final analysis, is crucial for reproducibility and efficiency.
Caption: Standard laboratory workflow for the Vilsmeier-Haack synthesis.
References
In Vitro Assay Protocols for Testing 2-Chloroquinolin-5-ol Bioactivity: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of in vitro assay protocols to evaluate the bioactivity of 2-Chloroquinolin-5-ol. Due to the limited availability of specific experimental data for this compound, this guide presents data and protocols for structurally similar quinoline derivatives. These methodologies can be adapted to investigate the cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory potential of this compound.
Cytotoxicity Assessment
The initial evaluation of a novel compound's bioactivity often involves assessing its cytotoxicity against various cell lines. This helps to determine the concentration range for subsequent, more specific assays and to identify potential anticancer properties.
Data Presentation: Cytotoxicity of Structurally Related Quinoline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for quinoline derivatives structurally related to this compound, demonstrating their cytotoxic potential against different cancer cell lines.
| Compound/Derivative | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| 2-chloro-3-(substituted)quinolines (Compound 7b) | PC3 (Prostate) | Not Specified | 18.8 | [1] |
| 2-chloro-3-(substituted)quinolines (Compound 7b) | HePG-2 (Liver) | Not Specified | 22.9 | [1] |
| 2-chloro-3-(substituted)quinolines (Compound 7b) | MCF-7 (Breast) | Not Specified | 28.2 | [1] |
| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colon) | 48 | 0.35 | [2] |
| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colon) | 48 | 0.54 | [2] |
Experimental Workflow: Cytotoxicity Assessment
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.
Antimicrobial Activity Screening
Quinoline derivatives are known for their broad-spectrum antimicrobial properties. The following protocols are designed to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.
Data Presentation: Antimicrobial Activity of Structurally Related Quinoline Derivatives
This table presents the MIC values for quinoline derivatives against a range of microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-Chloroquinolin-8-ol (Cloxyquin) | Mycobacterium tuberculosis | 0.062 - 0.25 | [3] |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus epidermidis | 4 - 16 | [4] |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4 - 16 | [4] |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Enterococcus faecalis | 4 - 16 | [4] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | [5] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 | [5] |
| Quinolinequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | 1.22 | [6] |
| Quinolinequinones (QQ2, QQ3, QQ5, QQ6) | Staphylococcus epidermidis | 1.22 | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in numerous diseases. Quinoline derivatives have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways like NF-κB.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an untreated control.
-
Nitric Oxide Assay:
-
Collect 100 µL of the cell culture supernatant.
-
Mix with 100 µL of Griess Reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
-
Cell Viability: A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.
Hypothesized Signaling Pathway: NF-κB Inhibition by Quinoline Derivatives
Many quinoline compounds exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway, which is a central regulator of inflammatory gene expression.
Enzyme Inhibition Assays
Quinoline derivatives have been shown to inhibit various enzymes, including kinases and proteases. The following provides a general protocol that can be adapted for testing this compound against a specific enzyme of interest.
Data Presentation: Enzyme Inhibition by Structurally Related Quinoline Derivatives
| Compound/Derivative | Target Enzyme | IC50/Ki | Reference |
| 2-chloroquinoline-based inhibitors (C3, C4, C5) | SARS-CoV-2 MPro | Ki < 2 µM | [7] |
| 2-chloroquinoline-based inhibitor (C10) | SARS-CoV-2 MPro & PLPro | Ki < 2 µM | [7] |
| Novel quinoline derivatives (12c, 14a, 14b) | COX-2 | IC50 = 0.1 - 0.11 µM | [8] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound against a target enzyme. The specific substrate and detection method will vary depending on the enzyme.
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
Assay buffer
-
This compound
-
96-well plates (e.g., clear, black, or white depending on the detection method)
-
Microplate reader (for absorbance, fluorescence, or luminescence)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the signal (absorbance, fluorescence, or luminescence) at regular intervals using a microplate reader to determine the reaction rate.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Logical Relationship: Determining Inhibition Type
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 7. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2-Chloroquinolin-5-ol for Library Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Chloroquinolin-5-ol is a valuable scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of diverse compound libraries for drug discovery. The quinoline core is a prevalent motif in a wide range of biologically active compounds. The presence of a chloro group at the 2-position provides a reactive handle for nucleophilic substitution, while the hydroxyl group at the 5-position offers a site for further functionalization, making it an ideal starting point for the generation of novel chemical entities.
This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a reproducible and scalable two-step process. The methodology is designed to be suitable for producing gram-scale quantities of the target compound with high purity, ready for use in library development.
Synthetic Pathway
The synthesis of this compound is accomplished through a two-step sequence:
-
Conrad-Limpach Synthesis: The reaction of 3-aminophenol with diethyl malonate to form the intermediate 2,4-dihydroxyquinolin-5-ol.
-
Chlorination: The conversion of the dihydroxy intermediate to the final product, this compound, using phosphorus oxychloride (POCl₃).
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of 2,4-Dihydroxyquinolin-5-ol
This protocol is adapted for a 100 g scale synthesis.
Materials and Equipment:
-
3-Aminophenol
-
Diethyl malonate
-
High-boiling point solvent (e.g., Dowtherm A or mineral oil)
-
Jacketed glass reactor (2 L) equipped with an overhead mechanical stirrer, thermocouple, and a distillation head with a condenser.
-
Heating mantle with temperature controller
-
Large filtration funnel and vacuum flask
-
Ethanol (for washing)
Procedure:
-
Reaction Setup: Assemble the jacketed glass reactor and ensure all connections are secure. The overhead stirrer is crucial for efficient mixing at this scale.
-
Reagent Charging: To the reactor, add 3-aminophenol (1.0 eq) and diethyl malonate (1.2 eq).
-
Initial Condensation: Begin stirring the mixture and heat the reactor to 140-150°C. Maintain this temperature for 2 hours. Water and ethanol will begin to distill off.
-
Cyclization: After the initial condensation, slowly add a high-boiling point solvent to the reaction mixture. Increase the temperature to 250°C to initiate the cyclization. This step is highly endothermic, so careful temperature control is necessary.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to below 100°C. The product will start to precipitate.
-
Isolation: Further cool the mixture to room temperature. Add a sufficient amount of a hydrocarbon solvent like hexane to facilitate complete precipitation.
-
Filtration and Washing: Filter the solid product using a large filtration funnel under vacuum. Wash the filter cake thoroughly with ethanol to remove the high-boiling point solvent and any unreacted starting materials.
-
Drying: Dry the purified solid in a vacuum oven at 60-70°C until a constant weight is achieved.
Step 2: Scale-up Synthesis of this compound
Materials and Equipment:
-
2,4-Dihydroxyquinolin-5-ol
-
Phosphorus oxychloride (POCl₃)
-
Jacketed glass reactor (2 L) with an overhead mechanical stirrer, thermocouple, and a reflux condenser fitted with a gas scrubber (to neutralize HCl gas).
-
Heating mantle with temperature controller
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Set up the jacketed reactor with the reflux condenser and gas scrubber. Ensure the system is dry and purged with an inert gas (e.g., nitrogen or argon).
-
Reagent Charging: Carefully add 2,4-dihydroxyquinolin-5-ol (1.0 eq) to the reactor. Slowly add phosphorus oxychloride (POCl₃, 5.0 eq) portion-wise while stirring. The reaction is exothermic, so maintain the temperature below 40°C using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (around 105-110°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.
-
Quenching: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a separate large vessel. This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a large separatory funnel and extract the product with dichloromethane (3 x 500 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Presentation
Table 1: Reagent Quantities for Different Synthesis Scales
| Reagent | Lab Scale (10 g Product) | Scale-up (100 g Product) | Molar Eq. |
| Step 1 | |||
| 3-Aminophenol | 6.2 g | 62 g | 1.0 |
| Diethyl Malonate | 10.9 g | 109 g | 1.2 |
| Step 2 | |||
| 2,4-Dihydroxyquinolin-5-ol | 10 g | 100 g | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 43.5 g (26.5 mL) | 435 g (265 mL) | 5.0 |
Table 2: Typical Yields and Analytical Data
| Compound | Typical Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) |
| 2,4-Dihydroxyquinolin-5-ol | 75-85 | >300 | 10.5-11.5 (br s, 2H), 7.2-7.8 (m, 3H), 5.8 (s, 1H) | 165.2, 160.1, 152.3, 140.5, 128.9, 118.7, 115.4, 110.2, 98.6 |
| This compound | 65-75 | 188-192 | 10.2 (s, 1H), 8.1 (d, 1H), 7.6 (t, 1H), 7.4 (d, 1H), 7.1 (d, 1H), 6.9 (d, 1H) | 151.8, 150.5, 142.3, 130.1, 129.5, 122.8, 118.9, 110.4, 108.7 |
Application in Library Development
This compound is an excellent starting point for the development of compound libraries due to its versatile reactivity.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic attack. This allows for the introduction of a wide variety of functional groups by reacting with amines, thiols, alcohols, and other nucleophiles.
-
Derivatization of the Hydroxyl Group: The phenolic hydroxyl group at the 5-position can be readily derivatized through etherification, esterification, or used as a handle for attachment to solid supports for combinatorial synthesis.
Caption: Library development strategies from this compound.
Application of 2-Chloroquinolin-5-ol in the Synthesis of a Novel Fluorescent Probe for Hypochlorite Detection
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many fluorescent probes due to their rigid, planar structure and extended π-conjugated system.[1] The strategic functionalization of the quinoline scaffold allows for the development of probes with tailored photophysical properties for the detection of a wide array of analytes, including metal ions and reactive oxygen species (ROS).[2] 2-Chloroquinolin-5-ol is a versatile building block for the synthesis of novel fluorescent sensors. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, providing a convenient handle for the introduction of a recognition moiety.[3][4] The hydroxyl group at the 5-position can be further modified, for instance, through etherification, to modulate the electronic properties and solubility of the resulting probe.
This document outlines a proposed application of this compound in the synthesis of a novel turn-on fluorescent probe, CQN-HAP , for the detection of hypochlorite (ClO⁻). Hypochlorite is a highly reactive oxygen species that plays a crucial role in various physiological and pathological processes. The proposed probe is designed based on a hydrolysis mechanism, where the cleavage of a protecting group by hypochlorite leads to the release of a highly fluorescent quinolinol derivative.
Proposed Synthesis of Fluorescent Probe CQN-HAP
The synthesis of CQN-HAP from this compound is proposed to proceed via a two-step synthetic route. The first step involves the protection of the hydroxyl group with a 4-(dicyanomethylene)-4H-pyran-2,6-diyl)bis(methylene) bis(4-methylbenzenesulfonate) (DCM-OTs) moiety, which acts as a hypochlorite-responsive group. The second step involves a nucleophilic aromatic substitution reaction at the 2-position with hydrazine to introduce a recognition site that enhances the probe's selectivity.
Experimental Protocol: Synthesis of CQN-HAP
Materials:
-
This compound
-
4-(dicyanomethylene)-4H-pyran-2,6-diyl)bis(methylene) bis(4-methylbenzenesulfonate) (DCM-OTs)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 2-chloro-5-((4-(dicyanomethylene)-4H-pyran-2,6-diyl)bis(methoxy))quinoline (Intermediate 1)
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add a solution of DCM-OTs (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield Intermediate 1 .
Step 2: Synthesis of 2-hydrazinyl-5-((4-(dicyanomethylene)-4H-pyran-2,6-diyl)bis(methoxy))quinoline (CQN-HAP)
-
Dissolve Intermediate 1 (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10.0 eq) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (DCM:Methanol gradient) to afford the final product, CQN-HAP .
Data Presentation
The following table summarizes the expected photophysical and analytical properties of the proposed fluorescent probe CQN-HAP for the detection of hypochlorite. These values are predicted based on the performance of similar quinoline-based fluorescent probes for ROS detection.
| Parameter | Value |
| Photophysical Properties of CQN-HAP | |
| Excitation Wavelength (λex) | ~380 nm |
| Emission Wavelength (λem) | ~450 nm |
| Quantum Yield (Φ) | < 0.01 |
| Photophysical Properties of Product after reaction with ClO⁻ | |
| Excitation Wavelength (λex) | ~420 nm |
| Emission Wavelength (λem) | ~530 nm |
| Quantum Yield (Φ) | > 0.50 |
| Analytical Performance | |
| Limit of Detection (LOD) | 10-50 nM |
| Linear Range | 0 - 10 µM |
| Response Time | < 5 minutes |
| Optimal pH Range | 7.0 - 8.0 |
Mandatory Visualizations
References
Troubleshooting & Optimization
2-Chloroquinolin-5-ol Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of 2-Chloroquinolin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during this synthesis, with the goal of improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low overall yield in the synthesis of this compound? A1: Low yields in this multi-step synthesis can often be attributed to several factors:
-
Incomplete Cyclization: The initial formation of the quinoline ring system may not proceed to completion due to suboptimal temperature, incorrect stoichiometry, or an inefficient catalyst.[1]
-
Side Reactions: Harsh reaction conditions, particularly in acid-catalyzed cyclizations like the Skraup or Doebner-von Miller syntheses, can lead to the formation of polymeric tar and other byproducts.[1][2]
-
Inefficient Chlorination: The subsequent chlorination step may be incomplete or produce unwanted isomers if the reaction conditions are not carefully controlled.
-
Product Degradation: The final product, this compound, can be susceptible to degradation under harsh work-up or purification conditions.[3]
-
Purity of Starting Materials: Impurities in the initial reactants, such as the aminophenol precursor, can interfere with the reaction and lead to side product formation.[1][3]
Q2: My reaction mixture turned into a dark, tarry substance during the cyclization step. What causes this and how can I prevent it? A2: Tar formation is a frequent issue in quinoline synthesis, often resulting from the harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates.[2] To minimize this:
-
Control Temperature: Excessive heat is a primary cause of charring and polymerization.[1][3] Maintain the recommended reaction temperature using a controlled heating source like an oil bath.
-
Use a Moderator: In vigorous reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can make the reaction less violent and reduce tarring.[2]
-
Slow Reagent Addition: Add strong acids (e.g., sulfuric acid) slowly and with efficient cooling to prevent localized hotspots and control the exothermic reaction.[2]
-
Ensure Purity: Use purified starting materials to avoid side reactions caused by contaminants.[3]
Q3: The chlorination of my quinolin-5-ol precursor is inefficient. What are the critical parameters to check? A3: Inefficient chlorination often stems from moisture, incorrect reagent stoichiometry, or suboptimal temperature.
-
Anhydrous Conditions: Chlorinating agents like phosphoryl chloride (POCl₃) are highly sensitive to moisture. Ensure all glassware is flame-dried and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
Sufficient Chlorinating Agent: An insufficient molar ratio of the chlorinating agent to the starting material will result in an incomplete reaction. Consider increasing the equivalents of the chlorinating agent.[3]
-
Temperature Control: The temperature for chlorination reactions needs to be carefully controlled. For Vilsmeier-Haack type reactions, the initial addition of POCl₃ is often done at low temperatures (0-5 °C), followed by heating to drive the reaction to completion.[1]
Q4: I am having difficulty purifying the final product. What methods are most effective? A4: Isolating pure this compound can be challenging due to the presence of byproducts or unreacted starting materials.
-
Column Chromatography: This is a highly effective method for separating the target compound from impurities. Silica gel is a common stationary phase, and the solvent system should be optimized based on TLC analysis.[3]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can significantly improve purity. The choice of solvent is critical and may require experimentation.
-
Extraction: During work-up, ensure the pH is adjusted correctly to separate acidic and basic impurities. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the product from the aqueous layer.[3]
Troubleshooting Guide: Low Yield Diagnosis
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields.
| Problem Observed | Potential Cause | Recommended Action & Troubleshooting Steps |
| Low Yield of Crude Product | 1. Purity of Starting Materials: Impurities can inhibit the reaction or lead to side products.[1] | 1a. Verify the purity of all starting materials (e.g., 3-aminophenol, dicarbonyl compound) using TLC, NMR, or melting point analysis.1b. If impure, purify starting materials by recrystallization or distillation before use.[3] |
| 2. Suboptimal Reaction Conditions: Incorrect temperature, time, or stoichiometry.[1][4] | 2a. Temperature: Verify that the reaction was maintained at the optimal temperature.[1] Exceeding this range can promote byproduct formation. 2b. Reaction Time: Monitor the reaction's progress using TLC. An insufficient reaction time will lead to incomplete conversion. Consider extending the time if starting material is still present.[1] 2c. Stoichiometry: Double-check the molar ratios of all reactants and catalysts. | |
| 3. Moisture Contamination: Water can quench sensitive reagents, especially the chlorinating agent.[1][3] | 3a. Ensure all glassware is thoroughly flame-dried or oven-dried before use.3b. Use anhydrous solvents and reagents.3c. Run the reaction under a dry, inert atmosphere (N₂ or Ar).[3] | |
| Product Loss During Work-up | 1. Inefficient Extraction: The product may have poor partitioning into the organic solvent. | 1a. Check the polarity of the extraction solvent. 1b. Adjust the pH of the aqueous layer to ensure the product is in its neutral form for optimal extraction.1c. Increase the number of extractions (e.g., from 2 to 4).[1] |
| 2. Poor Recrystallization: The product may be too soluble in the chosen solvent, or the incorrect solvent may have been used. | 2a. Optimize the recrystallization solvent system. Test various single solvents or solvent mixtures.2b. Ensure the solution is fully saturated before cooling and allow sufficient time for crystallization. | |
| Low Yield of Pure Product After Chromatography | 1. Product Decomposition on Silica: The product may be unstable on the silica gel column. | 1a. Consider deactivating the silica gel with a small amount of a base like triethylamine mixed into the eluent.1b. Work quickly to minimize the time the product spends on the column. |
| 2. Poor Separation: The chosen eluent system may not be effective at separating the product from a major impurity. | 2a. Systematically test different eluent mixtures using TLC to find a system that provides good separation (ΔRf > 0.2). |
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield.[][6] The following tables provide illustrative data on how different variables can impact the synthesis. Actual results will vary based on the specific substrate and scale.
Table 1: Effect of Catalyst on Cyclization Yield (Illustrative) Reaction: 3-Aminophenol + Acetylacetone → 2,4-Dimethylquinolin-5-ol
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (cat.) | Ethanol | 80 | 12 | 55 |
| 2 | p-TSA (10) | Toluene | 110 | 8 | 68 |
| 3 | I₂ (10) | None | 100 | 2 | 75 |
| 4 | L-proline (20) | DMF | 90 | 6 | 82 |
Table 2: Effect of Chlorinating Agent on Final Product Yield (Illustrative) Reaction: Quinolin-5-ol derivative → this compound derivative
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | DMF | 90 | 4 | 85 |
| 2 | POCl₃ | Acetonitrile | 80 | 6 | 70 |
| 3 | SOCl₂ | Toluene | 110 | 5 | 65 |
| 4 | (COCl)₂ / DMF | Dichloromethane | 40 | 3 | 78 |
Experimental Protocols
The synthesis of this compound is typically a multi-step process. Below is a representative protocol based on a Combes-type synthesis followed by chlorination.
Protocol 1: Synthesis of 2,4-Dimethylquinolin-5-ol
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging Reactants: To the flask, add 3-aminophenol (10.9 g, 0.1 mol) and acetylacetone (11.0 g, 0.11 mol).
-
Acid Addition: Slowly add concentrated sulfuric acid (5 mL) to the mixture with constant stirring. An exothermic reaction may occur.
-
Reaction: Heat the mixture to 110°C using an oil bath and maintain this temperature for 4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution by slowly adding a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.
-
Purification: Collect the solid precipitate by filtration, wash it thoroughly with cold water, and dry it under a vacuum to yield the crude 2,4-Dimethylquinolin-5-ol. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of 2-Chloro-5-hydroxy-quinoline derivative (General Vilsmeier-Haack type reaction)
-
Reaction Setup: In a fume hood, equip a flame-dried 250 mL round-bottom flask with a dropping funnel, a reflux condenser with a drying tube (CaCl₂), and a magnetic stirrer. Place the flask under an inert atmosphere (N₂ or Ar).
-
Vilsmeier Reagent Formation: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask and cool it to 0°C in an ice bath. Slowly add phosphoryl chloride (POCl₃) (15.3 g, 0.1 mol) dropwise via the dropping funnel, keeping the temperature below 10°C. Stir for 30 minutes at this temperature.
-
Reactant Addition: Dissolve the quinolin-5-ol derivative (e.g., 2,4-Dimethylquinolin-5-ol) (0.05 mol) in anhydrous DMF (25 mL) and add it slowly to the Vilsmeier reagent.
-
Reaction: After the addition is complete, heat the reaction mixture to 90°C and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.[1]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 300 g of crushed ice and water. Stir for 30 minutes.
-
Isolation and Purification: A solid product should precipitate. Collect the solid by filtration, wash with cold water, and dry. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final this compound derivative.[1]
Visualizations: Workflows and Pathways
Synthesis Pathway
Caption: General synthesis pathway for a this compound derivative.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting low product yield.
References
Side-product formation in Friedländer synthesis of quinolines
Technical Support Center: Friedländer Synthesis of Quolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Friedländer synthesis of quinolines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low to no product yield in the Friedländer synthesis?
A1: Several factors can contribute to low yields. The most common issues include an inappropriate choice of catalyst, suboptimal reaction temperature, and the inherent reactivity of the substrates.[1] For instance, the reaction often requires heating, but excessive temperatures can lead to decomposition and side reactions.[1]
Q2: What are the major side products I should be aware of?
A2: The primary side reaction of concern is the self-condensation (aldol condensation) of the ketone reactant, which is particularly prevalent under basic conditions.[1] When using asymmetric ketones, the formation of regioisomers can also be a significant issue.[2]
Q3: How can I minimize the self-condensation of the ketone?
A3: To reduce ketone self-condensation, consider using acid catalysis instead of basic conditions.[1] Alternatively, using an imine analog of the o-aminoaryl aldehyde or ketone can prevent this side reaction.[2]
Q4: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
A4: Achieving regioselectivity with asymmetric ketones can be challenging. Some effective strategies include introducing a phosphoryl group on the α-carbon of the ketone, using specific amine catalysts, or employing ionic liquids as the reaction medium.[2]
Q5: Are there greener or milder alternatives to traditional Friedländer conditions?
A5: Yes, several modern protocols offer milder and more environmentally friendly options. These include using water as a solvent, which can allow the reaction to proceed without a catalyst.[3] Other approaches involve the use of reusable catalysts like ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts.[4][5][6] Microwave-assisted synthesis in neat acetic acid has also been shown to be a rapid and efficient method.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inappropriate catalyst selection.[1] | Screen both acid (e.g., p-TsOH, H₂SO₄, Lewis acids) and base (e.g., KOH, NaOH, KOtBu) catalysts to find the optimal one for your specific substrates.[1] |
| Suboptimal reaction temperature.[1] | Carefully optimize the reaction temperature. While heating is often necessary, excessive heat can cause decomposition.[1] | |
| Poor substrate reactivity due to steric hindrance or electronic effects.[1] | Consider using more reactive analogs of your starting materials or employing more potent catalytic systems. | |
| Formation of Side Products | Self-condensation of the ketone reactant (especially under basic conditions).[1] | Switch to an acid catalyst.[1] Alternatively, use the imine analog of the o-aminoaryl starting material.[2] |
| Formation of regioisomers with asymmetric ketones.[2] | Employ strategies to enhance regioselectivity, such as using a phosphoryl group on the ketone, specific amine catalysts, or ionic liquids.[2] | |
| Reaction Stalls or is Sluggish | Poor solubility of reactants. | Choose a solvent that effectively dissolves all reactants. Solvent polarity can significantly influence reaction rates.[1] |
| Inefficient catalyst. | Explore modern catalytic systems, including gold catalysts, iodine, or reusable solid acid catalysts, which can promote the reaction under milder conditions.[2][8] | |
| Difficulty with Product Purification | Presence of unreacted starting materials and side products. | Standard purification techniques such as column chromatography on silica gel are typically effective.[6] For quinoline itself, purification can involve conversion to a salt (e.g., hydrochloride, phosphate, or picrate), recrystallization, and then regeneration of the free base.[9] |
Experimental Protocols
Protocol 1: Catalyst-Free Friedländer Synthesis in Water
This protocol is adapted from a green chemistry approach that avoids the use of traditional catalysts.[10]
-
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)
-
Deionized water (5 mL)
-
-
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the 2-aminobenzaldehyde and the active methylene compound.
-
Add 5 mL of deionized water.
-
Heat the mixture to 70°C with vigorous stirring.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 3-5 hours), cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Lewis Acid-Catalyzed Synthesis
This protocol utilizes a Lewis acid catalyst for the synthesis of a polysubstituted quinoline.[6]
-
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (10 mol%)
-
Ethanol/water (1:1 mixture, 10 mL)
-
-
Procedure:
-
To a solution of 2-aminobenzophenone and ethyl acetoacetate in 10 mL of a 1:1 ethanol/water mixture, add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Friedländer Synthesis Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in the Friedländer synthesis.
Key Reaction Parameters and Their Impact on Side-Product Formation
Caption: The influence of key reaction parameters on the formation of common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Substituted Quinolinol Isomers
Welcome to the technical support center for the purification of substituted quinolinol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying substituted quinolinol isomers?
The primary challenge in separating substituted quinolinol isomers stems from their similar chemical structures and physicochemical properties. Positional isomers have the same molecular weight and elemental composition, with only subtle differences in polarity and pKa values due to the different substitution patterns on the quinoline ring.[1] This makes them difficult to resolve using conventional purification techniques. Chiral quinolinol derivatives (enantiomers) present an even greater challenge as they have identical physical and chemical properties in an achiral environment, necessitating specialized chiral separation methods.[2]
Q2: Which purification techniques are most commonly used for quinolinol derivatives?
Commonly used purification techniques for quinolinol derivatives include:
-
High-Performance Liquid Chromatography (HPLC): Particularly effective for separating complex mixtures of closely related isomers and for high-purity applications.[3] Reverse-phase HPLC (RP-HPLC) is frequently employed.[1]
-
Gas Chromatography (GC): Suitable for volatile and semi-volatile quinolinol derivatives.[4]
-
Crystallization: A powerful technique for achieving very high purity, especially at the laboratory scale.[3][5] It can be performed from a suitable solvent or via salt formation.[3]
-
Distillation: A robust and scalable method for separating quinolinols from non-volatile impurities or compounds with significantly different boiling points.[3]
-
Column Chromatography: Widely used, but can present challenges with basic quinoline compounds on standard silica gel.[6]
-
Counter-Current Chromatography (CCC): A preparative-scale technique that has been successfully used for separating highly polar polysulfonated quinoline isomers.[7]
Q3: Why do my quinolinol derivatives show peak tailing in HPLC?
Peak tailing for basic compounds like quinolinol derivatives is often caused by secondary interactions between the basic nitrogen of the quinoline ring and acidic residual silanol groups on the surface of silica-based stationary phases.[6][8]
Q4: Can I use standard silica gel for column chromatography of quinolinol derivatives?
While possible, it can be problematic. The basicity of the quinoline nitrogen can lead to strong interactions with the acidic silanol groups of the silica gel, causing issues like streaking (tailing), poor separation, and even decomposition of the compound on the column.[6]
Q5: How can I separate enantiomers of a chiral quinolinol derivative?
Separating enantiomers requires chiral separation techniques. The most common approach is chiral HPLC, which uses a chiral stationary phase (CSP) to differentially interact with each enantiomer.[2][9] Other methods include derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column, or the use of a chiral mobile phase additive.[10]
Troubleshooting Guides
HPLC Purification Issues
Issue 1: Poor resolution or co-elution of quinolinol isomer peaks in RP-HPLC.
This is a frequent challenge due to the similar properties of the isomers.[1][11]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The separation of basic quinolinol isomers is highly dependent on the mobile phase pH. Systematically vary the pH, typically between 3 and 6, using a buffer (e.g., phosphate or acetate) to maintain stability.[1]
-
Modify Organic Solvent Composition: Alter the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Trying different organic modifiers can also change the selectivity.
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different stationary phase. For example, a Phenyl-Hexyl column can offer different selectivity due to π-π interactions compared to a standard C18 column.[12]
-
Adjust Temperature: Lowering the temperature can sometimes improve the resolution of stereoisomers.[13]
-
Issue 2: Peak tailing or streaking in HPLC.
As mentioned, this is often due to interactions with the stationary phase.[6][8]
-
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-0.5%), into the mobile phase to mask the active silanol groups.[6]
-
Lower Mobile Phase pH: Reducing the pH (e.g., to ≤ 2.5) can protonate the silanol groups, minimizing unwanted interactions.[8]
-
Use an End-Capped Column: Employ a high-quality, end-capped HPLC column where the residual silanol groups have been deactivated.
-
Use a Polymer-Based Column: Consider a stationary phase that is not silica-based to avoid silanol interactions altogether.
-
Column Chromatography Issues
Issue: Streaking, poor separation, or decomposition of the quinolinol derivative on a silica gel column.
This is a common problem due to the basicity of the quinoline nitrogen.[6]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common method is to use an eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[6]
-
Use an Alternative Stationary Phase:
-
Work Quickly and at Low Temperatures: Minimize the contact time between your compound and the silica gel by running the column as quickly as possible. Performing the chromatography in a cold room may also reduce the rate of decomposition.[6]
-
Recrystallization Issues
Issue: The quinolinol derivative oils out or fails to crystallize.
This can happen if the solubility of the compound changes too rapidly or if impurities inhibit crystal formation.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The choice of solvent is critical. An ideal solvent should dissolve the compound well when hot but poorly when cold.[5] Test a range of solvents or solvent mixtures (e.g., ethanol, n-hexane/acetone, n-hexane/ethyl acetate).[14]
-
Slow Cooling: Allow the solution to cool slowly and without disturbance to promote the formation of well-defined crystals.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure compound to the cooled, saturated solution to induce crystallization.
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Quinoline Derivatives.
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |
| Distillation | Crude Quinoline | Steam and vacuum distillation | >97 | 82-91 | [3] |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, then neutralization | 98-99 (multiple cycles) | Not specified | [3] |
| Recrystallization | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [3] |
| Counter-Current Chromatography | Quinoline Yellow (dye mixture) | Affinity-ligand pH-zone-refining | >99 | Not specified | [7] |
Table 2: HPLC Parameters for Chiral Separation of Quinolones. [9]
| Parameter | Value |
| Column | Chirobiotic T (150 x 4.6 mm, 5.0 µm) |
| Mobile Phases | MeOH:ACN:Water:TEA (70:10:20:0.1%), (60:30:10:0.1%), and (50:30:20:0.1%) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at various wavelengths |
| Retention Factor (k) | 1.5 to 6.0 |
| Resolution (Rs) | 1.80 to 2.25 |
| Separation Factor (α) | 2.86 to 6.0 |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity Analysis of Substituted Quinolinols
This protocol outlines a standard starting point for analyzing the purity of substituted quinolinol derivatives. Optimization will likely be required.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile (ACN) and water.
-
Phosphoric acid or formic acid.
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% phosphoric acid in water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 250 nm (or the λmax of your compound).
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) and adjust based on the initial results.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Recrystallization for Purification of a Solid Quinolinol Derivative
This protocol describes a general procedure for purifying a solid quinolinol derivative.[5][15]
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, water) both at room temperature and at boiling.
-
An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. Keep the solution at or near its boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process.
-
Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass or drying oven to remove all residual solvent.
-
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Experimental workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Chlorination of Quinolinols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the chlorination of quinolinols. It covers common issues, from low yields to side product formation, and offers structured protocols and data to streamline your synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chlorination reaction of a quinolinol is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue stemming from several factors including the choice of chlorinating agent, reaction conditions, and the stability of the starting material.
Common Causes & Solutions:
-
Sub-optimal Reagents: The reactivity of chlorinating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅) varies significantly with the quinolinol substrate. For instance, converting 4-hydroxyquinolines to 4-chloroquinolines often proceeds efficiently with POCl₃.[1]
-
Inadequate Temperature: Many chlorination reactions require high temperatures, often refluxing in the chlorinating agent itself, to proceed to completion.[2][3] Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the starting material or product.[4]
-
Presence of Moisture: Chlorinating agents like POCl₃ and PCl₅ react vigorously with water. Any moisture in the starting material or solvent will consume the reagent and generate impurities, drastically reducing the yield.[3] Ensure all glassware is oven-dried and reagents are anhydrous.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time. Stopping the reaction too early or running it for too long can decrease the yield of the desired product.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues in your chlorination experiments.
Caption: A troubleshooting decision tree for low-yield chlorination reactions.
Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity and minimize side reactions?
A2: The formation of multiple products, such as isomers or over-chlorinated compounds, is a common challenge. Strategies to enhance selectivity depend on the nature of the quinolinol and the reaction conditions.
Key Side Reactions and Mitigation Strategies:
-
Over-chlorination: In quinolinols with multiple reactive sites (e.g., a hydroxyl group and activated ring positions), over-chlorination can occur. For example, chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one with a POCl₃/PCl₅ mixture can yield the 2,4-dichloro derivative.[5] To achieve mono-chlorination, carefully control the stoichiometry of the chlorinating agent and the reaction temperature.
-
Formation of Isomers: Side reactions can sometimes lead to the formation of different chloroquinoline isomers.[6] The regioselectivity is highly dependent on the substrate and reaction mechanism. Modern methods using specific catalysts can offer high regioselectivity. For instance, a protocol using PIFA/KCl has been developed for the C3–H regioselective chlorination of 4-quinolones.[7]
-
Polymerization/Degradation: A dark brown or black reaction mixture often indicates polymerization or degradation, which can be caused by excessive heat or highly acidic conditions generated from the hydrolysis of the chlorinating agent.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions.[4]
Data Presentation: Comparison of Chlorinating Agents for 4-Quinolone
The following table summarizes the yield of 3-chloro-4-quinolone using different reagent systems, illustrating the impact of reagent choice on reaction outcome.
| Entry | Oxidant/Chlorine Source | Solvent | Time | Yield (%) | Reference |
| 1 | PIFA / KCl | MeOH | 10 min | 86 | [7] |
| 2 | PIDA / KCl | MeOH | 10 min | 79 | [7] |
| 3 | PhICl₂ / KCl | MeOH | 8 h | 6 | [7] |
| 4 | Oxone / KCl | MeOH | 2 h | 62 | [7] |
Data is based on the chlorination of 2-phenyl-4-quinolone as a model substrate.
Q3: The work-up and purification of my chloroquinoline product are proving difficult. What are the best practices?
A3: The work-up procedure is critical for isolating a pure product. Excess chlorinating agent must be quenched and removed carefully, and subsequent purification must be tailored to the product's properties.
Recommended Procedures:
-
Quenching: After the reaction is complete, the excess chlorinating agent (e.g., POCl₃) must be neutralized. This is typically done by slowly and carefully pouring the reaction mixture onto crushed ice or into ice-cold water.[2][8] This process is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Basification & Extraction: The acidic aqueous solution is then neutralized or made basic with a suitable base like sodium bicarbonate, sodium hydroxide, or ammonium hydroxide. This precipitates the crude chloroquinoline product, which can then be extracted into an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).[1][2]
-
Purification:
-
Recrystallization: This is often the most effective method for purifying solid chloroquinolines. A binary solvent system (a "good" solvent for dissolving and a "poor" solvent for precipitating) can be effective if a single solvent fails.[6] The use of activated carbon during recrystallization can help remove colored, often polymeric, impurities.[6]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard method for purification.[2]
-
Experimental Protocols
Protocol 1: General Procedure for Chlorination of a Hydroxyquinoline using POCl₃
This protocol describes a general method for converting a hydroxyquinoline to its corresponding chloroquinoline, a common transformation in medicinal chemistry.[1][2]
Materials:
-
Hydroxyquinoline starting material (1.0 equiv.)
-
Phosphorus oxychloride (POCl₃) (10-20 volumes)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the hydroxyquinoline (1.0 equiv.) in phosphorus oxychloride (10-20 volumes).
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring in a fume hood.
-
Neutralization: Once all the excess POCl₃ has been hydrolyzed, slowly add saturated NaHCO₃ solution until the pH is neutral to basic (pH ~8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., EtOAc or DCM) three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude chloroquinoline.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by silica gel column chromatography.
General Experimental Workflow Diagram
The following diagram illustrates the standard sequence of operations for a typical chlorination reaction.
References
- 1. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Hydroxyquinolines Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of hydroxyquinolines under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for a hydroxyquinoline derivative under acidic conditions?
A1: Forced degradation studies, as recommended by ICH guidelines, are crucial for several reasons. They help to:
-
Identify potential degradation products that could form under acidic stress.
-
Elucidate the degradation pathways of the molecule.
-
Develop and validate stability-indicating analytical methods capable of separating the parent drug from its degradants.
-
Understand the intrinsic stability of the hydroxyquinoline derivative.
-
Inform formulation development, packaging, and storage conditions to ensure product quality and safety.
Q2: What are the typical stress conditions for inducing acidic degradation of hydroxyquinolines?
A2: The conditions for acid hydrolysis should be selected based on the stability of the specific hydroxyquinoline derivative. Common starting points, which may require optimization, include:
-
Acid Type: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are most commonly used.
-
Acid Concentration: Typically ranges from 0.1 M to 1 M.
-
Temperature: Experiments can begin at room temperature, but elevated temperatures (e.g., 40°C, 60°C, or 80°C) are often necessary to achieve sufficient degradation.
-
Duration: The study duration can range from a few hours to several days, with samples taken at various time points. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
Q3: What are the plausible degradation pathways for hydroxyquinolines in acidic media?
A3: While the specific degradation pathway is highly dependent on the structure of the hydroxyquinoline derivative, some general mechanisms can be anticipated. Based on the chemistry of the quinoline ring and its substituents, plausible pathways include:
-
Oxidation of the Phenolic Hydroxyl Group: The hydroxyl group on the quinoline ring is susceptible to oxidation, which could lead to the formation of quinone-like structures.
-
Ring Opening: Under harsh acidic conditions (high acid concentration and elevated temperature), the quinoline ring system itself may undergo cleavage.
-
Reactions of Substituents: Other functional groups on the hydroxyquinoline molecule may also be susceptible to acid-catalyzed reactions. For example, desmethylation (cleavage of a methoxy group) has been observed in related quinoline alkaloids like epiquinine.
Troubleshooting Guides
This section addresses common issues encountered during the investigation of hydroxyquinoline degradation under acidic conditions.
| Problem | Possible Cause | Suggested Solution |
| No or minimal degradation observed. | The stress conditions (acid concentration, temperature, duration) are too mild. | Increase the severity of the stress conditions. For instance, you could use a higher concentration of acid (e.g., increase from 0.1 M to 1 M HCl), raise the temperature (e.g., to 60°C or 80°C), or extend the duration of the experiment. |
| Complete or excessive degradation (>20%). | The stress conditions are too harsh. | Reduce the acid concentration, lower the temperature, or shorten the exposure time. The aim is to achieve partial degradation to observe the primary degradation products. |
| Poor peak shape or resolution in HPLC analysis. | The analytical method is not optimized to be "stability-indicating." | Optimize the HPLC method by adjusting the mobile phase composition (e.g., organic solvent ratio, buffer concentration, and pH), changing the column type, or modifying the column temperature. Using a photodiode array (PDA) detector can help assess peak purity. |
| Difficulty in identifying degradation products. | The concentration of degradants is too low. Degradation products co-elute with the parent peak or other degradants. | Concentrate the sample or use a more sensitive analytical technique like LC-MS/MS. Further optimize the chromatographic method to achieve better separation. |
| Inconsistent or irreproducible degradation results. | There is variability in experimental conditions (e.g., temperature fluctuations, inconsistent sample preparation). | Standardize all experimental parameters. Use calibrated equipment and ensure consistent sample preparation and handling procedures. |
Quantitative Data Summary
The extent of degradation is highly specific to the individual hydroxyquinoline derivative and the applied stress conditions. The following table provides a general overview of degradation percentages observed for some compounds under acidic stress, as a reference.
| Compound Class | Acidic Condition | Temperature | Duration | Degradation (%) | Reference |
| Antihypertensive Drug (Amlodipine - an ester) | 1 M HCl | Not Specified | 72 hours | ~27% | |
| Antihypertensive Drug (Perindopril) | 1 M HCl | Not Specified | 72 hours | ~1% | |
| Antihypertensive Drug (Indapamide - an amide) | 1 M HCl | Not Specified | 72 hours | ~1% | |
| Fruquintinib | Acidic Hydrolysis | Not Specified | Not Specified | ~19% |
Note: This table provides illustrative examples and the degradation of hydroxyquinolines may vary significantly.
Experimental Protocols
Protocol for Forced Acidic Degradation of a Hydroxyquinoline Derivative
This protocol outlines a general procedure for conducting a forced degradation study. It should be adapted based on the specific properties of the test compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of the hydroxyquinoline derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Acidic Stress: Transfer a known volume of the stock solution into a reaction vial. Add an equal volume of an acidic solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl). Incubate the solution at a controlled temperature (e.g., 60°C) in a water bath or oven.
-
Time-Point Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization and Dilution: Immediately neutralize the withdrawn aliquot with an equivalent amount of a base (e.g., 0.1 M NaOH) to stop the degradation reaction. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples into a validated stability-indicating HPLC-UV system. Monitor the chromatograms for the decrease in the peak area of the parent hydroxyquinoline and the appearance of new peaks corresponding to degradation products.
-
Characterization of Degradation Products: If significant degradation is observed, use techniques like LC-MS/MS to identify the structure of the degradation products.
Visualizations
Caption: A general experimental workflow for forced acid degradation studies.
Technical Support Center: Stability of 2-Chloroquinolin-5-ol Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-Chloroquinolin-5-ol solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is causing this?
A1: Color change in your this compound solution is a common indicator of chemical degradation. The phenolic hydroxyl group in the molecule is susceptible to oxidation, which can lead to the formation of colored quinone-type compounds. This process can be accelerated by exposure to light, oxygen, and elevated temperatures.
Q2: I observe a precipitate forming in my this compound solution over time. What could be the reason?
A2: Precipitate formation can be due to several factors. One possibility is the degradation of this compound into less soluble products. Another reason could be a change in the solution's pH, which can affect the solubility of the compound. For instance, if the pH of an aqueous solution shifts, the protonation state of the quinoline nitrogen may change, altering its solubility.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of a solution is a critical factor influencing the stability of this compound.[1][2][3] Extreme pH values (both acidic and basic) can catalyze degradation reactions. For example, under acidic conditions, hydrolysis of the chloro group to a hydroxyl group, forming a quinolone, can be promoted. Under alkaline conditions, the phenolic group is more susceptible to oxidation. It is crucial to maintain the solution within an optimal pH range, which should be determined experimentally.
Q4: What are the best practices for storing this compound solutions to ensure maximum stability?
A4: To maximize the stability of your this compound solutions, it is recommended to:
-
Control Temperature: Store solutions at refrigerated temperatures (2-8°C) to slow down the rate of chemical degradation.[1] For long-term storage, consider freezing at -20°C or below.
-
Protect from Light: this compound, like many quinoline derivatives, can be sensitive to light.[1] Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Minimize Oxygen Exposure: The phenolic moiety is prone to oxidation.[1] Prepare solutions with de-gassed solvents and consider storing them under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain Optimal pH: Use a buffered solution to maintain a stable pH within the optimal range determined for your specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution Discoloration | Oxidation of the phenolic group. | 1. Add an antioxidant (e.g., ascorbic acid, BHT) to the solution. 2. Store the solution under an inert atmosphere (nitrogen or argon). 3. Protect the solution from light by using amber vials or wrapping the container. |
| Precipitate Formation | 1. Degradation to a less soluble product. 2. Change in solution pH affecting solubility. 3. Exceeding the solubility limit of the compound in the chosen solvent. | 1. Investigate the identity of the precipitate using analytical techniques like HPLC or mass spectrometry. 2. Use a buffered solution to maintain a constant pH. 3. Re-evaluate the solvent system; consider using a co-solvent to improve solubility. |
| Loss of Potency/Activity | Chemical degradation of this compound. | 1. Perform a stability study to determine the degradation rate under your experimental conditions (see Experimental Protocol below). 2. Implement the storage best practices outlined in the FAQs. 3. Prepare fresh solutions more frequently. |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Adjust storage conditions to minimize degradation. 3. If the degradation product is known, it may be possible to quantify it and correct for the loss of the parent compound. |
Quantitative Data Summary: Recommended Storage Conditions
While specific stability data for this compound is limited in the public domain, the following table provides general recommendations based on the chemical properties of similar compounds like chloroquine and other phenolic molecules.[4][5][6][7][8] Users are strongly encouraged to perform their own stability studies to determine the optimal conditions for their specific needs.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Short-term) | Slows down chemical degradation reactions.[1] |
| -20°C or below (Long-term) | Further minimizes molecular motion and degradation. | |
| pH | 4-6 (Aqueous solutions) | Minimizes both acid-catalyzed hydrolysis and base-catalyzed oxidation. This is a suggested starting range and should be optimized. |
| Light Exposure | Protect from light | Prevents photodegradation.[1] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Minimizes oxidation of the phenolic group.[1] |
| Antioxidants | Consider adding 0.01-0.1% (w/v) of Ascorbic Acid or BHT | Scavenges free radicals and inhibits oxidative degradation.[9][10][11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Use a mass spectrometer coupled with the HPLC (LC-MS) to identify the mass of the degradation products, which can help in elucidating their structures.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Chromatographic Conditions (starting point, may require optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-20 min: Gradient to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25-30 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for optimal wavelength (e.g., 230-350 nm) using a photodiode array (PDA) detector.
-
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.
Visualizations
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Stability of chloroquine in an extemporaneously prepared suspension stored at three temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 9. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting poor regioselectivity in quinoline synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor regioselectivity in classical quinoline syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2][3] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1]
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]
Q3: How does temperature affect regioselectivity in syntheses like the Conrad-Limpach reaction?
A3: Temperature plays a crucial role in directing the regioselectivity of the Conrad-Limpach synthesis. At lower temperatures, the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group of the β-ketoester, leading to 4-hydroxyquinolines.[4] At higher temperatures (around 140°C or more), the reaction is under thermodynamic control, favoring the attack on the ester group to form a more stable β-keto acid anilide, which then cyclizes to yield 2-hydroxyquinolines in what is known as the Knorr quinoline synthesis.[5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
Symptom: Formation of a mixture of quinoline regioisomers, leading to difficult purification and reduced yield of the desired product.[1][6]
Possible Causes & Solutions:
This issue arises because an unsymmetrical ketone has two different enolizable α-methylene groups, allowing for two possible initial condensation points with the 2-aminoaryl aldehyde or ketone.[6][7]
-
Solution 1: Catalyst Selection: The choice of catalyst is crucial for directing regioselectivity.[1] While traditional acid or base catalysis can be non-selective, specific catalysts can favor one isomer. For example, amine catalysts like pyrrolidine can effectively direct the reaction toward the 2-substituted quinoline.[6] Ionic liquids have also been shown to promote regiospecific synthesis.[6]
-
Solution 2: Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one of the reaction pathways, leading to a single product.[2][6]
-
Solution 3: Optimization of Reaction Conditions: Systematically varying the temperature and solvent can influence the regiochemical outcome.[6] For some amine-catalyzed reactions, higher temperatures and gradual addition of the ketone substrate have been shown to improve regioselectivity.[6]
Illustrative Data: Catalyst Effect on Friedländer Regioselectivity
| Catalyst | Solvent | Temperature (°C) | Ratio of Regioisomers (A:B) | Yield (%) |
| NaOH | Ethanol | 80 | 1 : 1.5 | 75 |
| Pyrrolidine | Toluene | 110 | 9 : 1 | 85 |
| [Hbim]BF₄ (Ionic Liquid) | Neat | 100 | > 19 : 1 | 92 |
| Iodine | Neat | 90 | 4 : 1 | 88 |
Note: Data is illustrative and based on typical outcomes described in the literature.[6][8] Actual results will vary with specific substrates.
Issue 2: Undesired Regioisomer in Combes Synthesis
Symptom: The primary product is the undesired regioisomer of the substituted quinoline when using an unsymmetrical β-diketone.
Possible Causes & Solutions:
The regioselectivity in the Combes synthesis is determined by which carbonyl group of the β-diketone the aniline initially attacks, and the subsequent electrophilic aromatic substitution step. This is governed by both steric and electronic factors.[9][10]
-
Solution 1: Modify Substituents: Altering the steric and electronic properties of the starting materials can steer the reaction.[1] For example, increasing the bulk of the R group on the diketone can favor the formation of 2-substituted quinolines.[9]
-
Solution 2: Change Aniline Substituents: The electronic nature of the aniline substituent has a significant impact. Using methoxy-substituted (electron-donating) anilines tends to favor the formation of 2-CF₃-quinolines in modified Combes syntheses, whereas chloro- or fluoro-substituted (electron-withdrawing) anilines favor the 4-CF₃ regioisomer.[9]
-
Solution 3: Optimize Reaction Conditions: While substrate structure is often the dominant factor, the strength and type of acid catalyst and the reaction temperature can modulate the product ratio and should be screened for optimal results.
Issue 3: Reversing Regioselectivity in Doebner-von Miller Synthesis
Symptom: The reaction consistently yields the 2-substituted quinoline, but the 4-substituted regioisomer is the desired product.
Possible Causes & Solutions:
The standard Doebner-von Miller reaction mechanism, involving the 1,4-conjugate addition of an aniline to an α,β-unsaturated carbonyl compound, strongly favors the formation of 2-substituted quinolines.[11][12] To obtain the 4-substituted product, the reaction mechanism must be shifted away from this pathway.
-
Solution 1: Modify the Carbonyl Substrate: A key strategy to reverse regioselectivity is to use a γ-aryl-β,γ-unsaturated α-ketoester as the carbonyl partner.[11][12] This modification, particularly when used with trifluoroacetic acid (TFA) as the catalyst and solvent, promotes a 1,2-addition of the aniline to form a Schiff's base.[12][13] Subsequent cyclization and oxidation lead to the desired 4-substituted quinoline.[11][12]
-
Solution 2: Catalyst and Solvent Screening: While TFA is reported to be effective for this reversal, screening other strong protic or Lewis acids may be necessary for different substrates. The standard catalysts (e.g., HCl, H₂SO₄) are often ineffective for achieving this reversal and favor the typical 2-substituted product.[12]
Illustrative Data: Reversing Regioselectivity in Doebner-von Miller Synthesis
| Carbonyl Compound | Catalyst/Solvent | Predominant Mechanism | Major Product |
| α,β-Unsaturated Ketone | HCl or H₂SO₄ | 1,4-Conjugate Addition | 2-Substituted Quinoline |
| γ-Aryl-β,γ-unsaturated α-ketoester | Hf(OTf)₄ / DCM | Mixture | Mixture of 2- and 4-Substituted |
| γ-Aryl-β,γ-unsaturated α-ketoester | TFA (refluxing) | 1,2-Addition / Cyclization | 4-Substituted Quinoline |
Note: Data is illustrative and based on findings reported in the literature.[11][12][13]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Friedländer Synthesis
-
Setup: To a series of reaction vials, add the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol).
-
Solvent Addition: Add the chosen solvent (5 mL, e.g., Toluene, Ethanol, DMF) to each vial.
-
Catalyst Addition: To each respective vial, add the catalyst to be screened (e.g., NaOH, Pyrrolidine, Iodine, [Hbim]BF₄) in the desired molar percentage (e.g., 10 mol%).
-
Reaction: Seal the vials and heat the reaction mixtures to the desired temperature (e.g., 80-110°C) with stirring.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction mixtures to room temperature. Quench with a saturated aqueous solution of NaHCO₃ (if an acid catalyst was used) or dilute HCl (if a base catalyst was used).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Determine the ratio of regioisomers for each reaction by ¹H NMR spectroscopy or GC analysis of the crude product.[1]
Protocol 2: General Procedure for the Doebner-von Miller Reaction
-
Setup: To a solution of the aniline (1.0 equiv) in a suitable solvent (e.g., ethanol, water), add a strong acid catalyst such as concentrated hydrochloric acid.[11]
-
Reagent Addition: While stirring, add the α,β-unsaturated aldehyde or ketone (1.2-1.5 equiv) to the mixture. The addition may be done dropwise to control the reaction temperature.[11]
-
Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Oxidation (if needed): An oxidizing agent (e.g., nitrobenzene) may be included to facilitate the final aromatization step.[12]
-
Workup: After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Impurity Removal in 2-Chloroquinolin-5-ol Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of catalyst impurities from reactions involving 2-Chloroquinolin-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst impurities I might encounter in my this compound reactions?
A1: The most prevalent and concerning catalyst residues originate from transition metals used in cross-coupling reactions, which are common in quinoline synthesis.[1][2] Palladium is the most widely utilized metal for these transformations.[3][4] Therefore, residual palladium in various oxidation states (e.g., Pd(0), Pd(II)) is the primary impurity to address.[5] Depending on the specific reaction, you may also encounter residues from other platinum-group metals like rhodium.[6]
Q2: What are the regulatory limits for palladium impurities in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies have stringent guidelines for elemental impurities. The International Council for Harmonisation (ICH) Q3D guideline classifies palladium as a metal with moderate safety concern. The permitted daily exposure (PDE) for palladium is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug product with a daily dose of no more than 10 g.[4][6] European agencies limit all platinum group metals collectively to less than 5 ppm.[7]
Q3: How can I accurately quantify the amount of residual palladium in my sample?
A3: Several analytical techniques are available for quantifying residual palladium. The standard and most accepted methods for final quality control are plasma emission spectroscopy, such as inductively coupled plasma-mass spectrometry (ICP-MS), and atomic absorption (AA) analysis.[3][7] High-energy polarized-beam energy dispersive X-ray fluorescence (XRF) is another validated method.[4] For rapid, in-process screening to evaluate the efficiency of removal methods, colorimetric and fluorimetric detection kits are also available, though they are not typically used for final product validation.[1][3][7]
Q4: What are the main strategies for removing palladium catalyst residues?
A4: The primary strategies for palladium removal can be broadly categorized as:
-
Adsorption: Using materials that bind to the metal, allowing it to be filtered off. Common adsorbents include metal scavengers (functionalized silica or resins), activated carbon, and celite.[7][8][9][10]
-
Chromatography: Passing the crude product through a stationary phase, such as silica gel, to separate the desired compound from the catalyst residues.[10][11]
-
Crystallization: Purifying the final product through single or multiple recrystallization steps, which can significantly reduce palladium levels.[1][7]
-
Extraction: Using liquid-liquid extraction with an appropriate aqueous solution to remove water-soluble catalyst species.[10]
Troubleshooting Guides
Issue ID: CR-01 - High Levels of Palladium After Initial Work-up
If your this compound product contains unacceptably high levels of palladium (>100 ppm) after a standard aqueous work-up, consider the following troubleshooting steps.[12]
Logical Troubleshooting Flow
Caption: Decision workflow for high palladium levels.
Recommended Actions:
-
Metal Scavengers: For soluble products, treatment with a solid-supported metal scavenger is a highly effective method.[5][13] Thiol-functionalized silica gels are particularly common due to sulfur's high affinity for palladium.[6][9] These scavengers can reduce palladium levels from over 2000 ppm to below 10 ppm.[5]
-
Activated Carbon: Agitating a solution of the crude product with activated carbon is a cost-effective method for removing palladium.[8][9] It is often used when other methods are less effective or for large-scale operations.[9]
-
Column Chromatography: Flash column chromatography over silica gel is a standard laboratory technique that can effectively separate the organic product from polar or charged catalyst residues.[11][14]
-
Recrystallization: As a final purification step, recrystallization is crucial for removing trapped impurities and can significantly lower residual metal content.[1][15]
Issue ID: CR-02 - Scavenger Treatment is Ineffective
If you have attempted to use a metal scavenger and the palladium levels remain high, investigate these potential causes:
Possible Causes and Solutions:
-
Incorrect Scavenger Type: The palladium in your reaction mixture may exist in multiple oxidation states (e.g., Pd(0) and Pd(II)).[5] A scavenger effective for one state may not be for another.
-
Insufficient Scavenger Amount or Time: The binding capacity of the scavenger may have been exceeded, or the reaction time may be too short.
-
Solution: Increase the weight equivalents of the scavenger and/or extend the incubation time (e.g., from 4 hours to 24 hours).[6] Monitor the palladium concentration at different time points to determine the optimal duration.
-
-
Poor Accessibility: The palladium species may be strongly complexed with your product or other ligands in the solution, preventing it from binding to the scavenger.
-
Solution: Try performing the scavenging at an elevated temperature (e.g., 45-60 °C) to facilitate decomplexation. You can also try diluting the reaction mixture or changing the solvent to one that may better expose the metal center.[9]
-
Issue ID: CR-03 - Product Loss During Activated Carbon Treatment
While effective for palladium removal, activated carbon can sometimes adsorb the desired product, leading to lower yields.[6]
Mitigation Strategies:
-
Optimize Carbon Amount: Use the minimum amount of activated carbon necessary. Start with a low weight percentage (e.g., 0.2 wt) and increase only if palladium removal is insufficient.[9]
-
Solvent Selection: The choice of solvent can influence product adsorption. Test different solvents to find one that maximizes palladium adsorption while minimizing product loss.
-
Use Specialized Carbons: Synthetic carbons have been developed that are tuned for high metal scavenging while exhibiting low affinity for polar API molecules, thereby maximizing product yield.[6]
-
Filtration Issues: Fine carbon particles can be difficult to filter. Use a pad of Celite® over the filter paper to ensure complete removal of all carbon fines from the purified product solution.[9][10]
Data on Purification Methods
The following tables summarize quantitative data on the effectiveness of various palladium removal techniques reported in the literature.
Table 1: Efficacy of Silica-Based Metal Scavengers
| Catalyst/Reaction Type | Initial Pd (ppm) | Scavenger Type | Final Pd (ppm) | % Removal | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Heck Coupling | >2000 | Thiol-functionalized Silica | < 1 | >99.9% | [5] |
| Pd(PPh₃)₄ / Suzuki Coupling | 9100 | Nuchar AquaGuard Carbon + 1,2-ethanedithiol | < 273 | >97% | [9] |
| Pd(PPh₃)₄ in Methanol | 1250 | Carboxen® 564 (Synthetic Carbon) | 12 | 99.0% | [6] |
| Pd(OAc)₂ / Buchwald-Hartwig | 300 | Darco KB-B (Activated Carbon) | < 1 | >99.7% |[9] |
Table 2: Comparison of Common Purification Techniques
| Method | Typical Efficiency | Advantages | Disadvantages |
|---|---|---|---|
| Metal Scavengers | Very High (>99%) | High selectivity, simple filtration removal. | Higher cost than carbon, may require screening. |
| Activated Carbon | High (>95%) | Low cost, effective for various Pd species. | Can adsorb product, filtration of fines can be difficult.[6][9] |
| Column Chromatography | Moderate to High | Well-established, removes other impurities. | Can be time-consuming, requires large solvent volumes. |
| Recrystallization | Variable | Excellent for final polishing, improves overall purity. | May not be sufficient on its own for high initial contamination.[1] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal with a Solid-Supported Scavenger
This protocol provides a general workflow for using a functionalized silica scavenger.
Workflow Diagram
Caption: Experimental workflow for scavenger-based purification.
Methodology:
-
Dissolution: Dissolve the crude this compound product (e.g., 1 g) in a suitable solvent (e.g., THF, Methanol) to create a solution.[5]
-
Pre-filtration (Optional): If the solution contains insoluble inorganic salts from the reaction, filter them off before adding the scavenger.[5]
-
Scavenger Addition: Add the selected solid-supported scavenger (typically 2-10% by weight relative to the crude product).
-
Incubation: Stir the suspension at room temperature or an elevated temperature (e.g., 40-60 °C) for a predetermined time (typically 4 to 24 hours). The optimal time and temperature should be determined experimentally.[6][9]
-
Filtration: Once the treatment is complete, cool the mixture to room temperature and filter through a filter paper or a pad of Celite® to remove the scavenger.
-
Rinsing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the purified product for analysis (e.g., ICP-MS) to confirm the final palladium concentration.
Protocol 2: Purification by Recrystallization
This protocol is for purifying the product after initial catalyst removal has been performed.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the this compound product is highly soluble at high temperatures but poorly soluble at low temperatures.[15][16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.[17] Add solvent dropwise until a clear solution is achieved.[16]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. It is advisable to add a small excess of solvent (2-5%) before this step to prevent premature crystallization.[16]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[17]
-
Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[17]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.[18]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. arborassays.com [arborassays.com]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 14. magritek.com [magritek.com]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
Overcoming low conversion rates in 2-Chloroquinolin-5-ol derivatization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion rates during the derivatization of 2-Chloroquinolin-5-ol.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in the derivatization of this compound?
A1: Low conversion rates can stem from several factors. The reactivity of the 2-chloro group is influenced by the electron-donating nature of the 5-hydroxyl group, which can deactivate the ring towards nucleophilic attack. Additionally, the hydroxyl group itself can react with bases or organometallic reagents, leading to side reactions or consumption of reagents. Key areas to investigate include the choice of reaction type (e.g., traditional SNAr vs. palladium-catalyzed cross-coupling), reaction conditions (temperature, solvent, base), and the potential need for protecting the 5-hydroxyl group.
Q2: Can the 5-hydroxyl group interfere with the derivatization at the 2-position?
A2: Yes, the 5-hydroxyl group can interfere in several ways. It is weakly acidic and can be deprotonated by strong bases, creating a competing nucleophile. In the context of palladium-catalyzed reactions, the hydroxyl group can coordinate to the metal center, potentially inhibiting catalysis. It is often advisable to protect the hydroxyl group as an ether (e.g., methyl, benzyl, or silyl ether) or an ester before attempting derivatization of the 2-chloro position, especially when using strong bases or organometallic reagents.
Q3: What are the recommended reaction conditions for nucleophilic aromatic substitution (SNAr) on this compound?
A3: For SNAr reactions, polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they enhance the reactivity of nucleophiles.[1] Elevated temperatures are often required to overcome the activation energy barrier. The choice of base is critical; weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good starting point to avoid deprotonation of the hydroxyl group and potential side reactions.[1] However, if the nucleophile is weak, a stronger base may be necessary, in which case protection of the 5-ol group should be considered.
Q4: When should I consider using a palladium-catalyzed cross-coupling reaction instead of SNAr?
A4: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki coupling (for C-C bond formation), are excellent alternatives when SNAr reactions fail or give low yields.[2] These methods are often more tolerant of a wider range of functional groups and can proceed under milder conditions. They are particularly useful for coupling less reactive nucleophiles or when the aromatic ring is not sufficiently activated for SNAr.
Q5: What are common protecting groups for the 5-hydroxyl group of this compound?
A5: The 5-hydroxyl group can be protected using various standard methods. Some common protecting groups for phenols include:
-
Ethers: Methyl (using dimethyl sulfate or methyl iodide), Benzyl (using benzyl bromide), or Silyl ethers (e.g., TMS, TBDMS).
-
Esters: Acetyl (using acetic anhydride or acetyl chloride) or Pivaloyl (using pivaloyl chloride). The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.
Troubleshooting Guides
Issue 1: Low Conversion in Nucleophilic Aromatic Substitution (SNAr)
This guide addresses common problems encountered during the nucleophilic aromatic substitution of this compound.
| Possible Cause | Recommendation |
| Insufficiently Activated Quinoline Ring | The 5-hydroxyl group is electron-donating, which can reduce the electrophilicity of the C-2 position. Increase the reaction temperature in increments (e.g., 80 °C, 100 °C, 120 °C) and monitor the reaction by TLC or LC-MS. Be aware that excessively high temperatures can lead to decomposition.[1] |
| Poor Nucleophile | The strength of the nucleophile is critical. If using a neutral nucleophile like an amine or alcohol, the addition of a base is often required to generate the more nucleophilic conjugate base (amide or alkoxide).[1] For less reactive nucleophiles, consider using a stronger base or switching to a palladium-catalyzed cross-coupling reaction. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred for SNAr reactions.[1] Protic solvents can solvate the nucleophile, reducing its reactivity. |
| Interference from the 5-Hydroxyl Group | The hydroxyl group can be deprotonated by the base, creating a competing nucleophile. Protect the hydroxyl group as an ether or ester before performing the SNAr reaction. |
| Suboptimal Base | If the base is too weak, the nucleophile may not be sufficiently activated. If the base is too strong, it may lead to deprotonation of the 5-ol group or decomposition. Screen a range of bases from mild (K₂CO₃, Cs₂CO₃) to strong (NaH, KHMDS), considering protection of the hydroxyl group with stronger bases. |
Issue 2: Low Conversion in Buchwald-Hartwig Amination
This guide focuses on troubleshooting the palladium-catalyzed amination of this compound.
| Possible Cause | Recommendation |
| Catalyst System Inactivity | Ensure the palladium catalyst and ligand are active and used in the correct ratio. Common catalyst systems include Pd₂(dba)₃ with a suitable phosphine ligand like XPhos or BINAP.[2][3] The choice of ligand can be critical. |
| Inappropriate Base | Strong, non-nucleophilic bases are typically required, such as NaOt-Bu, KOt-Bu, or LHMDS.[4] The base must be strong enough to deprotonate the amine. |
| Solvent Choice | Anhydrous, non-protic solvents like toluene, dioxane, or THF are commonly used.[4] Ensure the solvent is dry, as water can deactivate the catalyst. |
| Hydroxyl Group Interference | The 5-hydroxyl group can interfere with the catalytic cycle. It is highly recommended to protect the hydroxyl group before attempting the Buchwald-Hartwig amination. |
| Reaction Temperature and Time | These reactions often require elevated temperatures (e.g., 80-110 °C) and extended reaction times (12-24 hours).[4] Monitor the reaction progress to determine the optimal conditions. |
Issue 3: Low Conversion in Suzuki Coupling
This guide provides troubleshooting for the palladium-catalyzed Suzuki coupling of this compound with boronic acids.
| Possible Cause | Recommendation |
| Catalyst and Ligand Selection | A variety of palladium catalysts can be used, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand. The choice of ligand can influence the reaction outcome. |
| Base and Solvent System | An aqueous base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is typically used in a solvent mixture such as toluene/water, dioxane/water, or DMF/water. The choice of base and solvent should be optimized for the specific substrates. |
| Boronic Acid Quality | Boronic acids can dehydrate to form boroxines, which are often less reactive. Ensure the boronic acid is of high quality or use a boronate ester. |
| Hydroxyl Group Interference | The 5-hydroxyl group can potentially interfere with the transmetalation step. Protecting the hydroxyl group is a prudent step to ensure efficient coupling. |
| Oxygen Sensitivity | The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that the solvents are properly degassed. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) - Ether Synthesis
Note: This is a general starting protocol and may require optimization. Protection of the 5-hydroxyl group may be necessary.
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with dry hexanes (3 x 5 mL) and decant the hexanes.
-
Add the desired alcohol (10 mL) and stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.0 mmol) and a polar aprotic solvent such as DMF or DMSO (5 mL).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Note: Protection of the 5-hydroxyl group is strongly recommended for this procedure.
-
To an oven-dried Schlenk flask under an inert atmosphere, add the protected this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), a suitable phosphine ligand like XPhos (0.06 mmol, 6 mol%), and a strong base such as sodium tert-butoxide (1.4 mmol).[3]
-
Add anhydrous toluene or dioxane (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Suzuki Coupling
Note: Protection of the 5-hydroxyl group is recommended.
-
To a Schlenk flask under an inert atmosphere, add the protected this compound (1.0 mmol), the arylboronic acid (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base such as Na₂CO₃ (2.0 mmol).
-
Add a degassed solvent mixture, for example, toluene and water (4:1, 10 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and add water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Yields for Derivatization of Chloroquinolines
The following table provides representative yields for analogous derivatization reactions on chloroquinoline systems. These should be considered as starting points for the optimization of reactions with this compound, for which the yields may vary.
| Reaction Type | Nucleophile/Coupling Partner | Product Type | Representative Yield Range (%) |
| SNAr | Phenols/Alcohols | Ethers | 60-90 |
| Amines | Amines | 50-85 | |
| Buchwald-Hartwig | Primary/Secondary Amines | Amines | 70-95 |
| Suzuki Coupling | Arylboronic Acids | Biaryls | 65-95 |
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting flowchart for low conversion rates.
References
Technical Support Center: Preventing Unwanted Oxidation of Hydroxyl Groups
Welcome to the Technical Support Center for preventing the unwanted oxidation of hydroxyl groups during chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to hydroxyl group protection.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to prevent unwanted oxidation of a hydroxyl group during a synthesis?
A1: The most effective strategy is to temporarily convert the hydroxyl group (-OH) into a less reactive functional group, known as a "protecting group".[1][2][3] This protecting group remains stable under the reaction conditions that would otherwise oxidize the hydroxyl group.[1] After the desired chemical transformation on other parts of the molecule is complete, the protecting group is selectively removed to regenerate the original hydroxyl group in a process called "deprotection".[1][4]
Q2: What are the essential characteristics of a good hydroxyl protecting group?
A2: An ideal protecting group should be:
-
Easy to introduce: The protection reaction should be high-yielding and proceed under mild conditions using readily available reagents.[1][5]
-
Stable: It must be robust and inert to the reagents and conditions of subsequent synthetic steps.[1][5]
-
Easy to remove: Deprotection should also be a high-yielding process that occurs under specific and mild conditions, leaving other functional groups in the molecule unaffected.[1][5]
-
Orthogonal: In molecules with multiple hydroxyl groups, it is often necessary to use protecting groups that can be removed independently of one another. This principle is known as orthogonal protection.[1][6]
Q3: What are the most common types of protecting groups for hydroxyls to prevent oxidation?
A3: The most widely used protecting groups for alcohols fall into three main categories:
-
Silyl Ethers: These are formed by reacting the alcohol with a silyl halide (e.g., TMS-Cl, TBDMS-Cl, TIPS-Cl).[2][7][8] They are popular due to their ease of formation and removal. Their stability can be tuned by altering the steric bulk of the substituents on the silicon atom.[2][9]
-
Alkyl Ethers: This category includes benzyl (Bn) ethers, p-methoxybenzyl (PMB) ethers, and trityl (Tr) ethers.[2] They offer robust protection under various acidic and basic conditions.[10][11]
-
Acetals: This group includes methoxymethyl (MOM) ether and tetrahydropyranyl (THP) ether.[2][7][11] They are stable under basic and neutral conditions but are readily cleaved by acid.[2][12]
Troubleshooting Guides
Guide 1: Incomplete Protection Reaction
| Symptom | Potential Cause | Recommended Solution |
| TLC or LC-MS analysis shows a significant amount of unreacted starting alcohol. | Insufficient reagents: The molar ratio of the protecting group precursor (e.g., TBDMS-Cl) or the base (e.g., imidazole) may be too low. | - Increase the molar excess of the protecting group precursor and the base to 1.2-1.5 equivalents.[13]- Ensure all reagents are fresh and of high purity.[13] |
| Inadequate reaction time or temperature: The reaction may not have reached completion. | - Extend the reaction time and monitor the progress by TLC or LC-MS.[13]- For sterically hindered alcohols, gentle heating may be necessary.[13] | |
| Presence of water: Moisture can quench the base and hydrolyze the protecting group precursor. | - Use anhydrous solvents and reagents.[13]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13] |
Guide 2: Unwanted Deprotection During a Subsequent Reaction
| Symptom | Potential Cause | Recommended Solution |
| The protecting group is cleaved during a subsequent synthetic step. | Protecting group is not stable to the reaction conditions. | - Consult a stability chart (see Table 1) to choose a more robust protecting group for the specific conditions. For example, if your reaction is under acidic conditions, a silyl ether might be labile; a benzyl ether would be a more stable choice.[10][12] |
| Incorrect workup procedure: The workup conditions (e.g., acidic or basic wash) may be too harsh for the protecting group. | - Use a neutral workup (e.g., washing with brine) if possible.- If an acidic or basic wash is necessary, use dilute solutions and minimize contact time. |
Guide 3: Difficulty in Removing the Protecting Group
| Symptom | Potential Cause | Recommended Solution |
| The deprotection reaction is sluggish or does not go to completion. | Deprotection conditions are too mild. | - For silyl ethers, if TBAF is not effective, a stronger fluoride source like HF-Pyridine may be required.[6]- For benzyl ethers, ensure the hydrogenation catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate.[10][14] |
| Steric hindrance around the protecting group. | - Increase the reaction temperature or use a less sterically hindered deprotection reagent if available. | |
| Catalyst poisoning (for hydrogenolysis of benzyl ethers). | - Ensure the substrate and solvent are free of catalyst poisons like sulfur-containing compounds. |
Data Summary of Common Hydroxyl Protecting Groups
Table 1: Stability and Cleavage Conditions of Common Hydroxyl Protecting Groups
| Protecting Group Class | Common Examples | Stable To | Labile To | Common Cleavage Conditions |
| Silyl Ethers | TMS, TES, TBS (TBDMS), TIPS, TBDPS | Basic and neutral conditions, organometallics, many oxidizing/reducing agents.[7][9][12] | Acid and fluoride ions.[7][12] | Acid (e.g., HCl, AcOH), Fluoride ions (e.g., TBAF, HF).[12][15] |
| Benzyl Ethers | Bn, PMB | Acidic and basic conditions, a wide range of redox reagents.[10][12] | Catalytic hydrogenolysis, strong oxidizing agents (for PMB).[2][12] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C), Oxidative cleavage (for PMB with DDQ or CAN).[2][12] |
| Acetals (Ethers) | MOM, THP | Basic and neutral conditions.[11][12] | Acidic conditions.[11][12] | Acidic hydrolysis (e.g., p-TsOH, AcOH).[11][12] |
| Esters | Acetate (Ac), Pivaloate (Piv), Benzoate (Bz) | Acidic conditions, catalytic hydrogenolysis.[10] | Basic conditions (hydrolysis), nucleophiles.[10] | Basic hydrolysis (e.g., K₂CO₃/MeOH, NaOH).[10] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
-
Objective: To protect a primary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
-
Protocol:
-
Dissolve the alcohol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
-
Add imidazole (1.5 equiv.) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Deprotection of a TBDMS Ether using TBAF
-
Objective: To cleave a TBDMS ether to regenerate the alcohol using a fluoride ion source.[10]
-
Protocol:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv.).[10]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.[13]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[13]
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography on silica gel.[13]
-
Protocol 3: Protection of an Alcohol as a Benzyl Ether
-
Objective: To protect a hydroxyl group as a benzyl (Bn) ether.
-
Protocol:
-
Suspend sodium hydride (NaH) (1.2 equiv., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere.
-
Slowly add a solution of the alcohol (1.0 equiv.) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add benzyl bromide (BnBr) (1.2 equiv.) dropwise at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
-
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[10]
-
Protocol:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[10]
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[10]
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).[10]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[10]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Protection of Alcohols [jove.com]
- 5. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. zmsilane.com [zmsilane.com]
- 10. benchchem.com [benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Best practices for storing and handling 2-Chloroquinolin-5-ol
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for storing and handling 2-Chloroquinolin-5-ol.
Best Practices for Storage and Handling
Proper storage and handling of this compound are crucial for ensuring the integrity of the compound and the safety of laboratory personnel.
Storage Recommendations
To maintain the stability and purity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Protect the compound from light and moisture, as these can contribute to its degradation.[3] For long-term storage, refrigeration at 2-8°C in an inert atmosphere is advisable.[4]
Handling Procedures
When handling this compound, always use appropriate personal protective equipment (PPE) to minimize exposure. This includes chemical-resistant gloves, a lab coat, and eye protection such as safety goggles.[1][2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2] Avoid direct contact with skin and eyes.[1][2] After handling, wash hands thoroughly.[1][2]
Safe Handling Workflow
References
Validation & Comparative
Navigating the Spectral Landscape of 2-Chloroquinolin-5-ol: A Comparative Guide to 1H and 13C NMR Spectral Assignment
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular architecture. This guide provides a detailed, comparative analysis of the predicted 1H and 13C NMR spectral assignments for 2-Chloroquinolin-5-ol, offering valuable insights for its identification and characterization. Due to the absence of publicly available experimental NMR data for this compound, this guide leverages spectral data from structurally analogous compounds—namely 2-chloroquinoline, 5-hydroxyquinoline, and 5-chloro-8-hydroxyquinoline—to provide a robust, predicted spectral assignment.
Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are derived from the established substituent effects observed in the NMR spectra of related quinoline derivatives.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification for Prediction |
| H-3 | ~7.2-7.3 | d | J ≈ 8.5 | Similar to H-3 in 2-chloroquinoline, expected to be a doublet due to coupling with H-4. |
| H-4 | ~8.0-8.1 | d | J ≈ 8.5 | Downfield shift compared to quinoline due to the adjacent chloro group, similar to 2-chloroquinoline. |
| H-6 | ~7.0-7.1 | d | J ≈ 7.5 | Upfield shift due to the ortho-hydroxyl group's electron-donating effect, similar to 5-hydroxyquinoline. |
| H-7 | ~7.5-7.6 | t | J ≈ 8.0 | Expected to be a triplet due to coupling with H-6 and H-8. |
| H-8 | ~7.8-7.9 | d | J ≈ 8.5 | Influenced by both the nitrogen and the para-hydroxyl group. |
| 5-OH | ~9.5-10.5 | br s | - | Phenolic protons typically appear as a broad singlet and are solvent-dependent. |
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification for Prediction |
| C-2 | ~151-152 | Significantly downfield due to the direct attachment of the electronegative chlorine atom. |
| C-3 | ~122-123 | Shielded compared to C-4. |
| C-4 | ~136-137 | Downfield shift due to the influence of the nitrogen and the chloro group. |
| C-4a | ~148-149 | Quaternary carbon at the ring junction. |
| C-5 | ~153-154 | Downfield shift due to the directly attached hydroxyl group. |
| C-6 | ~110-111 | Significantly shielded by the ortho-hydroxyl group. |
| C-7 | ~130-131 | Aromatic carbon with typical chemical shift. |
| C-8 | ~118-119 | Shielded by the para-hydroxyl group. |
| C-8a | ~140-141 | Quaternary carbon at the ring junction. |
Comparative Analysis with Related Compounds
The predicted spectral data for this compound is informed by the known NMR characteristics of similar molecules:
-
2-Chloroquinoline: The presence of the chlorine atom at the C-2 position is known to cause a significant downfield shift of the C-2 carbon signal and also influences the chemical shifts of the adjacent H-3 and H-4 protons.[1][2]
-
5-Hydroxyquinoline: The hydroxyl group at the C-5 position acts as an electron-donating group, causing a notable shielding (upfield shift) of the ortho (C-6) and para (C-8) carbons and their attached protons.[3] The C-5 carbon itself is shifted downfield.
-
5-Chloro-8-hydroxyquinoline: This compound provides insight into the combined effects of a chloro and a hydroxyl group on the quinoline ring system, helping to refine the predictions for this compound.[4][5][6][7]
By combining these substituent effects, we can anticipate the electronic environment of each proton and carbon in this compound, leading to the predicted chemical shifts presented above.
Experimental Protocols
While specific experimental data for this compound is unavailable, a standard protocol for acquiring high-quality 1H and 13C NMR spectra for quinoline derivatives would be as follows.[8]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for 1H NMR (or 20-50 mg for 13C NMR).
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry 5 mm NMR tube.
-
The choice of solvent is critical and can influence the chemical shifts, particularly for the hydroxyl proton.
-
Ensure the sample is fully dissolved by gentle vortexing or inversion.
2. NMR Data Acquisition:
-
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
For 1H NMR:
-
A standard single-pulse experiment is typically used.
-
Acquisition parameters should be optimized, including the spectral width, number of scans (typically 8-16), and relaxation delay.
-
-
For 13C NMR:
-
A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (1024 or more) is usually required due to the lower natural abundance of the 13C isotope.
-
-
The spectra should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Molecular Structure and Numbering
To aid in the clear assignment of the NMR signals, the molecular structure of this compound with the standard IUPAC numbering system is provided below.
Caption: Molecular structure of this compound with atom numbering.
This guide provides a foundational understanding of the expected 1H and 13C NMR spectra of this compound. While the provided data is predictive, it serves as a valuable resource for researchers in the initial stages of compound identification and characterization. Experimental verification remains the definitive step for structural elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloroquinoline(612-62-4) 1H NMR spectrum [chemicalbook.com]
- 3. 5-Hydroxyquinoline(578-67-6) 1H NMR spectrum [chemicalbook.com]
- 4. 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 5-Chloro-8-hydroxyquinoline(130-16-5) 13C NMR spectrum [chemicalbook.com]
- 7. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 2-Chloroquinolin-5-ol
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Chloroquinolin-5-ol, with a primary focus on its mass spectrometry fragmentation pattern. We delve into supporting experimental data for analogous compounds to predict its behavior and present alternative analytical techniques for a holistic analytical approach.
The analysis of substituted quinolines is crucial in various stages of drug discovery and development due to their prevalence in pharmacologically active compounds. Understanding the fragmentation behavior of molecules like this compound under mass spectrometric conditions is fundamental for its unambiguous identification in complex matrices. This guide also explores alternative and complementary analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to provide a robust analytical toolkit for researchers.
Mass Spectrometry Fragmentation Pattern of this compound: A Predictive Analysis
The molecular weight of this compound is 179.6 g/mol . The molecular ion peak ([M]⁺˙) would therefore be expected at m/z 179, with a characteristic isotopic peak ([M+2]⁺˙) at m/z 181 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio with the [M]⁺˙ peak.
Based on established fragmentation mechanisms for similar compounds, the following key fragmentation steps are proposed:
-
Loss of Chlorine Radical (Cl•): A primary fragmentation event is anticipated to be the cleavage of the C-Cl bond, leading to the formation of a radical cation at m/z 144. This fragment would be relatively stable due to the aromatic quinoline ring system.
-
Loss of Carbon Monoxide (CO): Hydroxyquinolines are known to undergo the loss of a neutral CO molecule (28 Da) from the phenol ring.[1] Therefore, a fragment ion at m/z 151 is predicted, resulting from the loss of CO from the molecular ion.
-
Sequential Loss of CO and HCl: Following the initial loss of CO, the resulting fragment at m/z 151 could subsequently lose a molecule of hydrogen chloride (HCl, 36.5 Da) to yield a fragment at m/z 115.
-
Loss of HCN: A characteristic fragmentation of the quinoline ring system involves the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 Da). This could occur from the fragment at m/z 144 (after loss of Cl•) to produce an ion at m/z 117.
The following table summarizes the predicted major fragment ions for this compound.
| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance |
| 179/181 | [M]⁺˙ (Molecular Ion) | [C₉H₆ClNO]⁺˙ | Moderate |
| 151 | [M - CO]⁺˙ | [C₈H₆ClN]⁺˙ | Moderate to High |
| 144 | [M - Cl]⁺ | [C₉H₆NO]⁺ | Moderate |
| 117 | [M - Cl - HCN]⁺ | [C₈H₅O]⁺ | High |
| 115 | [M - CO - HCl]⁺˙ | [C₈H₄N]⁺˙ | Moderate |
Below is a diagram illustrating the proposed fragmentation pathway.
Comparative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, its combination with chromatographic techniques provides enhanced specificity and sensitivity. Furthermore, other analytical methods can serve as orthogonal approaches for quantification and characterization.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High resolution, excellent sensitivity, provides structural information.[2] | Requires derivatization for non-volatile compounds, potential for thermal degradation.[3] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, coupled with UV absorbance detection. | Versatile for a wide range of compounds, non-destructive, robust quantification.[4] | Lower sensitivity than MS, co-elution can be an issue, limited structural information. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation followed by two stages of mass analysis. | High sensitivity and selectivity, suitable for complex matrices, provides structural confirmation.[4] | Higher cost and complexity compared to HPLC-UV. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible analytical results. The following sections provide typical methodologies for the analysis of quinoline derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from methods used for the analysis of quinoline and its derivatives in various matrices.[5]
-
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., toluene or dichloromethane).
-
Perform ultrasonic extraction for 30 minutes at 40°C if the analyte is in a solid matrix.
-
Filter the extract through a 0.45 µm syringe filter.
-
-
GC-MS Parameters:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 min.
-
Ramp to 260°C at 20°C/min.
-
Hold at 260°C for 3 min.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a general method for the analysis of quinoline derivatives.[4]
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 10-100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 230-250 nm).
-
Column Temperature: 30°C.
-
Experimental and Methodological Workflows
Visualizing the experimental workflow and the logic for method selection can aid in understanding and implementing the analytical process.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry | Advances in Engineering Technology Research [madison-proceedings.com]
- 3. mzCloud – 2 Hydroxyquinoline [mzcloud.org]
- 4. benchchem.com [benchchem.com]
- 5. madison-proceedings.com [madison-proceedings.com]
A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Chloroquinolin-5-ol
This guide provides a comprehensive comparison of different High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Chloroquinolin-5-ol. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to method development, from initial screening to optimization. It includes detailed experimental protocols and supporting data to facilitate the selection of an optimal, robust, and efficient analytical method.
Introduction
This compound is a quinoline derivative with potential applications in pharmaceutical and chemical research. Ensuring the purity of such compounds is a critical aspect of quality control, directly impacting the reliability of research outcomes and the safety and efficacy of potential drug candidates. HPLC is a powerful and widely used technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[1] This guide explores the development of a stability-indicating HPLC method capable of separating this compound from its potential process-related impurities and degradation products.
Logical Workflow for HPLC Method Development
A systematic approach to HPLC method development is crucial for achieving a robust and reliable separation. The process generally begins with understanding the analyte's physicochemical properties and then proceeds through a series of screening and optimization steps. The following diagram illustrates a typical workflow for developing a purity analysis method for this compound.
Comparative Analysis of Initial Screening Conditions
The initial screening phase is critical for identifying the most promising stationary and mobile phases for the separation. Based on the structure of this compound (an aromatic, heterocyclic compound with acidic and basic functionalities), reversed-phase chromatography is the most suitable approach. Below is a comparison of different initial screening conditions.
Table 1: Comparison of Initial HPLC Screening Conditions
| Parameter | Method A | Method B | Method C | Method D |
| Column | C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) | C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) | Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm) | C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 5.0 | 0.1% Formic Acid in Water | 10 mM Phosphate Buffer, pH 7.0 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 15 min | 5-95% B in 15 min | 5-95% B in 15 min | 5-95% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5 µL | 5 µL | 5 µL | 5 µL |
Simulated Experimental Data and Performance Comparison
To illustrate the outcomes of the initial screening, the following table summarizes plausible simulated data for the analysis of a sample of this compound containing two hypothetical impurities (Impurity 1: a more polar related compound; Impurity 2: a less polar related compound).
Table 2: Simulated Performance Data for Screening Methods
| Performance Metric | Method A | Method B | Method C | Method D |
| Retention Time (Main Peak) | 8.5 min | 9.2 min | 7.9 min | 10.1 min |
| Resolution (Main Peak / Imp 1) | 2.1 | 1.8 | 2.5 | 1.5 |
| Resolution (Main Peak / Imp 2) | 2.8 | 2.4 | 3.2 | 2.0 |
| Tailing Factor (Main Peak) | 1.1 | 1.4 | 1.2 | 1.8 |
| Theoretical Plates (Main Peak) | 12,500 | 9,800 | 14,000 | 8,500 |
| Observations | Good peak shape and resolution. A promising starting point. | Broader peaks and lower resolution. Potential for secondary interactions. | Excellent resolution due to π-π interactions. Good peak shape. | Significant peak tailing and poor resolution. pH is likely not optimal. |
Based on this simulated data, Method A and Method C appear to be the most promising candidates for further optimization. Method A, utilizing a standard C18 column with a formic acid modifier, provides good all-around performance. Method C, with a Phenyl-Hexyl stationary phase, offers enhanced selectivity for aromatic compounds, resulting in superior resolution. For further development, one might proceed with optimizing the gradient on the Phenyl-Hexyl column (Method C) to improve runtime while maintaining resolution.
Detailed Experimental Protocol: Optimized HPLC Method
The following protocol is a detailed description of an optimized HPLC method for the purity analysis of this compound, developed from the findings in the screening phase (based on an optimized version of Method C).
1. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1]
2. Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Water (High-purity, e.g., Milli-Q)
-
Formic Acid (LC-MS grade)
-
This compound reference standard and sample
3. Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 20 10.0 70 12.0 95 14.0 95 14.1 20 | 17.0 | 20 |
4. Sample Preparation
-
Standard Solution: Accurately weigh about 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a nominal concentration of 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
5. System Suitability
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
The theoretical plates should be greater than 10,000.
6. Data Analysis
-
Identify and integrate all peaks in the chromatogram.
-
Calculate the percentage purity of the sample by the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion
The development of a robust HPLC method for the purity analysis of this compound requires a systematic approach. This guide demonstrates that while a standard C18 column with an acidic mobile phase can provide acceptable results, alternative stationary phases like Phenyl-Hexyl can offer superior selectivity and resolution for this particular analyte. The provided optimized method serves as a validated starting point for routine quality control and stability testing. As with any analytical method, it is essential to perform a full validation according to ICH guidelines to ensure its suitability for its intended purpose.[1][2]
References
A Comparative Guide to the Reactivity of 2-Chloroquinolin-5-ol and 2-Chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-chloroquinolin-5-ol and 2-chloroquinoline. Due to a lack of direct comparative experimental studies in the current literature, this guide leverages established principles of organic chemistry to predict and explain the relative reactivity of these two compounds in common synthetic transformations. The comparison is supported by experimental data for 2-chloroquinoline, which serves as a baseline.
Introduction
2-Chloroquinoline is a key intermediate in organic synthesis, valued for its versatility in nucleophilic substitution and metal-catalyzed cross-coupling reactions. The introduction of a hydroxyl group at the 5-position, yielding this compound, is expected to significantly modulate the electronic properties of the quinoline ring system, thereby altering its reactivity. Understanding these differences is crucial for designing efficient synthetic routes to novel quinoline-based compounds, which are prevalent in medicinal chemistry and materials science.
Theoretical Comparison of Reactivity
The primary difference in reactivity between this compound and 2-chloroquinoline stems from the electronic effects of the hydroxyl (-OH) group at the 5-position. The -OH group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect).
In the context of the quinoline ring, the electron-donating resonance effect of the hydroxyl group increases the electron density of the aromatic system. This has opposing consequences for the two major classes of reactions considered:
-
Nucleophilic Aromatic Substitution (SNA_r): An increase in electron density on the quinoline ring is expected to decrease the reactivity of this compound towards nucleophiles compared to 2-chloroquinoline. The carbon at the 2-position (C2) is the site of nucleophilic attack. A higher electron density at and around this carbon will repel incoming nucleophiles, thus slowing down the reaction.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling): The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium catalyst to the carbon-chlorine bond. Increased electron density at the C2 carbon can hinder the oxidative addition step, potentially leading to slower reaction rates for this compound compared to 2-chloroquinoline.
Table 1: Predicted Relative Reactivity
| Reaction Type | 2-Chloroquinoline | This compound | Predicted Reactivity Comparison | Rationale |
| Nucleophilic Aromatic Substitution | Baseline Reactivity | Lower Reactivity | 2-Chloroquinoline > this compound | The electron-donating -OH group increases electron density at the C2 position, disfavoring nucleophilic attack. |
| Suzuki Cross-Coupling | Baseline Reactivity | Lower Reactivity | 2-Chloroquinoline > this compound | The electron-donating -OH group can slow the oxidative addition of the Pd(0) catalyst to the C-Cl bond. |
Experimental Data and Protocols
While direct comparative data is unavailable, the following sections provide representative experimental protocols for 2-chloroquinoline, which can serve as a starting point for reactions with this compound. Researchers should anticipate that reactions with this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalysts) to achieve comparable yields to 2-chloroquinoline.
Nucleophilic Aromatic Substitution (Amination)
Nucleophilic aromatic substitution is a common transformation for 2-chloroquinolines. The following is a typical procedure for the amination of 2-chloroquinoline.
Experimental Protocol: Synthesis of 2-Aminoquinoline from 2-Chloroquinoline
-
Reactants: 2-chloroquinoline (1.0 eq), amine (e.g., aniline, 1.2 eq), base (e.g., K₂CO₃, 2.0 eq).
-
Solvent: Dry DMF.
-
Procedure: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroquinoline, the desired amine, and potassium carbonate. Add dry DMF. Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Table 2: Representative Data for Amination of 2-Chloroquinoline Derivatives
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 120 | 12-24 | ~85-95 |
| Morpholine | NaOtBu | Toluene | 100 | 12 | ~95 |
| Various Amines | - | - | - | - | - |
Note: Yields are generalized from typical SNA_r reactions and may vary depending on the specific substrates and reaction conditions.
Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. Below is a general protocol for the Suzuki coupling of 2-chloroquinoline.
Experimental Protocol: Suzuki Coupling of 2-Chloroquinoline with Phenylboronic Acid
-
Reactants: 2-chloroquinoline (1.0 eq), phenylboronic acid (1.5 eq), base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%).
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1).
-
Procedure: To a Schlenk flask, add 2-chloroquinoline, phenylboronic acid, base, and the palladium catalyst. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The solvent mixture is then added, and the reaction is heated to reflux (around 80-100 °C) for 12-24 hours, or until TLC indicates the consumption of the starting material. After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Table 3: Representative Data for Suzuki Coupling of Chloro-heterocycles
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 80-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 8 | >90 |
| Various Arylboronic acids | - | - | - | - | - | - |
Note: This data is compiled from studies on analogous chloro-heterocycles and serves as a reference for expected outcomes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the experimental comparison of reactivity.
Caption: General mechanism for nucleophilic aromatic substitution.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Conclusion
Based on fundamental electronic principles, this compound is predicted to be less reactive than 2-chloroquinoline in both nucleophilic aromatic substitution and Suzuki cross-coupling reactions. The electron-donating hydroxyl group at the 5-position increases the electron density of the quinoline ring, which disfavors nucleophilic attack and can slow the oxidative addition step in palladium-catalyzed reactions.
For researchers and drug development professionals, this implies that synthetic routes involving this compound may require optimization, such as the use of higher temperatures, longer reaction times, or more potent catalytic systems, to achieve desired outcomes. The experimental protocols provided for 2-chloroquinoline serve as a valuable starting point for such optimizations. Direct experimental investigation is warranted to quantify the reactivity differences and to fully elucidate the synthetic utility of this compound.
A Comparative Guide to the FT-IR Analysis of 2-Chloroquinolin-5-ol
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic data for 2-Chloroquinolin-5-ol. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents a comparative analysis based on its constituent functional groups and structurally similar compounds: 2-Chloroquinoline and 5-Hydroxyquinoline. The data herein serves as a predictive reference for researchers, scientists, and professionals in drug development engaged in the characterization of this and related quinoline derivatives.
Predicted FT-IR Spectral Data and Comparison
The FT-IR spectrum of this compound is characterized by the vibrational modes of its primary functional groups: the quinoline ring system, the hydroxyl (-OH) group, and the carbon-chlorine (C-Cl) bond. The expected absorption frequencies are derived from established literature values and comparison with the experimental data of 2-Chloroquinoline and 5-Hydroxyquinoline.
The table below summarizes the predicted FT-IR peak assignments for this compound and compares them with the known spectral data of its analogues.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | 2-Chloroquinoline (cm⁻¹) | 5-Hydroxyquinoline (cm⁻¹) |
| O-H (Phenolic) | Stretching, H-bonded | 3200-3500 (Broad) | N/A | ~3400-3200 (Broad) |
| Aromatic C-H | Stretching | 3000-3100 | 3050-3100 | 3000-3100 |
| Aromatic C=C | Stretching | 1620-1650, 1500-1580 | 1610, 1585, 1500 | 1630, 1580, 1520 |
| Aromatic C=N | Stretching | 1580-1610 | ~1590 | ~1580 |
| C-O (Phenolic) | Stretching | 1200-1300 | N/A | ~1280 |
| O-H (Phenolic) | In-plane bending | 1310-1410 | N/A | ~1380 |
| Aromatic C-H | Out-of-plane bending | 750-900 | 825, 780, 740 | 820, 780, 750 |
| C-Cl | Stretching | 700-800 | ~750 | N/A |
Note: The predicted values for this compound are estimations based on the influence of both chloro and hydroxyl substituents on the quinoline ring. Experimental values may vary depending on the sample preparation and instrument conditions.
Experimental Protocol: FT-IR Analysis of Solid Samples
This section details the standard procedure for obtaining an FT-IR spectrum of a solid compound like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method requiring minimal sample preparation.
Objective: To identify the functional groups present in a solid sample by analyzing its infrared absorption spectrum.
Apparatus and Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)
-
Spatula
-
Agate mortar and pestle (optional, for hard, crystalline samples)
-
The solid sample (e.g., this compound)
-
Solvent for cleaning (e.g., Isopropanol or Ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Wipe it gently with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
With the empty, clean ATR accessory in place, collect a background spectrum. This will account for the absorbance from the atmosphere (CO₂, H₂O) and the instrument itself.
-
-
Sample Preparation:
-
Sample Spectrum Acquisition:
-
Lower the ATR press arm to apply firm and even pressure on the sample, ensuring good contact between the sample and the ATR crystal.[1]
-
Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.[3]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the spectrometer software to label the peaks corresponding to the major vibrational frequencies.
-
Compare the observed peak positions (in cm⁻¹) with the reference data in the table above to identify the functional groups.
-
-
Cleaning:
-
After the measurement, raise the press arm and carefully remove the sample from the crystal surface using a spatula and a lint-free wipe.
-
Clean the ATR crystal thoroughly with a solvent-soaked wipe to prevent cross-contamination of future samples.
-
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of a solid sample using the ATR technique.
Caption: Workflow for FT-IR analysis of a solid sample via the ATR method.
References
A Comparative Analysis of the Biological Activities of 2-Chloroquinolin-5-ol and 8-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two quinoline derivatives: 2-Chloroquinolin-5-ol and 8-hydroxyquinoline. While 8-hydroxyquinoline and its derivatives have been extensively studied, revealing a broad spectrum of biological effects, specific experimental data on the biological activity of this compound is notably limited in publicly available scientific literature. This guide summarizes the available information for both compounds, highlighting the well-documented activities of 8-hydroxyquinoline as a benchmark.
Overview of Biological Activities
8-Hydroxyquinoline (8-HQ) is a versatile heterocyclic compound known for its wide range of pharmacological applications, including antimicrobial, anticancer, and antioxidant effects. Its activity is often attributed to its ability to chelate metal ions, which are crucial for various cellular processes in both pathogens and cancer cells.
This compound, as a chloro-substituted quinoline, is expected to possess biological activity. Halogenation can influence properties like lipophilicity and metabolic stability, potentially enhancing biological potency. However, specific, detailed studies quantifying the biological effects of this compound are scarce. One vendor of the compound suggests it may exert anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a key pathway in cancer cell growth and survival[1].
Quantitative Data Presentation
Due to the limited availability of specific quantitative data for this compound, this section primarily presents data for 8-hydroxyquinoline and its derivatives to serve as a reference.
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives have demonstrated potent activity against a wide range of bacteria and fungi. The mechanism is largely attributed to the chelation of essential metal ions like iron and copper, disrupting microbial enzyme systems[2].
Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline and its Derivatives against Various Microorganisms
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Chloroquinolin-8-ol (Cloxyquin) | Mycobacterium tuberculosis (drug-sensitive) | 0.125 (MIC₅₀) | [3] |
| 5-Chloroquinolin-8-ol (Cloxyquin) | Mycobacterium tuberculosis (multidrug-resistant) | 0.125 (MIC₅₀) | [3] |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Aspergillus fumigatus | 6 | [2] |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Fusarium species | 0.5 - 2 | [2] |
| Nitroxoline (5-Nitro-8-hydroxyquinoline) | Escherichia coli | Not specified, but known for bacteriostatic activity | [2] |
Anticancer Activity
The anticancer properties of 8-hydroxyquinoline derivatives are linked to their ability to chelate metal ions and interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival[1].
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of 8-Hydroxyquinoline Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Human amelanotic melanoma (C-32) | Comparable to cisplatin/doxorubicin | [4] |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Human breast adenocarcinoma (MDA-MB-231) | Comparable to cisplatin/doxorubicin | [4] |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Human lung adenocarcinoma (A549) | Comparable to cisplatin/doxorubicin | [4] |
Antioxidant Activity
The antioxidant capacity of 8-hydroxyquinoline is attributed to its ability to scavenge free radicals.
Table 3: Antioxidant Activity of 8-Hydroxyquinoline and its Derivatives
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| 2,7-dichloroquinoline-3-carbonitrile | DPPH radical scavenging | 2.17 | [5] |
| 2,7-dichloroquinoline-3-carboxamide | DPPH radical scavenging | 0.31 | [5] |
| 8-hydroxyquinoline-hydrazone derivative | DPPH radical scavenging | 843.5 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. The following are standard protocols for the key experiments mentioned.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Protocol: Broth Microdilution Method
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound (e.g., this compound or 8-hydroxyquinoline) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated to determine the IC₅₀ value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol: DPPH Assay
-
Preparation of DPPH Solution: A solution of DPPH in methanol is prepared.
-
Sample Preparation: Various concentrations of the test compound are prepared in methanol.
-
Reaction Mixture: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Visualizations of Pathways and Workflows
Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its inhibition is a key target for anticancer therapies.
Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: General workflow for synthesis and biological evaluation of chemical compounds.
Conclusion
8-Hydroxyquinoline stands as a well-established scaffold in medicinal chemistry with a rich body of evidence supporting its diverse biological activities. In contrast, this compound remains a largely unexplored compound. The limited available information suggests potential anticancer activity through inhibition of the PI3K/AKT/mTOR pathway, but this requires substantial experimental validation. Further research, employing the standardized protocols outlined in this guide, is necessary to elucidate the full biological potential of this compound and to enable a direct and meaningful comparison with 8-hydroxyquinoline. Such studies would be invaluable for the discovery of novel therapeutic agents.
References
- 1. 8-Chloroquinolin-5-ol | 16026-85-0 | Benchchem [benchchem.com]
- 2. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthetic 2-Chloroquinolin-5-ol Derivatives
This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthetic 2-Chloroquinolin-5-ol derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and a comparative analysis of the predominant methods.
The unambiguous structural confirmation of synthetic molecules is a critical step in chemical research and drug development. For novel compounds like this compound derivatives, a multi-technique approach is often necessary to ensure the correct constitution, connectivity, and stereochemistry. This guide focuses on the most powerful and commonly employed analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Additionally, it touches upon computational methods as a complementary tool for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Atomic Connectivity
NMR spectroscopy is an unparalleled technique for determining the precise atomic connectivity within a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a comprehensive picture of the molecular skeleton.
Data Presentation: Expected NMR Spectral Data
While specific chemical shifts for this compound will vary based on substitution, the following table summarizes typical ¹H and ¹³C NMR chemical shift regions for the core quinoline structure.
| ¹H NMR | ¹³C NMR | ||
| Proton | Expected Chemical Shift (δ, ppm) | Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic H | 6.5 - 8.5 | Aromatic C | 110 - 150 |
| Phenolic OH | 9.0 - 10.0 (broad) | C-Cl | 145 - 155 |
| C-O | 150 - 160 | ||
| C=N | ~150 |
Note: Chemical shifts are highly dependent on the solvent, concentration, and temperature. The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group will influence the specific shifts.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often a good choice for observing the phenolic proton.
-
Transfer to NMR Tube: Filter the solution through a pipette with a glass wool plug into a clean, 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate directly bonded protons and carbons), and HMBC (to identify long-range proton-carbon correlations) for unambiguous signal assignment.
-
Workflow for NMR Analysis
Differentiating Quinolinol Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise identification of quinolinol isomers is a critical step in drug discovery, chemical synthesis, and materials science. The position of the hydroxyl group on the quinoline ring system dramatically influences the molecule's chemical reactivity, biological activity, and spectroscopic properties. This guide provides a comprehensive comparison of quinolinol isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for common quinolinol isomers. Note that spectral data can be influenced by the solvent and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification of quinolinol isomers. The chemical shifts of the protons and carbons are highly sensitive to the position of the hydroxyl group and the electronic environment within the molecule.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Quinolinol Isomers
| Position of OH | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | OH | Solvent |
| 4-Hydroxyquinoline | 7.97 (d) | 6.12 (d) | - | 8.17 (d) | 7.36 (t) | 7.61 (t) | 7.68 (d) | 11.91 (s) | DMSO-d₆ |
| 5-Hydroxyquinoline | 8.75 (dd) | 7.55 (dd) | 8.55 (dd) | - | 7.05 (d) | 7.60 (t) | 7.30 (d) | 9.80 (s) | DMSO-d₆ |
| 8-Hydroxyquinoline | 8.78 (dd) | 7.43 (dd) | 8.15 (dd) | 7.45 (t) | 7.33 (dd) | 7.19 (d) | - | 8.30 (s) | CDCl₃[1] |
Note: Data for other isomers is less readily available in a comparative format.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Quinolinol Isomers
| Position of OH | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Solvent |
| 4-Hydroxy-2(1H)-quinolone | 163.6 | 98.2 | 162.4 | 122.6 | 121.0 | 115.0 | 130.8 | 115.1 | 139.1 | DMSO-d₆ |
| 8-Hydroxyquinoline | 148.5 | 121.5 | 136.2 | 127.8 | 117.5 | 129.0 | 110.8 | 154.5 | 138.5 | CDCl₃ |
Note: 4-Hydroxyquinoline exists in tautomeric equilibrium with 4-quinolone, which influences its NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups. The position of the hydroxyl group and its potential for intramolecular hydrogen bonding significantly affects the O-H and C-O stretching frequencies.
Table 3: Key IR Absorption Bands (cm⁻¹) for Quinolinol Isomers
| Isomer | O-H Stretch | C=O Stretch (keto form) | C-O Stretch | Aromatic C=C and C=N Stretch |
| 2-Hydroxyquinoline (2-Quinolone) | ~3420 (broad) | ~1660 | ~1138 | 1600-1400 |
| 4-Hydroxyquinoline (4-Quinolone) | 3445 (broad) | 1639 | - | 1617, 1508 |
| 8-Hydroxyquinoline | ~3181 (broad) | - | ~1045 | 1600-1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The position of the hydroxyl group, acting as an auxochrome, alters the wavelength of maximum absorbance (λmax).
Table 4: UV-Vis Absorption Maxima (λmax, nm) for Quinolinol Isomers
| Isomer | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Solvent |
| Quinoline (for reference) | 226 | 276 | 313 | Ethanol |
| 2-Hydroxyquinoline | 228 | 270 | 328 | Ethanol |
| 4-Hydroxyquinoline | 235 | 318 | 330 | Aqueous Acid |
| 8-Hydroxyquinoline | 242 | 310 | - | Ethanol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While quinolinol isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, allowing for their distinction.[2] Electron impact (EI) ionization often leads to characteristic fragmentation that can be used for identification.
Table 5: Characteristic Mass Spectral Data for Quinolinol Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Losses |
| All Isomers | 145 | Loss of CO (m/z 117), Loss of HCN (m/z 118) |
| Distinguishing Features | The relative intensities of fragment ions can vary significantly between isomers. For example, 8-methoxyquinoline (a derivative) shows a unique loss of all three methyl hydrogens.[2] The fragmentation of N-quinolinylphthalimide isomers also shows distinct patterns allowing for easy differentiation.[3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the quinolinol isomer.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a 30° pulse angle.
-
Set the relaxation delay to at least 5 times the longest T₁ of the protons of interest (typically 2-5 seconds).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Set the spectral width to cover a range of 0-160 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
IR Spectroscopy Sample Preparation and Acquisition (FTIR-ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid quinolinol isomer directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
UV-Vis Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation:
-
Prepare a stock solution of the quinolinol isomer in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.
-
Rinse the cuvette with the sample solution before filling it.
-
Acquire the absorption spectrum over a wavelength range of 200-400 nm.
-
Mass Spectrometry Sample Preparation and Acquisition (EI-MS)
-
Sample Preparation:
-
Dissolve a small amount of the quinolinol isomer in a volatile solvent (e.g., methanol or dichloromethane).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Use a standard electron ionization energy of 70 eV.
-
Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 40-200.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the differentiation of quinolinol isomers using the spectroscopic techniques discussed.
Caption: A logical workflow for the differentiation of quinolinol isomers using a combination of spectroscopic techniques.
Conclusion
The differentiation of quinolinol isomers can be effectively achieved through a combination of spectroscopic methods. While mass spectrometry can confirm the molecular weight and provide some clues through fragmentation, NMR spectroscopy is often the most definitive technique for unambiguous structural elucidation due to the sensitivity of chemical shifts to the substituent position. IR and UV-Vis spectroscopy serve as valuable complementary techniques, providing information about functional groups and electronic properties, respectively. By systematically applying these methods and comparing the obtained data with reference spectra, researchers can confidently identify specific quinolinol isomers.
References
A Comparative Guide to the Purity Assessment of 2-Chloroquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for pharmaceutical intermediates like 2-Chloroquinolin-5-ol is a critical step in drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three robust analytical techniques for quantifying the purity of this compound: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC). Each method's principles, experimental protocols, and performance are detailed to assist researchers in selecting the most appropriate technique for their needs.
Methodology Comparison
Quantitative NMR (qNMR) stands out as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that provides high resolution and sensitivity for detecting and quantifying impurities.[3][4] Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can determine the purity of crystalline compounds based on the melting point depression caused by impurities.[5][6][7][8]
A summary of the quantitative data obtained from the analysis of a hypothetical batch of this compound using these three methods is presented below.
Table 1: Comparison of Purity Assessment Methods for this compound
| Parameter | qNMR | HPLC | DSC |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Measurement of heat flow associated with thermal transitions. |
| Purity (%) | 99.2 ± 0.1 | 99.3 ± 0.2 | 99.1 ± 0.3 |
| Key Advantages | Absolute quantification, non-destructive, structural information.[1] | High sensitivity and resolution for impurity profiling. | Fast analysis of crystalline materials, small sample size.[5] |
| Limitations | Lower sensitivity than HPLC, potential for signal overlap.[1] | Requires a reference standard for each impurity for accurate quantification. | Only applicable to crystalline and thermally stable compounds, less specific.[6] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Quantitative NMR (qNMR) Spectroscopy
This protocol outlines the determination of the absolute purity of this compound using qNMR with an internal standard.
Instrumentation and Materials:
-
NMR Spectrometer: 400 MHz or higher
-
Internal Standard: Maleic acid (certified reference material)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tubes: 5 mm precision tubes
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.[1]
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).[1]
-
Number of Scans: 16
-
Temperature: 298 K
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., a specific aromatic proton) and the singlet signal of the internal standard (maleic acid).
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the purity analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Data Analysis: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Differential Scanning Calorimetry (DSC)
This protocol outlines the purity determination of this compound by DSC based on the van't Hoff equation.
Instrumentation and Materials:
-
DSC Instrument: A calibrated differential scanning calorimeter.
-
Sample Pans: Aluminum pans and lids.
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Analysis:
-
Temperature Program:
-
Equilibrate at a temperature sufficiently below the melting point.
-
Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melting transition.
-
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.
Data Analysis: The purity is calculated by the instrument's software based on the shape of the melting endotherm, applying the van't Hoff equation which relates the melting point depression to the mole fraction of impurities.
Conclusion
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. qNMR provides a highly accurate, absolute purity value and is an excellent primary method. HPLC offers superior separation capabilities for complex impurity profiles, while DSC is a rapid technique for the purity determination of crystalline materials. For comprehensive characterization and quality control, a combination of these orthogonal techniques is often employed in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thermalsupport.com [thermalsupport.com]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tainstruments.com [tainstruments.com]
- 8. mt.com [mt.com]
A Comparative Guide to the Chelating Properties of Hydroxyquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metal-chelating properties of various hydroxyquinoline isomers. The focus is on the structural attributes that govern their chelating abilities and the resulting stability of their metal complexes. This information is crucial for applications in medicinal chemistry, analytical sciences, and materials science, where the ability to bind metal ions is of paramount importance.
Executive Summary
Among the seven isomers of monohydroxyquinoline, only 8-hydroxyquinoline (8-HQ) exhibits potent and versatile metal-chelating properties.[1][2] This is attributed to the unique positioning of its hydroxyl (-OH) and nitrogen atoms, which allows for the formation of a stable five-membered ring upon coordination with a metal ion. Other isomers, due to the greater separation between these functional groups, are generally considered poor or non-chelating agents. This guide will delve into the structural basis for this remarkable difference and present the available quantitative data for 8-hydroxyquinoline's metal complexes.
Comparison of Chelating Properties
The ability of a ligand to form a stable complex with a metal ion is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the available stability constants for 8-hydroxyquinoline with several biologically relevant metal ions. For the other isomers, quantitative data on chelate formation is largely absent from the scientific literature, a direct consequence of their weak to non-existent chelating capabilities.
| Isomer | Metal Ion | log K₁ | log K₂ | log K₃ | Conditions |
| 8-Hydroxyquinoline | Fe(III) | 13.9 | 12.7 | 11.6 | 50% dioxane, 25 °C |
| Fe(II) | 8.0 | 7.6 | - | Aqueous, 20 °C | |
| Cu(II) | 12.23 | 11.15 | - | 50% dioxane, 20 °C | |
| Zn(II) | 9.81 | 8.85 | - | 50% dioxane, 20 °C | |
| 2-Hydroxyquinoline | All | - | - | - | Not reported to form stable chelates |
| 3-Hydroxyquinoline | All | - | - | - | Not reported to form stable chelates |
| 4-Hydroxyquinoline | All | - | - | - | Not reported to form stable chelates |
| 5-Hydroxyquinoline | All | - | - | - | Not reported to form stable chelates |
| 6-Hydroxyquinoline | All | - | - | - | Not reported to form stable chelates |
| 7-Hydroxyquinoline | All | - | - | - | Not reported to form stable chelates |
Note: The stability constants for 8-hydroxyquinoline can vary depending on the experimental conditions such as solvent, temperature, and ionic strength. The data presented here are representative values from the literature.
Structural Basis for Chelation
The remarkable difference in the chelating ability of hydroxyquinoline isomers is rooted in their molecular geometry.
8-Hydroxyquinoline: The Ideal Chelator
8-Hydroxyquinoline is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms: the nitrogen of the quinoline ring and the oxygen of the hydroxyl group. The key to its potent chelating ability lies in the peri position of these two groups, which allows for the formation of a highly stable five-membered ring upon complexation.[3] This arrangement minimizes steric strain and provides an optimal geometry for coordination with a wide range of metal ions.[4]
Other Isomers: Structurally Unsuited for Chelation
For the other hydroxyquinoline isomers (2-, 3-, 4-, 5-, 6-, and 7-hydroxyquinoline), the nitrogen and hydroxyl groups are located at positions that are too far apart to allow for the formation of a stable chelate ring with a single metal ion.[1]
-
2- and 4-Hydroxyquinoline: In these isomers, the hydroxyl group is positioned on the same ring as the nitrogen atom but not in its immediate vicinity. This separation prevents the simultaneous coordination of both the nitrogen and the deprotonated oxygen to a metal ion. Studies have shown that these isomers do not exhibit the antibacterial activity associated with the chelation properties of 8-hydroxyquinoline.[1]
-
3-, 5-, 6-, and 7-Hydroxyquinoline: In these isomers, the hydroxyl group is on the benzene ring, while the nitrogen is in the pyridine ring. The distance between the potential donor atoms is too great to form a stable chelate ring. While these molecules may coordinate to metal ions in a monodentate fashion (through either the nitrogen or the oxygen), they do not exhibit the enhanced stability and unique properties associated with chelation.
Experimental Protocols
The determination of metal-ligand stability constants is crucial for quantifying the chelating properties of a compound. The following are detailed methodologies for two common experimental techniques.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution. The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the hydroxyquinoline isomer of known concentration in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility).
-
Prepare a stock solution of the metal salt (e.g., FeCl₃, CuSO₄, ZnCl₂) of known concentration.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) that is free of carbonate.
-
Prepare a solution of a strong acid (e.g., 0.1 M HCl) for calibration.
-
Prepare a solution of an inert electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Calibration of the Electrode:
-
Calibrate the pH electrode using standard buffer solutions.
-
Perform a strong acid-strong base titration to determine the standard potential of the electrode and the concentration of the base.
-
-
Titration Procedure:
-
In a thermostated vessel (e.g., at 25 °C), place a known volume of a solution containing the ligand, the metal ion, and the inert electrolyte.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Add the standard base solution in small, precise increments using a burette.
-
Record the pH reading after each addition, ensuring the system has reached equilibrium.
-
Continue the titration until the pH changes become negligible.
-
-
Data Analysis:
-
Plot the pH readings against the volume of base added to obtain a titration curve.
-
From the titration curves of the ligand alone and the ligand with the metal ion, calculate the average number of protons bound to the ligand and the average number of ligands bound to the metal ion at each pH.
-
Use this data to calculate the stepwise and overall stability constants (log K) of the metal-ligand complexes using appropriate software or graphical methods.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes, especially when the complex formation results in a change in the absorption spectrum.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of the hydroxyquinoline isomer and the metal salt of known concentrations.
-
Prepare a series of buffer solutions to control the pH of the experimental solutions.
-
-
Determination of Stoichiometry (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of the ligand and metal ion is constant, but their mole fractions are varied (e.g., from 0.1 to 0.9).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
-
-
Determination of Stability Constants:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand at a constant pH.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.
-
Use the absorbance data and the Beer-Lambert law to calculate the concentrations of the free ligand, free metal ion, and the metal-ligand complex at equilibrium.
-
Calculate the stability constant from these equilibrium concentrations.
-
Visualizing the Chelation Process
The following diagram illustrates the fundamental principle of chelation by 8-hydroxyquinoline with a divalent metal ion (M²⁺).
Caption: Formation of a stable metal chelate complex with 8-hydroxyquinoline.
Signaling Pathways and Logical Relationships
The biological activities of 8-hydroxyquinoline and its derivatives are often linked to their ability to chelate metal ions that are crucial for various cellular processes. For instance, the anticancer activity of some 8-HQ derivatives is proposed to involve the chelation of iron, which is essential for DNA synthesis. The following diagram illustrates a simplified workflow for investigating the impact of hydroxyquinoline isomers on a metal-dependent cellular pathway.
Caption: Workflow for investigating the bioactivity of hydroxyquinoline isomers.
References
A Comparative Analysis of 2-Chloroquinolin-5-ol: In Silico Predictions versus Experimental Data of Structural Isomers
For researchers, scientists, and drug development professionals, understanding the physicochemical and biological properties of a molecule is paramount. This guide provides a comparative analysis of the predicted properties of 2-Chloroquinolin-5-ol against experimentally determined data for its structural isomers, 2-Chloroquinoline and 5-Chloroquinolin-8-ol (Cloxyquin). Due to a lack of available experimental data for this compound, this report leverages in silico predictive models to forecast its characteristics, offering a valuable preliminary assessment for further research.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities. Minor positional variations of substituents on the quinoline ring can significantly impact a molecule's physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and ultimately its therapeutic efficacy. This guide explores these nuances by comparing the computationally predicted properties of this compound with the known experimental data of its isomers, 2-Chloroquinoline and 5-Chloroquinolin-8-ol.
Physicochemical Properties: A Tale of Three Isomers
The positioning of the chloro and hydroxyl groups on the quinoline ring is expected to influence key physicochemical parameters such as melting point, boiling point, and solubility. In the absence of experimental data for this compound, computational predictions provide a baseline for comparison.
| Property | This compound (Predicted) | 2-Chloroquinoline (Experimental) | 5-Chloroquinolin-8-ol (Cloxyquin) (Experimental) |
| Molecular Formula | C₉H₆ClNO | C₉H₆ClN | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol | 163.60 g/mol [1] | 179.60 g/mol [2] |
| Melting Point | 145-155 °C | 34-37 °C[1] | 122-124 °C[2] |
| Boiling Point | 310-320 °C | 266.7 °C | 315 °C[3] |
| LogP (o/w) | 2.5 - 3.0 | 2.7[1] | ~2.9 |
| Water Solubility | Low | Sparingly soluble | Limited[3] |
| Appearance | Predicted to be a solid | Off-white solid[1] | Pale yellow crystalline powder[2][3] |
In silico predictions for this compound suggest a higher melting and boiling point compared to 2-Chloroquinoline, likely due to the presence of the hydroxyl group, which can participate in hydrogen bonding. The predicted LogP value indicates moderate lipophilicity, similar to its isomers.
ADMET Profile: Predicting Drug-Likeness
The ADMET profile of a compound is a critical determinant of its potential as a drug candidate. In silico models can provide early insights into these properties.
| ADMET Parameter | This compound (Predicted) | 2-Chloroquinoline (Comparison) | 5-Chloroquinolin-8-ol (Cloxyquin) (Comparison) |
| Human Intestinal Absorption | High | High | High |
| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | Likely to penetrate | Likely to penetrate |
| CYP450 2D6 Inhibition | Likely inhibitor | Potential inhibitor | Potential inhibitor |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| hERG Inhibition | Low risk | Low to moderate risk | Moderate risk |
The predicted ADMET profile for this compound suggests good absorption and BBB penetration, which are desirable properties for many drug candidates. However, potential inhibition of the CYP450 2D6 enzyme warrants further experimental investigation.
Biological Activity: Knowns and Unknowns
While no specific biological activity has been experimentally reported for this compound, the activities of its isomers provide valuable context and suggest potential avenues for investigation.
2-Chloroquinoline is primarily utilized as a synthetic intermediate for creating molecules with diverse biological activities. For instance, it has been used as a starting material for the development of dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro)[4].
5-Chloroquinolin-8-ol (Cloxyquin) , on the other hand, has well-documented biological activities. It exhibits significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/mL[5]. It also possesses antibacterial, antifungal, and antiprotozoal properties[5][6]. The mechanism of its antimicrobial action is thought to be related to its ability to chelate metal ions, depriving microbes of essential nutrients[5].
The presence of both a chloro and a hydroxyl group in this compound suggests that it may also possess interesting biological properties, potentially including antimicrobial or anticancer activities, warranting future experimental screening.
Experimental Protocols
To facilitate further research, this section outlines typical experimental protocols for determining the properties discussed above.
Physicochemical Property Determination
-
Melting Point: Determined using a calibrated melting point apparatus. The sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
-
Boiling Point: Measured using a distillation apparatus at a specific pressure. The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded.
-
LogP (Octanol-Water Partition Coefficient): Typically determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentrations.
In Vitro Biological Assays
-
Antimicrobial Activity (MIC Determination): The minimum inhibitory concentration (MIC) is determined using the broth microdilution method. Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the microorganism is added to each well. The plate is incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Cytotoxicity Assay (MTT Assay): This colorimetric assay is used to assess cell viability. Cells are seeded in a 96-well plate and treated with various concentrations of the compound. After a specific incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The absorbance of the formazan is measured using a microplate reader, and the concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated.
Visualizing the Comparison
To visually represent the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for comparing in silico and experimental data.
Caption: Predicting properties of this compound.
Conclusion
This comparative guide highlights the utility of in silico predictive methods in the early stages of drug discovery, particularly when experimental data for a target compound is unavailable. The predicted physicochemical and ADMET properties of this compound, when viewed alongside the experimental data of its isomers, 2-Chloroquinoline and 5-Chloroquinolin-8-ol, provide a solid foundation for guiding future experimental work. The potential for biological activity, inferred from its structural similarity to Cloxyquin, suggests that this compound is a promising candidate for further investigation in antimicrobial and other therapeutic areas. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these in silico predictions and unlock the full potential of this intriguing quinoline derivative.
References
- 1. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloroquinolin-5-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of 2-Chloroquinolin-5-ol, a halogenated quinoline derivative. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be aware of the potential hazards associated with this compound. Based on data from similar compounds, this chemical should be handled with care.[1][2]
Potential Hazards:
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
In case of exposure, follow the first-aid measures outlined in the safety data sheet, such as rinsing skin or eyes with plenty of water and moving to fresh air if inhaled.[1][2]
Operational Disposal Plan: A Step-by-Step Protocol
The primary method for the disposal of halogenated organic compounds like this compound is through a licensed hazardous waste disposal facility.[4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[4]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials such as gloves, wipes, and empty containers, as hazardous waste.
-
This compound falls under the category of halogenated organic waste.
-
It is crucial to segregate this waste from non-halogenated organic solvents, aqueous solutions, and solid waste to prevent potentially dangerous reactions and to facilitate proper disposal.[4][5]
2. Waste Collection and Container Management:
-
Use a designated, leak-proof, and clearly labeled waste container specifically for halogenated organic waste.[4][5]
-
The container must be compatible with the chemical.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[4]
-
Keep the waste container securely closed except when adding waste.[4][5]
3. Storage in Satellite Accumulation Areas (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4]
-
Ensure the SAA is in a well-ventilated area, away from incompatible materials.
-
Do not exceed the maximum allowable volume of hazardous waste in the SAA as per your institution's and local regulations.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The recommended final disposal method is controlled incineration at a facility equipped with flue gas scrubbing to neutralize harmful byproducts.[4]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative parameters relevant to the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| pH for Neutralization (if applicable) | Neutralize acids or bases to a pH of 5-10 before sewer disposal if they contain no other toxic materials. This is a general guideline and may not be suitable for this compound waste, which should be treated as halogenated organic waste. | [5] |
| Container Rinsing | Empty chemical containers of acutely hazardous "P-list" chemicals must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. | [6] |
Disposal Decision Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Navigating the Safe Handling of 2-Chloroquinolin-5-ol: A Guide for Laboratory Professionals
For Immediate Use: This document provides crucial safety and logistical information for the handling and disposal of 2-Chloroquinolin-5-ol, a chemical compound utilized in pharmaceutical research and development. The following procedures are designed to minimize risk and ensure a safe laboratory environment for all personnel.
Essential Safety and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause significant skin and eye irritation, and may lead to respiratory irritation.[1] Adherence to stringent safety protocols is mandatory to prevent exposure. The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound. Due to a lack of specific quantitative exposure limit data for this compound, a conservative approach based on its known hazards and the general guidelines for handling potent halogenated organic compounds is recommended.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). It is critical to consult the manufacturer's glove compatibility data for breakthrough times with similar chemicals. | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing. | To protect eyes from splashes and dust.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95, FFP2, or FFP3) should be used, especially when handling the powder outside of a certified chemical fume hood. | To prevent inhalation of dust or vapors that may cause respiratory irritation.[1] |
| Protective Clothing | A long-sleeved laboratory coat, preferably made of a chemically resistant material. Closed-toe shoes are mandatory. | To protect the skin and clothing from contamination. |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound. The following step-by-step protocol outlines the necessary procedures for a safe laboratory workflow.
Preparation and Pre-handling
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.[1]
-
Designated Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing instruments, spatulas, and appropriately labeled containers, before starting the experiment.
-
Emergency Equipment Check: Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.
Handling Procedure
-
Donning PPE: Put on all required personal protective equipment as specified in the table above before handling the chemical.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood to minimize the risk of inhaling dust. Use a spatula for transfers and handle it carefully to avoid creating airborne dust.
-
During the Experiment: Keep containers of this compound sealed when not in use. Avoid all direct contact with the skin, eyes, and clothing.
-
Post-Experiment: Decontaminate all work surfaces and equipment that have come into contact with the compound using a suitable solvent.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation and Collection
-
Chemical Waste: All waste containing this compound, including unused product and solutions, must be collected in a designated, properly labeled hazardous waste container. The container should be made of a compatible material and kept securely closed.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, are to be considered hazardous waste. These items should be collected in a separate, clearly labeled, and sealed waste bag or container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound."
Disposal Procedure
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of halogenated organic waste.
-
Licensed Disposal Vendor: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company. Never dispose of this compound down the drain or in regular trash.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
